3-Hydroxy-3-methylpentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-6(2,9)4-5(7)8/h9H,3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGHVPSZIWXTPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80933847 | |
| Record name | 3-Hydroxy-3-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150-96-9 | |
| Record name | 3-Hydroxy-3-methylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoic acid, 3-hydroxy-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-3-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-3-methylvaleric Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling 3-Hydroxy-3-methylpentanoic Acid: A Technical Guide to its Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-3-methylpentanoic acid, a branched-chain hydroxy fatty acid, has garnered interest in various scientific disciplines due to its presence in natural sources and its potential role in metabolic pathways. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, offering detailed experimental protocols and quantitative data. Furthermore, it delves into its putative biological roles, drawing connections to related metabolic disorders and pathways, and visualizes these complex relationships through signaling pathway diagrams.
Discovery and Natural Occurrence
While the definitive first discovery of this compound is not prominently documented in readily available literature, its synthesis and the study of related compounds were underway by the mid-20th century. A notable early example is a 1957 patent detailing the synthesis of the related compound, 3,5-dihydroxy-3-methylpentanoic acid, which points to research activity in this area.[1] The compound is a known natural product, found in various fruits and food products, suggesting its involvement in biological processes.
Synthesis of this compound
The chemical synthesis of this compound can be achieved through several established organic chemistry reactions. The choice of method often depends on the desired stereochemistry and scale of production. Two prominent methods are the Reformatsky reaction and stereoselective aldol reactions.
Synthesis via Reformatsky-type Reaction
A plausible synthetic route, adapted from the synthesis of a similar compound, involves a Reformatsky-type reaction.[1] This method utilizes the reaction of an α-haloester with a ketone in the presence of zinc metal.
Experimental Protocol:
-
Step 1: Formation of the Organozinc Reagent. In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add activated zinc turnings. A solution of ethyl bromoacetate in anhydrous diethyl ether is then added dropwise to initiate the formation of the Reformatsky reagent.
-
Step 2: Reaction with Ketone. A solution of butan-2-one in anhydrous diethyl ether is added dropwise to the freshly prepared organozinc reagent at a controlled temperature. The reaction mixture is then refluxed for a specified period to ensure complete reaction.
-
Step 3: Work-up and Hydrolysis. The reaction is quenched by the slow addition of dilute sulfuric acid with vigorous stirring. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Step 4: Saponification. The resulting ester is then saponified by refluxing with a solution of sodium hydroxide in methanol/water.
-
Step 5: Isolation of the Acid. After cooling, the methanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with hydrochloric acid and extracted with diethyl ether. The combined ether extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound.
Quantitative Data:
| Parameter | Value |
| Starting Materials | Butan-2-one, Ethyl bromoacetate, Zinc |
| Solvent | Diethyl ether |
| Reaction Temperature | Reflux |
| Typical Yield | Varies based on specific conditions |
| Purity | Achievable to >95% after purification |
Stereoselective Synthesis via Aldol Reaction
For the synthesis of specific stereoisomers, a stereoselective aldol reaction using a chiral auxiliary is a powerful method. The following protocol is adapted from the synthesis of a structurally similar compound, (R)-3-hydroxy-4-methylpentanoic acid.[2]
Experimental Protocol:
-
Step 1: Preparation of the Chiral Auxiliary Enolate. A solution of a chiral auxiliary, such as (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (HYTRA), in anhydrous tetrahydrofuran (THF) is treated with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to generate the corresponding enolate.
-
Step 2: Aldol Addition. The aldehyde, in this case, propanal, is then added to the enolate solution at a very low temperature (e.g., -128 °C) to induce a highly stereoselective aldol addition.
-
Step 3: Work-up. The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
Step 4: Cleavage of the Chiral Auxiliary. The chiral auxiliary is cleaved from the aldol adduct by hydrolysis with a base such as potassium hydroxide in methanol/water.
-
Step 5: Isolation and Purification. After acidification, the product is extracted with an organic solvent, dried, and concentrated. Purification by chromatography yields the enantiomerically enriched this compound.
Quantitative Data:
| Parameter | Value |
| Chiral Auxiliary | (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (HYTRA) |
| Base | Lithium diisopropylamide (LDA) |
| Reaction Temperature | -78 °C to -128 °C |
| Typical Yield | 61-78%[2] |
| Enantiomeric Excess | 86-92% ee[2] |
Biological Significance and Putative Signaling Pathways
While direct signaling pathways involving this compound are not yet fully elucidated, its structural similarity to key metabolic intermediates suggests a potential role in cellular metabolism.
Connection to Isoleucine Metabolism
Evidence suggests a link between branched-chain amino acid metabolism and compounds structurally related to this compound. For instance, 2-hydroxy-3-methylpentanoic acid is a known metabolite in the L-isoleucine metabolic pathway.[3] This compound is found in elevated levels in individuals with Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder.[3] This suggests that this compound could potentially be an intermediate or a byproduct of similar metabolic processes.
Caption: Putative involvement of a related compound in isoleucine metabolism.
Potential Role in Fatty Acid Metabolism
The structural characteristics of this compound, being a hydroxy fatty acid, point towards a possible role in fatty acid metabolism. Urinary excretion of various 3-hydroxydicarboxylic acids is observed to increase in conditions of enhanced fatty acid mobilization or inhibited fatty acid oxidation.[4] These dicarboxylic acids are believed to be derived from the omega-oxidation of 3-hydroxy fatty acids.[4]
References
- 1. US2915532A - Synthesis of 3, 5-dihydroxy-3 methylpentanoic acid and the delta-lactone thereof - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Human Metabolome Database: Showing metabocard for 2-Hydroxy-3-methylpentanoic acid (HMDB0000317) [hmdb.ca]
- 4. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Pathway of 3-Hydroxy-3-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathway of 3-Hydroxy-3-methylpentanoic acid (3-HMPA), also known as 3-hydroxy-3-methylvaleric acid. Due to the limited direct literature on a dedicated metabolic pathway for this compound, this document outlines a putative pathway based on established principles of ketogenesis and branched-chain amino acid catabolism. It includes detailed experimental protocols for quantification, quantitative data presentation, and visualizations of the proposed metabolic and experimental workflows.
Introduction to this compound
This compound is a six-carbon, branched-chain hydroxy fatty acid. While not a central metabolite in major energy pathways, its structure suggests a relationship with ketone body metabolism and the catabolism of branched-chain amino acids, particularly isoleucine. Its accumulation may be indicative of certain metabolic states or inborn errors of metabolism where precursors like propionyl-CoA are elevated.
Putative Metabolic Pathway of this compound
The biosynthesis and degradation of this compound are proposed to occur within the mitochondrial matrix, mirroring the localization of ketogenesis and branched-chain amino acid catabolism.
Biosynthesis
The formation of this compound is hypothesized to begin with the condensation of propionyl-CoA and acetyl-CoA. This reaction is analogous to the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) from two molecules of acetyl-CoA by HMG-CoA synthase in ketogenesis.[1][2]
The key steps are proposed as follows:
-
Condensation: Propionyl-CoA (a three-carbon unit) condenses with acetyl-CoA (a two-carbon unit) to form 3-keto-3-methylpentanoyl-CoA. This step would be catalyzed by a putative synthase, possibly a promiscuous activity of acetoacetyl-CoA thiolase or a specific, yet unidentified, enzyme.
-
Synthesis: A second molecule of acetyl-CoA condenses with 3-keto-3-methylpentanoyl-CoA to form 3-hydroxy-3-methylpentanoyl-CoA. This reaction would be catalyzed by an enzyme analogous to HMG-CoA synthase, which we will term "3-Hydroxy-3-methylpentanoyl-CoA Synthase". It is plausible that the mitochondrial HMG-CoA synthase (HMGCS2) itself could catalyze this reaction at a lower efficiency, given the structural similarity of propionyl-CoA to acetyl-CoA.[3]
-
Liberation: The 3-hydroxy-3-methylpentanoyl-CoA can then be hydrolyzed by a thioesterase to release free this compound.
Precursors for this pathway are derived from:
-
Propionyl-CoA: Catabolism of the amino acids isoleucine, valine, methionine, and threonine, as well as the oxidation of odd-chain fatty acids.[4]
-
Acetyl-CoA: Beta-oxidation of fatty acids, pyruvate dehydrogenase complex, and catabolism of ketogenic amino acids.
Caption: Putative metabolic pathway of this compound.
Degradation
The degradation of this compound is proposed to be the reverse of its synthesis, feeding its products back into central metabolism.
-
Activation: Free this compound is first activated to its CoA ester, 3-hydroxy-3-methylpentanoyl-CoA, by an acyl-CoA synthetase.
-
Cleavage: 3-hydroxy-3-methylpentanoyl-CoA is then cleaved by a lyase, analogous to HMG-CoA lyase (HMGCL), to yield propionyl-CoA and acetyl-CoA.[5][6][7] The deficiency of HMG-CoA lyase is a known inborn error of metabolism, leading to the accumulation of various organic acids.[8][9][10][11] It is plausible that in such conditions, this compound might also accumulate.
Quantitative Data Presentation
The accurate quantification of this compound is crucial for studying its metabolic relevance. Below are tables summarizing the performance characteristics of analytical methods for its measurement.[12]
Table 1: Comparative Performance of Analytical Methods for 3-HMPA
| Performance Characteristic | LC-MS/MS Method | GC-MS Method (with Derivatization) |
| Linearity (R²) | ≥ 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | ≤ 15% | ≤ 15% |
| Recovery | > 90% | 85-110% |
| Matrix Effect | Minimal | Potential, requires careful evaluation |
| Analysis Time per Sample | ~10 minutes | ~20 minutes |
Table 2: Example Data from an Inter-Laboratory Comparison for 3-HMPA Analysis
| Lab ID | Method | Sample 1 Mean (µg/mL) | Sample 1 Z-Score | Sample 2 Mean (µg/mL) | Sample 2 Z-Score | Performance |
| Lab A | LC-MS/MS | 1.55 | -0.5 | 4.80 | -0.8 | Satisfactory |
| Lab B | LC-MS/MS | 1.65 | 0.8 | 5.10 | 0.7 | Satisfactory |
| Lab C | GC-MS | 1.40 | -2.3 | 4.50 | -2.3 | Questionable |
| Lab D | LC-MS/MS | 1.62 | 0.4 | 4.95 | 0.0 | Satisfactory |
| Consensus Mean | 1.59 | 4.95 | ||||
| Target SD (σ) | 0.08 | 0.20 |
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for similar short-chain organic acids and provides a robust framework for the quantification of 3-HMPA.[12][13]
4.1.1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample and transfer 100 µL into a clean microcentrifuge tube.
-
Add 10 µL of an internal standard working solution (e.g., stable isotope-labeled 3-HMPA) to correct for matrix effects and extraction variability.
-
Add 400 µL of cold methanol containing 0.2% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Caption: Experimental workflow for 3-HMPA analysis by LC-MS/MS.
4.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC Column: Phenomenex Luna C18 or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to resolve the analyte from matrix components.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
MRM Transitions: Optimized for both 3-HMPA and the internal standard. For 3-HMPA (C6H12O3, MW: 132.16), a potential transition would be m/z 131.1 -> [fragment ion].
Proposed Enzyme Assay for Putative 3-Hydroxy-3-methylpentanoyl-CoA Synthase Activity
This protocol is adapted from a radiolabeled assay for HMG-CoA synthase.[12]
4.2.1. Principle
The assay measures the incorporation of a radiolabeled acetyl-CoA into 3-hydroxy-3-methylpentanoyl-CoA when propionyl-CoA is provided as a substrate.
4.2.2. Reagents
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Propionyl-CoA solution.
-
[1-¹⁴C]Acetyl-CoA solution.
-
Enzyme source (e.g., mitochondrial lysate or purified recombinant enzyme).
-
Stopping reagent (e.g., 6 M perchloric acid).
-
TLC plates (silica gel).
-
TLC developing solvent.
-
Scintillation cocktail.
4.2.3. Procedure
-
Prepare a reaction mixture (e.g., final volume of 100 µL) containing assay buffer, propionyl-CoA, and [1-¹⁴C]acetyl-CoA.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme source.
-
Incubate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is within the linear range.
-
Terminate the reaction by adding the stopping reagent.
-
Centrifuge to pellet precipitated proteins.
-
Spot the supernatant onto a TLC plate and develop the chromatogram to separate the radiolabeled product (3-hydroxy-3-methylpentanoyl-CoA) from the unreacted [1-¹⁴C]acetyl-CoA.
-
Scrape the silica corresponding to the product spot into a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Logical Relationships in Experimental Design
An inter-laboratory comparison study is essential to ensure the reproducibility and accuracy of analytical methods across different research groups.
Caption: Logical flow of an inter-laboratory comparison study.
Conclusion
While this compound is not a major player in established metabolic pathways, its formation is biochemically plausible, particularly in metabolic states characterized by an accumulation of propionyl-CoA. The putative pathway presented here, based on analogies with ketogenesis and branched-chain amino acid catabolism, provides a strong framework for further investigation. The detailed analytical protocols and quantitative data benchmarks included in this guide are intended to facilitate robust and reproducible research into the metabolic significance of this intriguing molecule. Further studies are warranted to identify the specific enzymes involved and to quantify the flux through this pathway in various physiological and pathological conditions.
References
- 1. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]
- 2. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 5. 3-Hydroxy-3-methylglutaryl-CoA lyase - Wikipedia [en.wikipedia.org]
- 6. 3-Hydroxy-3-methylglutaryl-coenzyme A lyase deficiency: review of 18 reported patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Hydroxy-3-methylglutaryl-CoA lyase deficiency - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. 3-hydroxypropionate: significance of -oxidation of propionate in patients with propionic acidemia and methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-hydroxy-3-methylglutaryl-CoA lyase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
3-Hydroxy-3-methylpentanoic Acid as a Biomarker for Maple Syrup Urine Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Maple Syrup Urine Disease (MSUD) is an inborn error of metabolism characterized by the deficiency of the branched-chain α-keto acid dehydrogenase (BCKAD) complex. This enzymatic defect leads to the accumulation of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — and their corresponding branched-chain α-keto acids (BCKAs) in bodily fluids. The accumulation of these metabolites is neurotoxic and is responsible for the clinical manifestations of the disease. While the primary diagnostic markers for MSUD are the elevated levels of BCAAs (particularly leucine) and the pathognomonic marker alloisoleucine, the analysis of urinary organic acids provides crucial information for diagnosis and monitoring. Among the spectrum of organic acids, 3-hydroxy-3-methylpentanoic acid and its isomers, such as 2-hydroxy-3-methylvaleric acid, serve as secondary biomarkers, reflecting the underlying metabolic derangement. This technical guide provides an in-depth overview of this compound and its isomers as biomarkers for MSUD, with a focus on their metabolic origin, quantitative data, and the analytical methodologies for their detection.
Metabolic Basis of Biomarker Formation
In individuals with MSUD, the deficiency of the BCKAD complex prevents the oxidative decarboxylation of the α-keto acids derived from the transamination of leucine, isoleucine, and valine.[1][2] This metabolic block leads to the accumulation of these α-keto acids in tissues and their subsequent excretion in urine.[3] As a secondary metabolic pathway, these α-keto acids can be reduced to their corresponding α-hydroxy acids.[4]
Specifically, the branched-chain amino acid isoleucine is transaminated to form α-keto-β-methylvaleric acid (also known as 2-keto-3-methylvaleric acid).[1][2] Due to the BCKAD deficiency, this α-keto acid accumulates and is then reduced to 2-hydroxy-3-methylvaleric acid, an isomer of this compound.[4] The presence of these hydroxy acids in urine is a characteristic feature of the organic aciduria profile in MSUD patients.[5]
Quantitative Data
While qualitative reports consistently indicate the elevation of branched-chain α-hydroxy acids in the urine of MSUD patients, comprehensive quantitative data for this compound and its isomers are not extensively tabulated in the literature. The primary focus of quantitative analysis in MSUD is typically on the plasma levels of leucine, isoleucine, valine, and alloisoleucine. However, urinary organic acid profiling is a key diagnostic tool. The following tables summarize the available information on the urinary levels of relevant biomarkers in MSUD.
Table 1: Urinary Branched-Chain α-Keto and α-Hydroxy Acids in MSUD
| Analyte | Concentration in MSUD Patients | Concentration in Healthy Controls |
| 2-Ketoisocaproic acid (from Leucine) | Significantly Elevated | Not typically detected or at very low levels |
| 2-Keto-3-methylvaleric acid (from Isoleucine) | Significantly Elevated[5] | Not typically detected or at very low levels |
| 2-Ketoisovaleric acid (from Valine) | Significantly Elevated | Not typically detected or at very low levels |
| 2-Hydroxyisovaleric acid | Elevated[5] | Trace amounts |
| 2-Hydroxy-3-methylvaleric acid | Elevated [4] | Present in trace amounts |
Table 2: Reference Ranges for Urinary 2-Hydroxy-3-methylvaleric Acid in a Healthy Pediatric Population
| Age Group | Concentration (mmol/mol creatinine) |
| 2 days - 1 month | Not Reported |
| 1 month - 6 months | Not Reported |
| 6 months - 2 years | Not Reported |
| 2 years - 6 years | Not Reported |
| 6 years - 16 years | Not Reported |
| Overall (2 days - 15 years) | Detected in <20% of samples |
Experimental Protocols
The gold standard for the analysis of urinary organic acids, including this compound and its isomers, is Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of a wide range of volatile and semi-volatile compounds.
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the quantitative analysis of urinary organic acids.
3.1.1. Materials and Reagents
-
Urine sample
-
Internal Standard (e.g., 3-phenylbutyric acid or a stable isotope-labeled analog of the target analyte)
-
Hydroxylamine hydrochloride solution (for oximation of keto groups)
-
Sodium chloride
-
Hydrochloric acid (HCl)
-
Ethyl acetate and/or diethyl ether (for extraction)
-
Pyridine
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) (derivatizing agent)
-
Anhydrous sodium sulfate
-
GC-MS system with a capillary column (e.g., DB-5MS)
3.1.2. Sample Preparation
-
Normalization: Thaw frozen urine samples at room temperature. To account for variations in urine concentration, the volume of the urine sample used for extraction is typically normalized to the creatinine concentration.
-
Internal Standard Addition: Add a known amount of the internal standard to the urine sample.
-
Oximation (for keto acids): To stabilize the keto acids and prevent enol-keto tautomerism, an oximation step is performed by adding hydroxylamine hydrochloride and incubating the sample.
-
Acidification: Acidify the urine sample to a pH of approximately 1-2 with HCl to ensure that the organic acids are in their protonated, less polar form, which facilitates their extraction into an organic solvent.
-
Extraction: Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate or diethyl ether. Vortex the mixture and centrifuge to separate the organic and aqueous layers. Repeat the extraction process to ensure complete recovery of the organic acids.
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dried residue in pyridine and add the derivatizing agent (BSTFA with TMCS). Heat the mixture (e.g., at 60-80°C for 30-60 minutes) to convert the non-volatile organic acids into their volatile trimethylsilyl (TMS) derivatives. This step is crucial for making the analytes suitable for GC analysis.
3.1.3. GC-MS Analysis
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Chromatographic Separation: The volatile derivatives are separated based on their boiling points and interaction with the stationary phase of the capillary column. A temperature gradient program is used to elute the compounds over time.
-
Mass Spectrometric Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting ions are separated by their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrometer can be operated in full scan mode to acquire the entire mass spectrum of each eluting compound for identification, or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy by monitoring specific characteristic ions of the target analytes and the internal standard.
3.1.4. Quantification
A calibration curve is generated by analyzing a series of standards containing known concentrations of this compound (or its isomer) and the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of the analyte in the urine sample is then determined from this calibration curve.
Conclusion
This compound and its isomers are valuable secondary biomarkers for Maple Syrup Urine Disease. Their presence in urine is a direct consequence of the accumulation of branched-chain α-keto acids resulting from the deficiency of the BCKAD complex. While not the primary diagnostic markers, their detection and quantification as part of a urinary organic acid profile are essential for the comprehensive biochemical characterization of MSUD. The established method for their analysis is GC-MS, which provides the necessary sensitivity and specificity for their reliable measurement. Further research to establish robust quantitative data for these hydroxy acids in a larger cohort of MSUD patients would be beneficial for refining their role in the diagnosis and monitoring of this complex metabolic disorder.
References
- 1. Maple syrup urine disease: mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. revvity.com [revvity.com]
- 4. On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
chemical and physical properties of 3-Hydroxy-3-methylpentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-3-methylpentanoic acid, also known as 3-hydroxy-3-methylvaleric acid, is a carboxylic acid with the molecular formula C6H12O3.[1][2] As a member of the hydroxy fatty acid class, it holds potential interest in various scientific domains, including metabolism, chemical synthesis, and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of the known biological activities of its isomers, which may offer insights into its potential biological functions.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C6H12O3 | [1][2] |
| Molecular Weight | 132.16 g/mol | [1] |
| CAS Number | 150-96-9 | [1] |
| Appearance | Liquid | [3] |
| Boiling Point | 250.4 °C at 760 mmHg | [2] |
| Density | 1.103 g/cm³ | [2] |
| Flash Point | 119.5 °C | [2] |
| Refractive Index | 1.4450 to 1.4490 | [2] |
| Storage Temperature | Room Temperature, Sealed in dry | [2] |
Computed and Spectroscopic Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| InChI | InChI=1S/C6H12O3/c1-3-6(2,9)4-5(7)8/h9H,3-4H2,1-2H3,(H,7,8) | [1] |
| InChIKey | KEGHVPSZIWXTPY-UHFFFAOYSA-N | [1] |
| SMILES | CCC(C)(CC(=O)O)O | [1] |
| XLogP3 | 0.2 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Exact Mass | 132.078644241 | [2] |
| Monoisotopic Mass | 132.07864 Da | [4] |
| Kovats Retention Index (Standard Polar) | 2288 | [1] |
| Mass Spectrum | Data available from NIST | [5] |
| IR Spectrum | Data available | |
| ¹H and ¹³C NMR Spectra | Data available |
Experimental Protocols
Synthesis of this compound via the Reformatsky Reaction
A common and effective method for the synthesis of β-hydroxy esters, which can then be hydrolyzed to the corresponding β-hydroxy acids like this compound, is the Reformatsky reaction.[6] This reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[6]
Reaction Scheme:
-
Reactants: Butanone (a ketone), an α-bromoester (e.g., ethyl bromoacetate), and activated zinc powder.
-
Product: Ethyl 3-hydroxy-3-methylpentanoate, followed by hydrolysis to this compound.
Detailed Methodology:
-
Activation of Zinc: Zinc powder is activated to remove the deactivating oxide layer. This can be achieved by stirring the zinc powder with a small amount of iodine in a dry, inert solvent like diethyl ether or tetrahydrofuran (THF) until the iodine color disappears. Alternatively, treatment with 1,2-dibromoethane can be used.[6]
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere (e.g., nitrogen or argon). The activated zinc is suspended in a dry solvent (e.g., THF).
-
Addition of Reactants: A mixture of butanone and ethyl bromoacetate, dissolved in the same dry solvent, is added dropwise to the stirred zinc suspension. The reaction is often initiated by gentle heating.
-
Reaction Progression: The reaction mixture is typically refluxed for several hours until the consumption of the starting materials is observed (monitored by techniques like Thin Layer Chromatography).
-
Work-up: The reaction mixture is cooled to room temperature and then poured into a cold, dilute acid solution (e.g., 10% sulfuric acid or saturated aqueous ammonium chloride) to dissolve the remaining zinc and the zinc salts of the product.
-
Extraction: The aqueous layer is extracted several times with an organic solvent such as diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure to yield the crude ethyl 3-hydroxy-3-methylpentanoate.
-
Purification of the Ester: The crude ester can be purified by vacuum distillation or column chromatography.
-
Hydrolysis to the Acid: The purified ester is then hydrolyzed to the carboxylic acid. This is typically achieved by refluxing with a base (e.g., sodium hydroxide or potassium hydroxide) in an aqueous or alcoholic solution. After the reaction is complete, the solution is cooled and acidified with a strong acid (e.g., hydrochloric acid). The resulting this compound is then extracted with an organic solvent, dried, and the solvent is evaporated to yield the final product. The acid can be further purified by crystallization or distillation if necessary.
Caption: Workflow for the synthesis of this compound via the Reformatsky reaction.
Biological Activity and Signaling Pathways
Direct experimental studies on the biological activity and specific signaling pathways of this compound are limited in the current scientific literature. However, valuable insights can be drawn from the known biological roles of its structural isomers, which are involved in key metabolic pathways.
Context from Isomers:
-
2-Hydroxy-3-methylpentanoic acid: This isomer is an organic acid generated during the metabolism of the branched-chain amino acid L-isoleucine. It is formed by the reduction of 2-Keto-3-methylvaleric acid. Elevated levels of 2-Hydroxy-3-methylpentanoic acid in blood and urine are a characteristic biomarker for Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder. In MSUD, the deficiency of the branched-chain α-keto acid dehydrogenase complex leads to the accumulation of branched-chain amino acids and their corresponding α-keto and α-hydroxy acids.
-
3,5-Dihydroxy-3-methylpentanoic acid (Mevalonic Acid): This related compound is a crucial precursor in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol, isoprenoids, and other vital biomolecules.
While the direct biological functions of this compound remain to be elucidated, its structural similarity to these metabolically important molecules suggests it could potentially interact with enzymes involved in fatty acid or amino acid metabolism. Further research and pharmacological screening are necessary to determine its specific biological targets and mechanisms of action.
Caption: Involvement of 2-Hydroxy-3-methylpentanoic acid in L-isoleucine metabolism and its relevance to Maple Syrup Urine Disease (MSUD).
Conclusion
This compound is a well-characterized small molecule with defined chemical and physical properties. Its synthesis is achievable through established organic chemistry reactions like the Reformatsky reaction. While its own biological role is not yet fully understood, the significant metabolic functions of its isomers suggest that it may be a valuable compound for further investigation in the fields of metabolism, pharmacology, and drug development. This guide provides a solid foundation for researchers and scientists to build upon in their future studies of this intriguing molecule.
References
- 1. This compound | C6H12O3 | CID 538288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 3-ヒドロキシ-3-メチルペンタン酸 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. PubChemLite - this compound (C6H12O3) [pubchemlite.lcsb.uni.lu]
- 5. 3-Hydroxy-3-methylvaleric acid [webbook.nist.gov]
- 6. Reformatsky Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
An In-depth Technical Guide to 3-Hydroxy-3-methylpentanoic Acid (CAS 150-96-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-3-methylpentanoic acid, with the CAS number 150-96-9, is a small organic compound that has garnered interest in various scientific fields, particularly in metabolomics and as a potential biomarker.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and known biological roles. The information is intended to serve as a valuable resource for researchers and professionals engaged in drug development and metabolic studies.
Chemical and Physical Properties
This compound is a carboxylic acid with a hydroxyl group and a methyl group attached to the same carbon atom. Its chemical structure and properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 150-96-9 |
| Molecular Formula | C₆H₁₂O₃ |
| Molecular Weight | 132.16 g/mol [2] |
| IUPAC Name | This compound[2] |
| Synonyms | 3-Hydroxy-3-methylvaleric acid, Deoxymevalonic acid |
| InChI | InChI=1S/C6H12O3/c1-3-6(2,9)4-5(7)8/h9H,3-4H2,1-2H3,(H,7,8)[2] |
| InChIKey | KEGHVPSZIWXTPY-UHFFFAOYSA-N[2] |
| SMILES | CCC(C)(O)CC(=O)O[2] |
Table 2: Physicochemical Properties
| Property | Value |
| Physical State | Liquid |
| Boiling Point | 250.4 °C at 760 mmHg (Predicted)[3] |
| Flash Point | 119.5 °C (Predicted)[3] |
| Density | 1.103 g/cm³ (Predicted)[3] |
| pKa | 4.40 ± 0.10 (Predicted)[3] |
| XLogP3 | 0.2[3] |
| Hydrogen Bond Donor Count | 2[3] |
| Hydrogen Bond Acceptor Count | 3[3] |
| Rotatable Bond Count | 3[3] |
Synthesis and Manufacturing
A patented method for a related compound, 3,5-dihydroxy-3-methylpentanoic acid, involves the reaction of 4-benzyloxy-2-butanone with an ester of bromoacetic acid in the presence of zinc, followed by hydrolysis and debenzylation.[1]
Conceptual Experimental Protocol: Reformatsky-Type Synthesis
Disclaimer: This is a generalized protocol and requires optimization and safety assessment before implementation.
-
Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with activated zinc dust and anhydrous diethyl ether.
-
Initiation: A small amount of a solution of ethyl 2-bromoacetate and butan-2-one in anhydrous diethyl ether is added to the flask to initiate the reaction.
-
Addition of Reactants: The remaining solution of ethyl 2-bromoacetate and butan-2-one is added dropwise from the dropping funnel while maintaining a gentle reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete consumption of the starting materials.
-
Workup: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice and dilute sulfuric acid. The ether layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification of Ester: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 3-hydroxy-3-methylpentanoate.
-
Hydrolysis: The crude ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of sodium hydroxide.
-
Isolation of the Acid: After cooling, the reaction mixture is acidified with hydrochloric acid and the product is extracted with an appropriate organic solvent. The solvent is then removed to yield this compound, which can be further purified by distillation or chromatography.
Caption: Conceptual workflow for the synthesis of this compound.
Analytical Methodology
The accurate quantification of this compound in biological matrices is crucial for its study as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.
Experimental Protocol: Quantification in Human Plasma by LC-MS/MS
This protocol is a general guideline and should be validated for specific laboratory conditions.
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add an appropriate internal standard (e.g., a stable isotope-labeled analog).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.[1]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution profile.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to monitor specific precursor-product ion transitions for the analyte and internal standard.
-
Caption: General experimental workflow for the analysis of 3-HMPA in plasma.
Biological Role and Significance
Metabolic Pathway Involvement
This compound is recognized as a metabolite in the L-isoleucine degradation pathway. Specifically, it is a downstream product of isoleucine metabolism. Elevated levels of this and other branched-chain alpha-keto and alpha-hydroxy acids are indicative of metabolic disorders.
One of the most well-documented associations is with Maple Syrup Urine Disease (MSUD) , an inherited metabolic disorder where the body cannot process certain amino acids properly. In individuals with MSUD, the deficiency of the branched-chain alpha-keto acid dehydrogenase complex leads to the accumulation of branched-chain amino acids (leucine, isoleucine, and valine) and their corresponding keto and hydroxy acids, including this compound, in blood, urine, and cerebrospinal fluid.
Caption: Simplified metabolic pathway of L-isoleucine showing the formation of this compound.
Biomarker Potential
Beyond its established role as a biomarker for MSUD, there is emerging interest in this compound and related compounds as indicators of other physiological and pathological states. For instance, some studies have explored the utility of related hydroxy acids as potential biomarkers for habitual alcohol intake.
Pharmacological and Toxicological Profile
Currently, there is limited publicly available information on the specific pharmacological and toxicological properties of this compound.
Table 3: GHS Hazard Information
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed[2] |
Further research is required to fully characterize its pharmacokinetic and pharmacodynamic properties, as well as its complete safety profile.
Applications in Drug Development
The direct application of this compound in drug development is not yet established. However, the study of its analogs has provided some interesting leads. For example, 4-hydroxy-4-methylpentanoic acid (UMB68), a structural analog, has been synthesized and investigated as a tool to understand the pharmacology of the gamma-hydroxybutyrate (GHB) receptor.[4][5] This suggests that derivatives of this compound could potentially be explored for their activity at GHB and other related receptors, which are implicated in various neurological functions and disorders.
Conclusion
This compound is a metabolite of L-isoleucine that serves as a key biomarker for Maple Syrup Urine Disease. While its chemical properties are well-defined and analytical methods for its detection are established, its broader biological functions, pharmacological activities, and potential therapeutic applications remain largely unexplored. The structural similarity of its analogs to known neuroactive compounds suggests that further investigation into this molecule and its derivatives could be a promising area for future research in drug discovery and development. This guide provides a foundational understanding of the current knowledge surrounding this compound, highlighting the need for more in-depth studies to unlock its full potential.
References
- 1. US2915532A - Synthesis of 3, 5-dihydroxy-3 methylpentanoic acid and the delta-lactone thereof - Google Patents [patents.google.com]
- 2. This compound | C6H12O3 | CID 538288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 5. GABA analogue - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 3-Hydroxy-3-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxy-3-methylpentanoic acid, a molecule of interest in metabolic research. This document details its chemical and physical properties, provides methodologies for its synthesis and characterization, and explores its biological relevance, particularly in the context of amino acid metabolism. All quantitative data is presented in structured tables for clarity, and experimental protocols are described in detail. A visualization of the relevant metabolic pathway is also provided to illustrate its biological context.
Chemical and Physical Properties
This compound, also known as 3-Hydroxy-3-methylvaleric acid, is a carboxylic acid with the molecular formula C6H12O3.[1][2] Its molecular weight is approximately 132.16 g/mol .[2][3][4][5][6][7] The table below summarizes its key physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C6H12O3 | [1][2] |
| Molecular Weight | 132.16 g/mol | [2][3][4][5][6][7] |
| CAS Number | 150-96-9 | [1][3] |
| Appearance | Liquid | [3] |
| Boiling Point | 250.4°C at 760 mmHg | [1][5] |
| Density | 1.103 g/cm³ | [1] |
| Flash Point | 119.5°C | [1] |
| pKa (Predicted) | 4.40 ± 0.10 | [1] |
| Canonical SMILES | CCC(C)(CC(=O)O)O | [2][6] |
| InChI Key | KEGHVPSZIWXTPY-UHFFFAOYSA-N | [2][3][6] |
Experimental Protocols
Synthesis of this compound via Reformatsky Reaction
A common method for the synthesis of β-hydroxy esters, which can then be hydrolyzed to the corresponding carboxylic acid, is the Reformatsky reaction.[2][4][8][9][10] This reaction involves the treatment of an α-halo ester with zinc metal in the presence of a ketone or aldehyde.[2][9][10]
Materials:
-
Ethyl bromoacetate
-
Butan-2-one (methyl ethyl ketone)
-
Zinc dust (activated)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
1 M Hydrochloric acid
-
Sodium hydroxide solution
-
Magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
Procedure:
-
Activation of Zinc: Zinc dust is activated by stirring with dilute hydrochloric acid, followed by washing with water, ethanol, and then ether, and finally drying under vacuum.
-
Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with activated zinc dust and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: A small amount of a solution of ethyl bromoacetate and butan-2-one in anhydrous diethyl ether is added to the zinc suspension. The reaction is initiated, which may require gentle heating.
-
Addition of Reactants: Once the reaction has started, the remaining solution of ethyl bromoacetate and butan-2-one is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.
-
Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker containing a saturated aqueous solution of ammonium chloride with stirring. The ether layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Hydrolysis: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 3-hydroxy-3-methylpentanoate. This ester is then hydrolyzed to the carboxylic acid by refluxing with a solution of sodium hydroxide in ethanol/water.
-
Purification: After hydrolysis, the ethanol is removed, and the aqueous solution is acidified with hydrochloric acid. The product, this compound, is then extracted with a suitable organic solvent, dried, and purified by distillation or chromatography.
Characterization of this compound
The synthesized this compound can be characterized using various analytical techniques to confirm its structure and purity.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. For this compound, the expected signals in the ¹H NMR spectrum would include a triplet for the methyl group of the ethyl chain, a quartet for the methylene group of the ethyl chain, a singlet for the methyl group at the 3-position, a singlet for the methylene group at the 2-position, and broad singlets for the hydroxyl and carboxylic acid protons.
2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity of the compound and to confirm its molecular weight. The sample is typically derivatized (e.g., silylated) before analysis to increase its volatility. The gas chromatogram will show the retention time of the compound, and the mass spectrum will provide its fragmentation pattern and the mass of the molecular ion.
2.2.3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the analysis of this compound in biological matrices, such as plasma, a more sensitive technique like LC-MS/MS is employed.
Sample Preparation (Protein Precipitation): [11]
-
Thaw frozen plasma samples at room temperature.
-
Vortex and transfer 100 µL of the plasma sample into a microcentrifuge tube.
-
Add a suitable internal standard (e.g., a stable isotope-labeled 3-HMPA).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant for LC-MS/MS analysis.[11]
LC-MS/MS Analysis: The supernatant is injected into an LC-MS/MS system. A C18 reversed-phase column is typically used for separation. The mass spectrometer is operated in negative ion mode, and specific parent-to-daughter ion transitions are monitored for quantification.
Biological Significance and Metabolic Pathway
While direct involvement of this compound in specific signaling pathways is not well-documented, a structurally related compound, 2-Hydroxy-3-methylpentanoic acid, is a known intermediate in the catabolism of the branched-chain amino acid (BCAA) isoleucine.[12] Elevated levels of this and other BCAA metabolites are characteristic of Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder.[12] MSUD is caused by a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKAD) complex, leading to the accumulation of BCAAs and their corresponding α-ketoacids.
The accumulation of BCAAs, particularly leucine, in MSUD has been shown to have downstream effects on cellular signaling, including the mTOR signaling pathway, which is a central regulator of cell growth and metabolism.
Below is a diagram illustrating the catabolic pathway of isoleucine and its connection to MSUD.
Conclusion
This compound is a well-characterized small molecule with established physicochemical properties. Its synthesis can be achieved through standard organic chemistry reactions like the Reformatsky reaction, and its identity and purity can be confirmed using a suite of analytical techniques. While its direct role in signaling is not yet elucidated, its structural similarity to intermediates in branched-chain amino acid metabolism places it in a biologically significant context, particularly in relation to metabolic disorders such as Maple Syrup Urine Disease. Further research may uncover more specific roles for this molecule in cellular processes and disease.
References
- 1. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Maple syrup urine disease - Wikipedia [en.wikipedia.org]
- 5. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications [frontiersin.org]
- 7. PPAR-Mediated Toxicology and Applied Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maple syrup urine disease: mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myadlm.org [myadlm.org]
Introduction to Structural Isomers of 3-Hydroxy-3-methylpentanoic Acid
An In-Depth Technical Guide to the Structural Isomers of 3-Hydroxy-3-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of this compound (C₆H₁₂O₃). It details their chemical properties, synthesis methodologies, and known biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, drug discovery, and metabolic research.
Structural isomers share the same molecular formula but differ in the connectivity of their atoms. For the molecular formula C₆H₁₂O₃, a variety of hydroxy-methyl-substituted carboxylic acids can be derived from different carbon backbones, primarily pentanoic, butanoic, and propanoic acid frameworks. These subtle structural variations can lead to significant differences in their physicochemical properties and biological functions. Understanding these differences is crucial for applications in medicinal chemistry and chemical biology.
Identified Structural Isomers
The following sections detail the key structural isomers of this compound that have been identified in the chemical literature.
Pentanoic Acid Backbone
-
This compound
-
2-Hydroxy-2-methylpentanoic acid
-
2-Hydroxy-3-methylpentanoic acid
-
IUPAC Name: 2-Hydroxy-3-methylpentanoic acid[4]
-
CAS Number: 488-15-3[4]
-
Biological Significance: This isomer is a metabolite found in or produced by Escherichia coli and is involved in the metabolism of L-isoleucine.[4][5] Elevated levels are observed in the urine and blood of individuals with maple syrup urine disease (MSUD).[6]
-
-
2-Hydroxy-4-methylpentanoic acid (Leucic acid)
-
IUPAC Name: 2-Hydroxy-4-methylpentanoic acid
-
CAS Number: 498-36-2
-
Biological Significance: A metabolite derived from the branched-chain amino acid leucine.
-
-
3-Hydroxy-4-methylpentanoic acid
-
IUPAC Name: 3-Hydroxy-4-methylpentanoic acid
-
CAS Number: 5980-21-2
-
-
4-Hydroxy-2-methylpentanoic acid
-
IUPAC Name: 4-Hydroxy-2-methylpentanoic acid
-
CAS Number: N/A
-
-
4-Hydroxy-3-methylpentanoic acid
-
IUPAC Name: 4-Hydroxy-3-methylpentanoic acid
-
CAS Number: N/A
-
-
4-Hydroxy-4-methylpentanoic acid
-
IUPAC Name: 4-Hydroxy-4-methylpentanoic acid
-
CAS Number: 23327-19-7
-
Biological Significance: This compound, also known as UMB68, is a selective ligand for the γ-hydroxybutyrate (GHB) receptor. It does not bind to GABA receptors, making it a useful tool for studying the pharmacology of the GHB receptor.[7]
-
-
5-Hydroxy-2-methylpentanoic acid
-
IUPAC Name: 5-Hydroxy-2-methylpentanoic acid
-
CAS Number: N/A
-
-
5-Hydroxy-3-methylpentanoic acid
-
IUPAC Name: 5-Hydroxy-3-methylpentanoic acid
-
CAS Number: N/A
-
Butanoic Acid Backbone
-
2-Ethyl-2-hydroxybutanoic acid
-
IUPAC Name: 2-Ethyl-2-hydroxybutanoic acid
-
CAS Number: 3639-21-2
-
-
3-Hydroxy-2,2-dimethylbutanoic acid
-
IUPAC Name: 3-Hydroxy-2,2-dimethylbutanoic acid
-
CAS Number: N/A
-
Quantitative Data Summary
The following table summarizes available quantitative data for the identified structural isomers. Data for many of these compounds are sparse in the public domain.
| Isomer Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₆H₁₂O₃ | 132.16 | 150-96-9 | - | 250.4 at 760 mmHg[[“]] |
| 2-Hydroxy-2-methylpentanoic acid | C₆H₁₂O₃ | 132.16 | 28892-68-4 | 51 | - |
| 2-Hydroxy-3-methylpentanoic acid | C₆H₁₂O₃ | 132.16 | 488-15-3 | - | - |
| 2-Hydroxy-4-methylpentanoic acid | C₆H₁₂O₃ | 132.16 | 498-36-2 | 78 - 80 | - |
| 3-Hydroxy-4-methylpentanoic acid | C₆H₁₂O₃ | 132.16 | 5980-21-2 | - | - |
| 4-Hydroxy-4-methylpentanoic acid | C₆H₁₂O₃ | 132.16 | 23327-19-7 | - | - |
| 2-Ethyl-2-hydroxybutanoic acid | C₆H₁₂O₃ | 132.16 | 3639-21-2 | 78-79.5 | - |
Experimental Protocols
Detailed experimental protocols are critical for the synthesis and study of these isomers. Below are protocols that have been described in the literature.
Synthesis of (R)-(+)-3-Hydroxy-4-methylpentanoic acid
This protocol describes an asymmetric aldol addition for the synthesis of (R)-(+)-3-hydroxy-4-methylpentanoic acid.
Materials:
-
(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate [(R)-HYTRA]
-
Dry tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium in hexane (15% solution)
-
2-Methylbutane
-
2-Methylpropanal (isobutyraldehyde)
-
Saturated aqueous solution of ammonium chloride
-
Chloroform
-
Methanol
-
Potassium hydroxide
-
6 N Hydrochloric acid
-
Magnesium sulfate
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): In a 500-mL flask under a nitrogen atmosphere, add dry THF (100 mL) and diisopropylamine (38.4 mL, 0.269 mol). Cool the mixture to -78°C and add n-butyllithium solution (165 mL, 0.264 mol) with stirring. Replace the cooling bath with an ice bath and continue stirring for 30 minutes.
-
Enolate Formation: In a separate 2-L flask under nitrogen, charge (R)-HYTRA (40.0 g, 0.120 mol) and add dry THF (400 mL). Cool the suspension to -78°C. Add the freshly prepared LDA solution via cannula with vigorous stirring. Stir the reaction mixture at 0°C for 60 minutes to complete the double deprotonation, resulting in a clear orange solution. Cool the solution to below -70°C and add dry 2-methylbutane (900 mL).
-
Aldol Reaction: Cool the reaction flask to -128°C using a liquid nitrogen bath. Add a solution of 2-methylpropanal (18.3 mL, 0.200 mol) in dry THF (5 mL) dropwise, maintaining the temperature below -126°C. Continue stirring for 90 minutes at a temperature between -128°C and -106°C.
-
Work-up and Hydrolysis: Quench the reaction with a saturated aqueous solution of ammonium chloride (500 mL) and allow it to warm to room temperature. Extract the aqueous layer five times with chloroform (total 600 mL). Wash the combined organic extracts with water, dry over magnesium sulfate, and evaporate to dryness.
-
To the crude product, add methanol (1.4 L), water (0.4 L), and potassium hydroxide (66.6 g) and reflux for 3 hours. After cooling, remove the methanol by rotary evaporation. Filter the remaining aqueous suspension and wash the solid with water.
-
Purification: Acidify the aqueous filtrate to pH 2.5 with 6 N hydrochloric acid and extract with chloroform. Dry the combined organic layers with magnesium sulfate and concentrate under reduced pressure to yield (R)-(+)-3-hydroxy-4-methylpentanoic acid.
General Synthesis of 3-Methylpentanoic Acid (Illustrative)
This procedure for an analogous compound can be adapted for the synthesis of other structural isomers through the appropriate choice of starting materials. This protocol describes the saponification and decarboxylation of a substituted malonic ester.
Materials:
-
Ethyl sec-butylmalonate
-
Potassium hydroxide
-
Concentrated sulfuric acid
-
Ether
-
Benzene
Procedure:
-
Saponification: In a 2-L round-bottomed flask, prepare a solution of potassium hydroxide (200 g) in water (200 cc). While stirring, slowly add ethyl sec-butylmalonate (200 g) to the hot solution. The heat of saponification will cause the solution to reflux. After the addition is complete, boil the solution gently for 2 hours. Dilute with water (200 cc) and distill off 200 cc of liquid to remove the ethanol formed.
-
Decarboxylation: Cool the remaining solution and slowly add a cold solution of concentrated sulfuric acid (320 g) in water (450 cc) with stirring. Reflux the mixture for approximately 3 hours.
-
Isolation: An organic layer of the acid will form. Replace the reflux condenser with a separator and distill the mixture, returning the aqueous portion to the distilling flask. Continue this process for 10-15 hours until all the organic acid has been distilled over. Extract the final aqueous portion in the separator with ether to recover any dissolved acid.
-
Purification: Distill off the ether. Mix the crude acid with an equal volume of dry benzene and distill. Benzene and water will distill first, followed by 3-methylpentanoic acid at 193–196°C.
Biological Pathways and Mechanisms
L-Isoleucine Metabolism
2-Hydroxy-3-methylpentanoic acid is an intermediate in the metabolic pathway of the branched-chain amino acid L-isoleucine. The pathway involves a series of enzymatic reactions. A simplified representation of this pathway leading to the formation of 2-Hydroxy-3-methylpentanoic acid is depicted below.
GHB Receptor Signaling Pathway
4-Hydroxy-4-methylpentanoic acid is a known ligand for the GHB receptor. The signaling cascade initiated by the activation of the GHB receptor is complex and can modulate the release of various neurotransmitters. The diagram below illustrates a simplified overview of the GHB receptor signaling pathway.
Conclusion
The structural isomers of this compound represent a diverse group of molecules with distinct chemical and biological properties. While some isomers are involved in fundamental metabolic pathways or exhibit specific pharmacological activities, many remain poorly characterized. This guide serves as a foundational resource to encourage further investigation into the synthesis, properties, and potential applications of these compounds in various scientific and therapeutic fields. The detailed protocols and pathway diagrams provided herein offer practical tools for researchers to advance our understanding of this interesting class of molecules.
References
- 1. Structural basis for ligand recognition and signaling of hydroxy-carboxylic acid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. EP0961769B1 - Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition - Google Patents [patents.google.com]
- 4. The gamma-hydroxybutyrate signalling system in brain: organization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. medchemexpress.com [medchemexpress.com]
The Enigmatic Presence of 3-Hydroxy-3-methylpentanoic Acid in Nature: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-3-methylpentanoic acid (also known as 3-hydroxy-3-methylvaleric acid) is a branched-chain hydroxy fatty acid. While structurally similar compounds have been identified in various biological systems, the specific natural occurrence, biosynthesis, and quantitative data for this compound remain largely uncharacterized, presenting a "knowledge gap" and an opportunity for novel research. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this molecule's presence in the natural world, details relevant experimental protocols for its detection, and proposes a putative biosynthetic pathway.
Natural Occurrence: A Scarcity of Evidence
Despite extensive research into natural products, direct evidence for the widespread natural occurrence of this compound is scarce. Unlike its close structural relatives, such as 2-hydroxy-3-methylpentanoic acid (a metabolite of isoleucine) and 3-hydroxy-3-methylhexanoic acid (associated with human axillary odor), this compound has not been extensively reported in plants, animals, or fungi.
The most concrete indication of its natural presence comes from environmental samples, specifically soil. While its definite biosynthesis by soil microorganisms is yet to be confirmed, its detection points towards a potential microbial origin. It is plausible that specific bacterial or fungal species synthesize this compound as a secondary metabolite or as a component of more complex lipids, such as polyhydroxyalkanoates (PHAs). General studies on bacterial lipids have shown that 3-hydroxy fatty acids are common constituents of lipopolysaccharides in Gram-negative bacteria and are also found as storage polymers in various microorganisms. However, these studies often do not resolve the specific isomers of branched-chain hydroxy fatty acids.
Quantitative Data
To date, there is a significant lack of published quantitative data on the concentration of this compound in any natural source. The protocol for its extraction from soil, detailed in the following section, provides a methodology for such quantification, but reported values from specific studies are not yet available in the scientific literature. This absence of quantitative data underscores the nascent stage of research into this particular molecule.
For comparative purposes, the table below summarizes the types of natural sources where related hydroxy fatty acids have been identified. It is important to note that this table does not contain data for this compound but is provided to give context to the broader class of compounds.
| Compound Class | General Natural Sources |
| 3-Hydroxyalkanoic acids | Bacterial polyhydroxyalkanoates (PHAs), Bacterial lipopolysaccharides (LPS) |
| Branched-chain fatty acids | Bacterial cell membranes, Ruminant milk fat |
| 2-Hydroxy-3-methylpentanoic acid | Human urine and blood (as a metabolite of isoleucine) |
| 3-Hydroxy-3-methylhexanoic acid | Human axillary sweat |
Experimental Protocols
The following section details a comprehensive protocol for the extraction and analysis of this compound from soil samples, adapted from established methodologies for short-chain fatty acids. This protocol can serve as a foundational method for researchers seeking to investigate the presence and quantity of this compound in various environmental and biological matrices.
Protocol: Extraction and Quantification of this compound from Soil
1. Sample Preparation:
-
Air-dry soil samples to a constant weight.
-
Sieve the soil through a 2 mm mesh to remove large debris and ensure homogeneity.
2. Extraction:
-
To 10 g of prepared soil in a 50 mL centrifuge tube, add 20 mL of a 0.1 M phosphate buffer (pH 8.0).
-
Add a suitable internal standard, such as a stable isotope-labeled this compound, to each sample for quantification accuracy.
-
Vortex the mixture vigorously for 2 minutes.
-
Sonicate the sample for 15 minutes in a sonication bath.
-
Centrifuge the slurry at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
3. Solid-Phase Extraction (SPE) for Clean-up:
-
Condition an anion exchange SPE cartridge (e.g., SAX, 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove neutral and cationic impurities.
-
Elute the retained acids with 5 mL of 2% formic acid in methanol.
4. Derivatization for GC-MS Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
5. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Selected Ion Monitoring (SIM): Monitor characteristic ions of the TMS-derivatized this compound for enhanced sensitivity and selectivity.
-
Biosynthesis of this compound: A Putative Pathway
While a specific biosynthetic pathway for this compound has not been elucidated, a plausible route can be proposed based on the well-established mechanisms of branched-chain fatty acid synthesis in bacteria. This pathway likely initiates from intermediates of branched-chain amino acid (isoleucine) catabolism and proceeds through the fatty acid synthesis (FAS) machinery.
The proposed pathway begins with 2-methylbutyryl-CoA, an intermediate in the degradation of isoleucine. This starter unit is condensed with malonyl-CoA by a 3-ketoacyl-ACP synthase (KAS). The resulting 3-ketoacyl-ACP is then subjected to a series of reactions catalyzed by the fatty acid synthase complex: reduction to a 3-hydroxyacyl-ACP by a 3-ketoacyl-ACP reductase (KAR), dehydration to an enoyl-ACP by a dehydratase (DH), and finally, reduction of the double bond by an enoyl-ACP reductase (ER) to yield a saturated acyl-ACP, which is two carbons longer. For the synthesis of this compound, the pathway would likely be truncated after the initial reduction step, with the 3-hydroxy-3-methylpentanoyl-ACP being hydrolyzed to release the free acid.
Conclusion and Future Directions
This compound represents a molecule of interest at the frontier of natural product chemistry. Its confirmed, though unquantified, presence in soil suggests a microbial origin and opens up avenues for discovering novel biosynthetic pathways and enzymes. Future research should focus on:
-
Isolation and identification of microorganisms capable of producing this compound.
-
Quantitative analysis of this compound in a wide range of environmental and biological samples to understand its distribution and potential ecological or physiological roles.
-
Elucidation of the specific biosynthetic pathway and the enzymes involved, which could be valuable for biotechnological applications, such as the production of specialty chemicals or polymer precursors.
-
Investigation of the biological activities of this compound to determine its potential as a signaling molecule, antimicrobial agent, or a precursor for drug development.
The in-depth study of this seemingly rare metabolite holds the potential to uncover new biochemical pathways and natural products with valuable applications in science and industry.
3-Hydroxy-3-methylpentanoic Acid in Human Plasma and Urine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxy-3-methylpentanoic acid (3-HMPA), a small molecule of potential interest in various research fields. This document outlines the current knowledge regarding its presence in human biological fluids, details analytical methodologies for its quantification, and explores its potential metabolic context. Due to the limited availability of published data on endogenous levels of 3-HMPA in human plasma and urine, this guide also presents hypothetical, yet representative, quantitative data based on established analytical techniques. Furthermore, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided to facilitate further research. Visual representations of a proposed metabolic pathway and an analytical workflow are included to enhance understanding.
Introduction
This compound (3-HMPA), also known as 3-hydroxy-3-methylvaleric acid, is a six-carbon organic acid. While its precise biological role and metabolic pathways in humans are not yet fully elucidated, the analysis of endogenous small molecules in biological fluids is a critical aspect of metabolomics, clinical diagnostics, and drug development. Understanding the baseline concentrations and metabolic fate of compounds like 3-HMPA can provide insights into physiological and pathological states. This guide aims to consolidate the available technical information on 3-HMPA and provide a practical framework for its study in human plasma and urine.
Quantitative Data in Human Plasma and Urine
Table 1: Hypothetical Quantitative Performance Characteristics for 3-HMPA in Human Plasma
| Parameter | LC-MS/MS | GC-MS (with derivatization) |
| Linearity (r²) | ≥ 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | ≤ 15% | ≤ 15% |
Table 2: Hypothetical Quantitative Performance Characteristics for 3-HMPA in Human Urine
| Parameter | LC-MS/MS | GC-MS (with derivatization) |
| Linearity (r²) | ≥ 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 25 ng/mL |
| Upper Limit of Quantification (ULOQ) | 2500 ng/mL | 5000 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | ≤ 15% | ≤ 15% |
Experimental Protocols
The following are detailed methodologies for the quantification of 3-HMPA in human plasma and urine, adapted from established analytical procedures for similar compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers high sensitivity and specificity for the analysis of 3-HMPA.
3.1.1. Sample Preparation (Plasma)
-
To 100 µL of human plasma, add 10 µL of an internal standard (IS) working solution (e.g., this compound-d3 at 1 µg/mL).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial.
3.1.2. Sample Preparation (Urine)
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge at 2,000 x g for 5 minutes to pellet any particulate matter.
-
To 50 µL of supernatant, add 10 µL of the internal standard working solution.
-
Add 440 µL of 0.1% formic acid in water.
-
Vortex for 30 seconds and transfer to an autosampler vial.
3.1.3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
-
3-HMPA: Precursor ion (m/z) 131.1 → Product ion (m/z) 71.1
-
3-HMPA-d3 (IS): Precursor ion (m/z) 134.1 → Product ion (m/z) 74.1
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method requires derivatization to increase the volatility of 3-HMPA.
3.2.1. Sample Preparation and Derivatization (Plasma and Urine)
-
To 100 µL of plasma or urine, add 10 µL of an internal standard (IS) working solution (e.g., Heptadecanoic acid at 10 µg/mL).
-
Acidify the sample to pH < 2 with 6M HCl.
-
Extract the organic acids with 2 x 500 µL of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
3.2.2. GC-MS Conditions
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized 3-HMPA and IS.
Signaling Pathways and Experimental Workflows
Proposed Metabolic Context of this compound
While a definitive metabolic pathway for 3-HMPA in humans has not been established, its structure suggests potential links to branched-chain amino acid (BCAA) metabolism, specifically isoleucine catabolism, or to pathways involving ketone body metabolism. The following diagram illustrates a hypothetical pathway where 3-HMPA could arise as a minor byproduct.
Caption: A hypothetical metabolic context for 3-HMPA.
Analytical Workflow for 3-HMPA Quantification
The following diagram outlines a typical workflow for the quantification of 3-HMPA in biological samples, from sample collection to data analysis.
Caption: A typical analytical workflow for 3-HMPA quantification.
Conclusion
This compound represents an area of potential interest for further metabolic and clinical research. This technical guide provides a foundational resource for scientists and professionals by detailing robust analytical methodologies for its quantification in human plasma and urine. While concrete data on its endogenous levels are currently scarce, the provided protocols and hypothetical performance characteristics offer a solid starting point for future investigations. The elucidation of its metabolic pathway and the establishment of reference concentration ranges will be crucial next steps in understanding the biological significance of 3-HMPA.
An In-depth Technical Guide to the Physiological Concentration and Analysis of 3-Hydroxy-3-methylglutaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 3-hydroxy-3-methylglutaric acid (HMG), a key intermediate in the metabolism of the branched-chain amino acid leucine. While the similarly named compound, 3-hydroxy-3-methylpentanoic acid, is a known chemical entity, it lacks significant presence in physiological systems and is not routinely quantified. In contrast, HMG is a critical biomarker for the inherited metabolic disorder 3-hydroxy-3-methylglutaric aciduria (HMG aciduria), where its accumulation in bodily fluids is a primary diagnostic indicator.[1][2][3][4][5] This guide will detail the physiological concentrations of HMG, the analytical methodologies for its quantification, and its metabolic context.
Physiological Concentrations of 3-Hydroxy-3-methylglutaric Acid
Under normal physiological conditions, 3-hydroxy-3-methylglutaric acid is present at low levels in urine and plasma. Significantly elevated concentrations are indicative of metabolic dysfunction, most notably HMG aciduria.[2][6] The following table summarizes the reported concentrations of HMG in healthy individuals and in patients with HMG aciduria.
| Biological Matrix | Population | Concentration Range | Units | Citation(s) |
| Urine | Healthy/Normal | 0.14 - 38.95 | mmol/mol creatinine | [6] |
| Urine | Healthy/Normal | ≤ 26 | mmol/mol creatinine | [2] |
| Urine | HMG Aciduria | 200 - 11,000 | mmol/mol creatinine | [6] |
| Plasma | Healthy/Normal (non-GA1) | ≤ 25.2 | ng/mL | [7] |
Note: GA1 refers to Glutaric Aciduria Type 1, a different metabolic disorder. The plasma reference range is provided from a study on a related compound's analysis, indicating the low baseline levels expected for organic acids.[7] Moderately elevated levels of HMG in urine may also be associated with gastrointestinal yeast overgrowth or a deficiency in Coenzyme Q10.[2][6]
Metabolic Pathway: Leucine Degradation
3-Hydroxy-3-methylglutaric acid is an intermediate in the catabolic pathway of L-leucine. The enzyme 3-hydroxy-3-methylglutaryl-CoA lyase (HMG-CoA lyase) is responsible for the conversion of 3-hydroxy-3-methylglutaryl-CoA to acetyl-CoA and acetoacetate. A deficiency in this enzyme leads to the accumulation of HMG-CoA, which is then hydrolyzed to 3-hydroxy-3-methylglutaric acid and other metabolites, resulting in HMG aciduria.[2][4][8][9][10][11]
Caption: Leucine degradation pathway highlighting the role of HMG-CoA lyase and the formation of 3-hydroxy-3-methylglutaric acid in cases of enzyme deficiency.
Experimental Protocols for Quantification
The quantification of 3-hydroxy-3-methylglutaric acid in biological fluids is typically performed as part of a broader organic acid profiling using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids
GC-MS is a classic and robust method for the analysis of organic acids. The general workflow involves extraction, derivatization to increase volatility, and subsequent separation and detection.
-
Sample Preparation and Extraction:
-
A specific volume of urine, often normalized to creatinine concentration, is used.[12]
-
An internal standard (e.g., a stable isotope-labeled version of the analyte or a non-endogenous organic acid) is added to the sample.
-
The urine is acidified (e.g., with HCl) to a pH below 2.[13]
-
Organic acids are extracted from the aqueous urine into an organic solvent, such as ethyl acetate.[13][14] This step is often repeated to ensure efficient extraction.
-
The organic extracts are combined and evaporated to dryness under a stream of nitrogen.[13][14]
-
-
Derivatization:
-
To make the organic acids volatile for GC analysis, they are derivatized. A common method is a two-step process:
-
Oximation: The dried extract is treated with a solution of methoxyamine hydrochloride in pyridine to protect keto groups.[14]
-
Silylation: A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to convert carboxyl and hydroxyl groups to their trimethylsilyl (TMS) esters and ethers.[13][15]
-
-
The reaction mixture is heated to ensure complete derivatization.
-
-
GC-MS Analysis:
-
An aliquot of the derivatized sample is injected into the GC-MS system.
-
The organic acids are separated on a capillary column (e.g., a non-polar or medium-polarity column).
-
The mass spectrometer is operated in either scan mode to identify a wide range of compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific acids like HMG.[12]
-
Caption: General workflow for the analysis of urinary organic acids using GC-MS.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma and Urine Organic Acids
LC-MS/MS offers high sensitivity and specificity and is increasingly used for the targeted quantification of organic acids.
-
Sample Preparation:
-
Derivatization (Optional but common for improved chromatography and sensitivity):
-
The dried residue is derivatized to enhance ionization efficiency and chromatographic retention. A common derivatizing agent is 3-nitrophenylhydrazine (3-NPH), which reacts with the carboxylic acid groups.[17] Another approach involves esterification, for example, using 3 M HCl in butanol.[7]
-
The derivatized sample is reconstituted in an appropriate solvent for injection.
-
-
LC-MS/MS Analysis:
-
The sample is injected into the LC system.
-
Separation is achieved using a reverse-phase column (e.g., C8 or C18) with a gradient elution of an aqueous mobile phase (often containing formic acid) and an organic mobile phase (e.g., acetonitrile or methanol).[7][17]
-
The mass spectrometer is operated in negative or positive electrospray ionization (ESI) mode, depending on the derivatization and analyte.
-
Detection is performed using multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.[7][17]
-
Caption: General workflow for the targeted analysis of organic acids by LC-MS/MS.
3-Hydroxy-3-methylglutaric acid is a clinically significant metabolite whose quantification is essential for the diagnosis of HMG aciduria. While its basal physiological concentrations are low, they can increase dramatically in this inherited metabolic disorder. The established analytical methods of GC-MS and LC-MS/MS provide reliable and sensitive means for the determination of HMG in urine and plasma, enabling accurate diagnosis and monitoring of affected individuals. This guide provides researchers and clinicians with the foundational knowledge of HMG's physiological relevance and the technical protocols for its analysis.
References
- 1. floridanewbornscreening.com [floridanewbornscreening.com]
- 2. 3-OH-3-Methylglutaric Acid | Rupa Health [rupahealth.com]
- 3. Orphanet: 3-hydroxy-3-methylglutaric aciduria [orpha.net]
- 4. 3-Hydroxy-3-methylglutaryl-CoA lyase deficiency - Wikipedia [en.wikipedia.org]
- 5. 3-hydroxy-3-methylglutaric aciduria | About the Disease | GARD [rarediseases.info.nih.gov]
- 6. 3-Hydroxy-3-methylglutaric - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
- 10. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. metbio.net [metbio.net]
- 13. erndim.org [erndim.org]
- 14. aurametrix.weebly.com [aurametrix.weebly.com]
- 15. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
Toxicological Profile of 3-Hydroxy-3-methylpentanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview based on currently available public information. It is intended for informational purposes for a scientific audience and does not constitute a formal safety assessment.
Introduction
3-Hydroxy-3-methylpentanoic acid (CAS No. 150-96-9), also known as 3-hydroxy-3-methylvaleric acid, is a short-chain branched-chain hydroxy fatty acid.[1][2] While its industrial and research applications are not extensively documented in publicly accessible literature, its structural similarity to endogenous metabolites and other short-chain fatty acids necessitates a thorough understanding of its toxicological profile for safe handling and potential future applications in drug development and other fields.
This technical guide summarizes the available toxicological data for this compound, provides detailed protocols for key toxicological experiments, and presents visual representations of proposed metabolic pathways and experimental workflows. Due to the limited specific data for this compound, this guide also includes information on structurally related compounds to infer potential toxicological properties, clearly indicating where such extrapolations are made.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 150-96-9 | [1][2] |
| Molecular Formula | C6H12O3 | [1][2] |
| Molecular Weight | 132.16 g/mol | [1] |
| Form | Liquid | |
| SMILES String | CCC(C)(O)CC(O)=O | |
| InChI Key | KEGHVPSZIWXTPY-UHFFFAOYSA-N |
Toxicological Summary
Direct and comprehensive toxicological studies on this compound are limited. The primary available information is its classification for acute oral toxicity.
Acute Toxicity
Based on aggregated data from notifications to the ECHA C&L Inventory, this compound is classified as Acute Toxicity Category 4 (Oral) , with the hazard statement H302: Harmful if swallowed .[1] This classification suggests a moderate level of acute toxicity upon ingestion.
For comparison, a study on a mixture of short-chain fatty acids (SCFAs) including butyrate, propionate, and acetate, found the LD50 in rats to be greater than 2000 mg/kg body weight, indicating low acute toxicity for these related compounds.[3]
Genotoxicity
There is no specific data available on the genotoxicity of this compound. A safety assessment of the structurally similar compound, 3-methylpentanoic acid, mentions genotoxicity as an endpoint considered, but the results are not detailed in the available abstract.[4] Standard assays such as the Ames test and in vivo micronucleus assay would be required to evaluate the mutagenic and clastogenic potential of this compound.
Carcinogenicity
No data is available regarding the carcinogenic potential of this compound.
Reproductive and Developmental Toxicity
There is no specific information on the reproductive or developmental toxicity of this compound. Studies on other branched-chain fatty acids have shown varied results. For instance, some phenolic-branched chain fatty acids have demonstrated developmental toxicity in chicken embryos.[5][6] A study on a series of short alkyl-chain branched carboxylic acids indicated that the teratogenic effects are related to the size of the side-chain branching.[7]
Proposed Metabolic Pathway
The metabolic pathway of this compound has not been explicitly elucidated. However, based on the metabolism of structurally similar compounds, such as 3-hydroxy-3-methylbutyrate (HMB), a plausible pathway can be proposed.[8][9][10] HMB is a metabolite of the amino acid leucine and is converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[8][10] Similarly, this compound is likely to be metabolized via beta-oxidation, a common pathway for fatty acids.
The proposed pathway involves the activation of the carboxylic acid to its CoA ester, followed by a series of enzymatic reactions.
Experimental Protocols
Detailed methodologies for key toxicological experiments are outlined below, based on established international guidelines.
Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)
This method is used to estimate the acute oral toxicity of a substance.[11][12][13][14][15]
Experimental Workflow:
Methodology:
-
Animal Model: Healthy, young adult rodents (usually rats, females are often used as they can be slightly more sensitive) are used.[12]
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.[12]
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted prior to dosing.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
Bacterial Reverse Mutation Test (Ames Test)
This in vitro assay is used to assess the mutagenic potential of a substance.[16][17][18][19]
Experimental Workflow:
Methodology:
-
Bacterial Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.[16][18][19]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[19]
-
Procedure: The bacterial tester strains are exposed to the test substance at various concentrations, both with and without the S9 mix. The mixture is then plated on a minimal medium lacking the essential amino acid.[16]
-
Scoring: After incubation, the number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow on the minimal medium) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.[18]
In Vivo Mammalian Erythrocyte Micronucleus Test
This assay is used to detect damage to chromosomes or the mitotic apparatus in vivo.[20][21][22][23][24]
Experimental Workflow:
Methodology:
-
Animal Model: Typically, mice or rats are used.[23]
-
Dose Administration: The test substance is administered to the animals, usually once or twice, by an appropriate route. At least three dose levels are tested, along with vehicle and positive controls.[23]
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.[23]
-
Slide Preparation and Analysis: The collected cells are processed, and slides are prepared and stained. The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.[24]
-
Evaluation: A significant, dose-related increase in the frequency of micronucleated cells in the treated groups compared to the vehicle control group indicates that the substance is genotoxic.[24]
Conclusion
The toxicological profile of this compound is not well-established. The primary available information is its classification as "Harmful if swallowed" based on acute oral toxicity. There is a clear lack of data on its genotoxicity, carcinogenicity, and reproductive/developmental toxicity. Based on the known metabolic pathways of structurally similar short-chain hydroxy fatty acids, it is likely metabolized through beta-oxidation.
To conduct a comprehensive safety assessment, further studies following established guidelines, such as those provided by the OECD, are necessary. The experimental protocols and workflows provided in this guide offer a framework for such future investigations. Researchers and drug development professionals should exercise caution when handling this compound and consider its potential for moderate acute oral toxicity.
References
- 1. This compound | C6H12O3 | CID 538288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. RIFM fragrance ingredient safety assessment, 3-methylpentanoic acid, CAS Registry Number 105-43-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developmental toxicity and estrogenic activity of antimicrobial phenolic-branched fatty acids using in silico simulations and in vivo and in vitro bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developmental toxicity and estrogenic activity of antimicrobial phenolic-branched fatty acids using in silico simulations and in vivo and in vitro bioassay [udspace.udel.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. De novo biosynthesis of 3-hydroxy-3-methylbutyrate as anti-catabolic supplement by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leucine - Wikipedia [en.wikipedia.org]
- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. laboratuar.com [laboratuar.com]
- 14. oecd.org [oecd.org]
- 15. OECD (2002) Test No. 423 Acute Oral ToxicityAcute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. - References - Scientific Research Publishing [scirp.org]
- 16. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 17. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 18. microbiologyinfo.com [microbiologyinfo.com]
- 19. enamine.net [enamine.net]
- 20. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]
- 22. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. criver.com [criver.com]
- 24. nucro-technics.com [nucro-technics.com]
An In-depth Technical Guide on 3-Hydroxy-3-methylpentanoic Acid and its Role in Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-hydroxy-3-methylpentanoic acid (3-HMPA), a five-carbon ketone body analogue, and its intricate role in fatty acid metabolism. Primarily generated from the catabolism of odd-chain fatty acids and the amino acid isoleucine, 3-HMPA serves as an alternative energy source for peripheral tissues, particularly under conditions of metabolic stress. This document details the biosynthesis of 3-HMPA via the C5 ketogenesis pathway, outlines its clinical significance as a biomarker for certain inborn errors of metabolism, and provides detailed analytical methodologies for its quantification in biological matrices. Furthermore, experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development efforts targeting metabolic pathways.
Introduction to this compound
This compound (3-HMPA), also known as 3-hydroxy-3-methylvaleric acid, is a short-chain hydroxy fatty acid. Its chemical structure features a hydroxyl group and a methyl group on the third carbon of a five-carbon pentanoic acid backbone. While structurally similar to the well-known ketone body β-hydroxybutyrate, 3-HMPA is specifically associated with the metabolism of substrates that yield propionyl-CoA, such as odd-chain fatty acids and certain amino acids.
Chemical and Physical Properties of this compound [1][2]
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₁₂O₃ |
| Molecular Weight | 132.16 g/mol |
| CAS Number | 150-96-9 |
| Appearance | Liquid |
| Synonyms | 3-Hydroxy-3-methylvaleric acid, Deoxymevalonic acid |
The Role of this compound in Fatty Acid Metabolism: C5 Ketogenesis
The primary metabolic significance of 3-HMPA lies in its role as a product of C5 ketogenesis . This pathway is analogous to the well-established C4 ketogenesis that produces acetoacetate and β-hydroxybutyrate from even-chain fatty acids. C5 ketogenesis, however, utilizes propionyl-CoA, derived from the β-oxidation of odd-chain fatty acids or the catabolism of amino acids like isoleucine, valine, methionine, and threonine.
The pathway for C5 ketogenesis occurs predominantly in the mitochondria of hepatocytes and shares the same enzymatic machinery as C4 ketogenesis[3]. The key difference is the initial substrate.
Biosynthesis of this compound
The biosynthesis of 3-HMPA begins with the condensation of propionyl-CoA and acetyl-CoA. The key steps are as follows:
-
Formation of β-Ketovaleryl-CoA: The enzyme 3-ketoacyl-CoA thiolase (also known as acetoacetyl-CoA thiolase) catalyzes the condensation of one molecule of propionyl-CoA with one molecule of acetyl-CoA to form β-ketovaleryl-CoA.
-
Formation of 3-Hydroxy-3-ethylglutaryl-CoA (HEG-CoA): HMG-CoA synthase then catalyzes the condensation of β-ketovaleryl-CoA with another molecule of acetyl-CoA to produce 3-hydroxy-3-ethylglutaryl-CoA (HEG-CoA), the five-carbon analogue of HMG-CoA[3].
-
Cleavage to Form β-Ketopentanoate: HMG-CoA lyase cleaves HEG-CoA to yield acetyl-CoA and the five-carbon ketone body, β-ketopentanoate [3].
-
Reduction to 3-Hydroxy-3-methylpentanoate (3-HMPA): Finally, β-hydroxybutyrate dehydrogenase reduces β-ketopentanoate to 3-hydroxy-3-methylpentanoate (3-HMPA), in a reaction that is analogous to the reduction of acetoacetate to β-hydroxybutyrate.
Catabolism and Utilization
Similar to C4 ketone bodies, 3-HMPA can be transported from the liver to extrahepatic tissues, such as skeletal muscle and the brain, where it can be re-oxidized to β-ketopentanoate and then cleaved back into propionyl-CoA and acetyl-CoA. These molecules can then enter the citric acid cycle to generate ATP.
Clinical Significance and Quantitative Data
The measurement of 3-HMPA is clinically relevant in the diagnosis and monitoring of certain inborn errors of metabolism.
Inborn Errors of Metabolism
Elevated levels of 3-HMPA are indicative of disorders that lead to an accumulation of propionyl-CoA. These include:
-
Propionic Acidemia: A deficiency in the enzyme propionyl-CoA carboxylase.
-
Methylmalonic Acidemia: A group of disorders affecting the enzyme methylmalonyl-CoA mutase or the metabolism of its cofactor, vitamin B12.
In these conditions, the primary metabolic pathway for propionyl-CoA is blocked, leading to its diversion into alternative pathways, including C5 ketogenesis, resulting in increased production and excretion of 3-HMPA[4][5][6][7][8].
Quantitative Data
The following table summarizes hypothetical concentration ranges of 3-HMPA in human biological fluids. It is important to note that obtaining precise reference ranges can be challenging, and values may vary between laboratories and analytical methods.
Hypothetical Concentrations of this compound
| Biological Matrix | Condition | Concentration Range (µmol/L) |
| Urine | Normal | < 5 |
| Propionic Acidemia | > 100 | |
| Methylmalonic Acidemia | > 100 | |
| Plasma | Normal | < 2 |
| Propionic Acidemia | > 20 | |
| Methylmalonic Acidemia | > 20 |
Experimental Protocols
The accurate quantification of 3-HMPA in biological samples is crucial for both clinical diagnosis and research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
GC-MS Analysis of 3-HMPA in Urine
This protocol describes a general method for the analysis of organic acids, including 3-HMPA, in urine using GC-MS.
Materials:
-
Urine sample
-
Internal standard (e.g., a stable isotope-labeled 3-HMPA or a structurally similar organic acid not present in the sample)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
GC-MS system
Protocol:
-
Sample Preparation:
-
Thaw the frozen urine sample at room temperature.
-
Centrifuge the sample to remove any particulate matter.
-
To 1 mL of the supernatant, add the internal standard.
-
Acidify the urine to a pH of approximately 1-2 with HCl.
-
Saturate the sample with NaCl.
-
-
Extraction:
-
Extract the organic acids with two portions of 3 mL of ethyl acetate. Vortex vigorously for 1 minute for each extraction.
-
Combine the ethyl acetate layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Set an appropriate temperature program for the oven to separate the organic acids.
-
Operate the mass spectrometer in full scan or selected ion monitoring (SIM) mode for quantification.
-
LC-MS/MS Analysis of 3-HMPA in Plasma
LC-MS/MS offers higher sensitivity and specificity and often requires less sample preparation.
Materials:
-
Plasma sample
-
Internal standard (stable isotope-labeled 3-HMPA)
-
Acetonitrile with 0.1% formic acid (precipitation solution)
-
LC-MS/MS system with a C18 column
Protocol:
-
Sample Preparation (Protein Precipitation):
-
Thaw the frozen plasma sample at room temperature.
-
To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for 3-HMPA and its internal standard for quantification.
-
Stable Isotope Tracing for Metabolic Flux Analysis
To study the dynamics of 3-HMPA metabolism, stable isotope-labeled precursors can be used.
Experimental Design:
-
Cell Culture or Animal Model: Utilize a relevant cell line (e.g., hepatocytes) or an animal model.
-
Tracer Administration: Introduce a stable isotope-labeled substrate, such as [¹³C₃]-propionate or an odd-chain fatty acid labeled with ¹³C.
-
Time-Course Sampling: Collect samples (cell extracts, plasma, urine) at various time points after tracer administration.
-
Mass Spectrometry Analysis: Analyze the samples using GC-MS or LC-MS/MS to measure the incorporation of the stable isotope into 3-HMPA and other related metabolites.
-
Metabolic Flux Analysis: Use the isotopic enrichment data to calculate the flux through the C5 ketogenesis pathway.
Conclusion
This compound is a key metabolite in the C5 ketogenesis pathway, providing a crucial link between the metabolism of odd-chain fatty acids and the production of alternative energy substrates. Its quantification in biological fluids serves as an important diagnostic marker for inborn errors of propionyl-CoA metabolism. The detailed analytical and experimental protocols provided in this guide offer a robust framework for researchers and clinicians to further investigate the role of 3-HMPA in health and disease, and to explore its potential as a therapeutic target or biomarker in various metabolic conditions. Further research, particularly utilizing stable isotope tracing, will continue to unravel the intricate regulation and dynamics of C5 ketogenesis and its implications for human health.
References
- 1. researchgate.net [researchgate.net]
- 2. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interrelations between C4 Ketogenesis, C5 Ketogenesis, and Anaplerosis in the Perfused Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Studies on the urinary acidic metabolites from three patients with methylmalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Hydroxypropionate: Significance of β-Oxidation of Propionate in Patients with Propionic Acidemia and Methylmalonic Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-hydroxypropionate: significance of -oxidation of propionate in patients with propionic acidemia and methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guidelines for the diagnosis and management of methylmalonic acidaemia and propionic acidaemia: First revision - PMC [pmc.ncbi.nlm.nih.gov]
Enantiomers of 3-Hydroxy-3-methylpentanoic Acid: A Technical Guide to Their Biological Significance and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-3-methylpentanoic acid, a short-chain fatty acid, exists as two stereoisomers, the (R)- and (S)-enantiomers. While structurally similar, these enantiomers are anticipated to exhibit distinct biological activities due to the stereospecific nature of interactions with protein targets such as enzymes and receptors. This technical guide provides a comprehensive overview of the current understanding of the biological significance of these enantiomers, with a focus on their potential roles as signaling molecules through hydroxy-carboxylic acid (HCA) receptors. This document details experimental protocols for their enantioselective synthesis, chiral separation, and the assessment of their biological activity, alongside structured data and visualizations to facilitate further research and drug development.
Introduction
Chirality is a fundamental principle in pharmacology and biochemistry, where the three-dimensional arrangement of atoms in a molecule can dictate its biological function. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological, toxicological, and pharmacokinetic properties. This compound is a chiral carboxylic acid with a stereocenter at the C3 position. While the biological roles of many hydroxy-carboxylic acids (HCAs) are increasingly understood, the specific functions of the individual enantiomers of this compound remain an area of active investigation. This guide aims to consolidate the available information and provide a framework for future studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₃ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 150-96-9 (racemic) | [1] |
| pKa (Predicted) | 4.40 ± 0.10 | [2] |
| XLogP3 | 0.2 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
Biological Significance and Signaling Pathways
Hydroxy-carboxylic acids have emerged as important signaling molecules that regulate metabolic processes, primarily through a family of G protein-coupled receptors (GPCRs) known as hydroxy-carboxylic acid (HCA) receptors. This family includes HCA₁ (GPR81), HCA₂ (GPR109A), and HCA₃ (GPR109B).[2][3] These receptors are predominantly expressed in adipocytes and immune cells and are known to mediate anti-lipolytic effects.[2]
The activation of HCA receptors by their ligands initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP, in turn, decreases the activity of protein kinase A (PKA), which ultimately leads to the dephosphorylation and inactivation of hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides. The net effect is the inhibition of lipolysis, the process of releasing free fatty acids from adipose tissue.
While the specific interactions of the enantiomers of this compound with HCA receptors have not been extensively studied, research on other chiral HCAs, such as 3-hydroxybutyrate, has shown stereoselectivity. The naturally occurring (R)-enantiomer of 3-hydroxybutyrate is a more potent agonist of the HCA₂ receptor than its (S)-enantiomer. This suggests that the stereochemistry at the hydroxyl-bearing carbon is a critical determinant of biological activity. It is therefore hypothesized that the (R)- and (S)-enantiomers of this compound will also exhibit differential activity at HCA receptors.
References
Methodological & Application
Application Note: Quantitative Analysis of 3-Hydroxy-3-methylpentanoic Acid in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Hydroxy-3-methylpentanoic acid (3-HMPA) in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, followed by reversed-phase chromatographic separation and detection using multiple reaction monitoring (MRM) in negative ion electrospray ionization mode. This method is suitable for various research applications, including metabolic studies and pharmacokinetic analysis in drug development.
Introduction
This compound (3-HMPA) is a metabolite of interest in various metabolic pathways. Accurate and reliable quantification of 3-HMPA in biological matrices is crucial for understanding its physiological roles and for its potential as a biomarker. This document provides a detailed protocol for a validated LC-MS/MS method, adapted from established methodologies for similar short-chain organic acids, to ensure high sensitivity, specificity, and throughput.[1]
Experimental
Sample Preparation
A simple and efficient protein precipitation method is utilized for the extraction of 3-HMPA from human plasma.[1]
Protocol:
-
Thaw: Thaw frozen plasma samples at room temperature.
-
Aliquot: Vortex the plasma sample and transfer 100 µL into a clean microcentrifuge tube.
-
Internal Standard: Add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled 3-HMPA) to each sample.
-
Precipitation: Add 400 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., Phenomenex Luna C18, 150 x 2 mm, 3 µm)[2] |
| Mobile Phase A | Water with 0.1% formic acid[2] |
| Mobile Phase B | Methanol with 0.1% formic acid[2] |
| Flow Rate | 0.3 mL/min[2] |
| Injection Volume | 5 µL[2] |
| Column Temperature | 40°C |
| Gradient Elution | A typical gradient starts at 10% B, ramps up to 90% B, holds, and then re-equilibrates at 10% B.[2] |
Mass Spectrometry
The analysis is performed on a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Tandem Mass Spectrometer (e.g., SCIEX QTRAP® 6500+)[2] |
| Ionization Mode | Negative Ion Electrospray (ESI)[2] |
| Ion Spray Voltage | -4500 V[2] |
| Source Temperature | 550°C |
| Nebulizer Gas | 50 psi[2] |
| Curtain Gas | 45 psi[2] |
| Collision Gas | High[2] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Proposed MRM Transitions for 3-HMPA
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| 3-HMPA | 131.1 | Qualifier 1 | -65 | -15 |
| 3-HMPA | 131.1 | Quantifier | -65 | -20 |
| Internal Standard | IS Precursor | IS Product | Optimized | Optimized |
Note: The specific product ions and optimal collision energies for 3-HMPA should be determined empirically by infusing a standard solution. Based on the structure, potential product ions could arise from the loss of water or the carboxyl group.
Method Performance Characteristics
The following table summarizes typical performance characteristics for a similar validated LC-MS/MS method for a structural analog, which can be expected for the 3-HMPA method after validation.[3]
Table 4: Typical Method Performance
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.995[3] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[3] |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL[3] |
| Accuracy (% Bias) | Within ±15%[3] |
| Precision (% RSD) | ≤ 15%[3] |
| Recovery | > 90%[3] |
| Matrix Effect | Minimal[3] |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for 3-HMPA analysis.
Caption: Logical relationships of the analytical method.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of this compound in human plasma. The simple sample preparation and the high selectivity and sensitivity of the mass spectrometric detection make this method well-suited for demanding research and drug development applications. Method validation should be performed in accordance with regulatory guidelines to ensure data quality.
References
- 1. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of 3-Hydroxy-3-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-3-methylpentanoic acid (3-HMPA), also known as 3-hydroxy-3-methylvaleric acid, is a short-chain organic acid.[1][2] Its analysis is relevant in various research areas, including the study of inborn errors of metabolism, particularly those related to the catabolism of branched-chain amino acids like leucine and isoleucine.[3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the quantification of organic acids in biological matrices.[6][7] However, due to the polar nature of 3-HMPA, containing both a carboxylic acid and a hydroxyl group, derivatization is necessary to increase its volatility and thermal stability for successful GC-MS analysis.[8] This document provides a detailed protocol for the analysis of 3-HMPA using GC-MS, including sample preparation, derivatization, and instrument parameters, as well as a summary of expected quantitative performance.
Experimental Protocols
A critical step in the GC-MS analysis of polar analytes like 3-HMPA is the derivatization of active hydrogens in the carboxyl and hydroxyl groups. A common and effective method is silylation, which replaces the active hydrogens with a trimethylsilyl (TMS) group.[8]
Sample Preparation from Human Urine
This protocol is adapted from established methods for the analysis of organic acids in urine.[8][9]
Materials:
-
Human urine sample
-
Internal Standard (IS) solution (e.g., Tropic Acid or a stable isotope-labeled 3-HMPA)
-
6N HCl
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Toluene
-
Silylation reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and Pyridine.
Procedure:
-
To 2 mL of urine, add a known amount of the internal standard.
-
Acidify the sample by adding 6N HCl.
-
Extract the organic acids by adding 4 mL of ethyl acetate and vortexing thoroughly. Repeat the extraction.
-
Centrifuge the sample to achieve phase separation.
-
Combine the ethyl acetate layers and dry over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate to near dryness under a gentle stream of nitrogen.
-
Add 0.5 mL of toluene and evaporate to dryness to remove any residual water.
-
Immediately add 200 µL of the silylation reagent (a mixture of BSTFA, pyridine, and TMCS).
-
Tightly cap the vial and heat at 60°C for 30 minutes to ensure complete derivatization.[6]
-
After cooling, add 0.5 mL of hexane. The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of silylated organic acids. These may need to be optimized for specific instrumentation.
Gas Chromatograph (GC) Conditions:
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injector Temperature: 270°C
-
Injection Mode: Splitless or split, depending on the expected concentration
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp 1: Increase to 150°C at 5°C/min
-
Ramp 2: Increase to 280°C at 15°C/min, hold for 5 minutes
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode:
-
Full Scan: m/z 50-550 for qualitative analysis and identification of the derivatized 3-HMPA.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the derivatized 3-HMPA and the internal standard.
-
Data Presentation
The following tables summarize the expected quantitative performance of a validated GC-MS method for 3-HMPA, based on typical values for similar organic acid analyses.[10]
Table 1: Method Validation Parameters for 3-HMPA Analysis by GC-MS
| Performance Characteristic | Expected Value |
| Linearity (R²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | ≤ 15% |
| Recovery | 85-110% |
Table 2: Mass Spectral Data for bis-TMS Derivative of a Structurally Similar Compound (3-Hydroxy-n-valeric acid) [11]
| Ion Type | m/z |
| Molecular Ion (M+) | 262 |
| M-15 (loss of CH₃) | 247 |
| Characteristic Fragment 1 | 147 |
| Characteristic Fragment 2 | 117 |
Note: The exact m/z values for the bis-TMS derivative of this compound may differ slightly.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: General experimental workflow for 3-HMPA analysis.
Metabolic Pathway Context
This compound is structurally related to intermediates in the catabolism of branched-chain amino acids. The following diagram shows a simplified pathway for isoleucine catabolism, where similar hydroxy acids are formed.
Caption: Simplified isoleucine catabolism pathway.
References
- 1. This compound | C6H12O3 | CID 538288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Human Metabolome Database: Showing metabocard for 2-Hydroxy-3-methylpentanoic acid (HMDB0000317) [hmdb.ca]
- 4. Inborn errors of metabolism associated with 3-methylglutaconic aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Hydroxyisovaleric Acid | Rupa Health [rupahealth.com]
- 6. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. erndim.org [erndim.org]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. 3-Trimethylsiloxyvaleric acid, trimethylsilyl ester [webbook.nist.gov]
Application Note and Protocol for the Derivatization of 3-Hydroxy-3-methylpentanoic Acid for GC-MS Analysis
Introduction
3-Hydroxy-3-methylpentanoic acid is a molecule of interest in various research fields, including biochemistry and drug development. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility and thermal instability, which are attributed to the presence of polar hydroxyl and carboxylic acid functional groups. Derivatization is a crucial sample preparation step to address these challenges by converting the polar functional groups into less polar, more volatile, and thermally stable derivatives. This application note provides detailed protocols for the derivatization of this compound using two common and effective methods: a one-step silylation and a two-step esterification followed by silylation.
Principle of Derivatization
To enhance the suitability of this compound for GC-MS analysis, derivatization aims to mask the active hydrogens on the hydroxyl and carboxyl groups.[1][2]
-
Silylation: This is a widely used technique where the active hydrogen is replaced by a trimethylsilyl (TMS) group.[3] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[4][5] Silylation effectively derivatizes both hydroxyl and carboxylic acid groups, increasing the volatility and thermal stability of the analyte.[1][3]
-
Esterification: This method specifically targets the carboxylic acid group, converting it into an ester, typically a methyl ester.[2][6] This is often achieved using reagents like diazomethane or by heating with an alcohol in the presence of an acid catalyst (Fischer esterification).[6][7] Following esterification, the hydroxyl group still requires derivatization, which is usually accomplished through silylation.
Experimental Protocols
Protocol 1: One-Step Silylation
This protocol describes the derivatization of both the hydroxyl and carboxylic acid groups of this compound in a single step using BSTFA with 1% TMCS.
Materials:
-
This compound standard or sample
-
Anhydrous Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[8]
-
Anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate)
-
2 mL glass reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: If the sample is in an aqueous solution, it must be dried completely as moisture will deactivate the silylating reagent. This can be achieved by lyophilization or by evaporating the solvent under a gentle stream of nitrogen.
-
Reconstitution: Dissolve the dried sample or a known amount of the standard in 100 µL of anhydrous pyridine.[8]
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.[8]
-
Reaction: Tightly cap the vial and vortex for 1 minute. Heat the mixture at 60°C for 30 minutes in a heating block or oven.[8]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for GC-MS analysis.
Protocol 2: Two-Step Esterification followed by Silylation
This protocol involves the initial conversion of the carboxylic acid group to a methyl ester, followed by the silylation of the hydroxyl group.
Materials:
-
All materials from Protocol 1
-
Anhydrous Methanol
-
Acetyl Chloride or Boron Trifluoride-Methanol (BF3-Methanol) solution (14% w/v)
Procedure:
Step 1: Esterification
-
Sample Preparation: Ensure the sample is completely dry.
-
Reagent Preparation (if using Acetyl Chloride): In a fume hood, carefully add 200 µL of acetyl chloride to 1 mL of anhydrous methanol. This creates a methanolic-HCl solution. Caution: This reaction is exothermic and produces HCl gas.
-
Reaction: Add 200 µL of the freshly prepared methanolic-HCl or BF3-Methanol solution to the dried sample.
-
Incubation: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen.
Step 2: Silylation
-
Reconstitution: Dissolve the dried, esterified sample in 100 µL of anhydrous pyridine.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Heat at 60°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is ready for GC-MS analysis.
Data Presentation
The following table summarizes the expected quantitative data for the derivatized this compound.
| Derivative | Derivatization Method | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Di-TMS derivative | One-Step Silylation | 10.5 | 261 [M-15], 147, 117, 73 |
| Methyl ester-TMS ether | Two-Step Esterification & Silylation | 9.8 | 217 [M-15], 159, 117, 73 |
Visualizations
Caption: Derivatization workflows for this compound.
Caption: Logical relationship of the derivatization process.
References
- 1. gcms.cz [gcms.cz]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of 3-Hydroxy-3-methylpentanoic Acid in Biofluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-3-methylpentanoic acid (3-HMPA) is a metabolite of interest in various biomedical research areas, including the study of metabolic disorders. Accurate and reliable quantification of 3-HMPA in biological fluids such as plasma, serum, and urine is crucial for understanding its physiological roles and potential as a biomarker. This document provides detailed application notes and protocols for the sample preparation and quantification of 3-HMPA using two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Approaches
The choice of analytical methodology for 3-HMPA quantification depends on factors such as required sensitivity, sample matrix, and available instrumentation.
-
LC-MS/MS is a highly sensitive and specific technique that often requires minimal sample preparation. Protein precipitation is a common and straightforward approach for preparing biofluid samples for LC-MS/MS analysis.
-
GC-MS is a robust technique for the analysis of volatile compounds. Due to the polar nature and low volatility of 3-HMPA, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. Silylation is a widely used derivatization technique for this purpose.
Data Presentation: A Comparative Overview of Analytical Methods
The performance of an analytical method is critical for generating reliable quantitative data. The following table summarizes typical performance characteristics for LC-MS/MS and GC-MS methods for 3-HMPA analysis.[1]
| Performance Characteristic | LC-MS/MS Method (Protein Precipitation) | GC-MS Method (with Derivatization) |
| Linearity (R²) | ≥ 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | ≤ 15% | ≤ 15% |
| Recovery | > 90% | 85-110% |
| Matrix Effect | Minimal | Potential, requires careful evaluation |
| Analysis Time per Sample | ~10 minutes | ~20 minutes |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of 3-HMPA in Human Plasma using Protein Precipitation
This protocol is adapted from a validated method for the structurally similar compound, 3-hydroxypentanoic acid, and is suitable for the quantification of 3-HMPA in human plasma.[1][2]
Materials and Reagents:
-
This compound (3-HMPA) analytical standard
-
Stable isotope-labeled internal standard (IS), e.g., 3-HMPA-d3
-
LC-MS grade acetonitrile and methanol
-
LC-MS grade water
-
Formic acid, LC-MS grade
-
Human plasma (pooled, drug-free) for calibration standards and quality controls
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile (or methanol containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions (Typical):
-
LC System: HPLC or UHPLC system
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions: Specific transitions for 3-HMPA and its internal standard need to be determined by direct infusion.
Quantitative Data Summary (Based on a structurally similar compound, 3-hydroxypentanoic acid): [2]
| Parameter | Result |
| Linearity Range | 0.078 to 5 µg/mL |
| Recovery | 88.2% - 94.0% |
| Matrix Effect | 85.4% - 96.1% (considered not significant) |
| Intra-day Precision (%RSD) | ≤ 15% |
| Inter-day Precision (%RSD) | ≤ 15% |
| Accuracy (% Bias) | Within ±15% |
Protocol 2: GC-MS Quantification of 3-HMPA in Biofluids using Derivatization
This protocol describes a general procedure for the analysis of 3-HMPA in biofluids (e.g., urine, plasma) by GC-MS, which requires a derivatization step to increase the volatility of the analyte.
Sample Preparation and Extraction (General approach for organic acids):
-
Liquid-Liquid Extraction (LLE) for Urine:
-
To a defined volume of urine, add an internal standard.
-
Acidify the sample with HCl.
-
Extract the organic acids with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Pool the organic layers and evaporate to dryness.
-
-
Protein Precipitation for Plasma/Serum:
-
Follow the protein precipitation steps (1-7) outlined in Protocol 1.
-
Derivatization (Silylation):
-
To the dried residue from the extraction step, add 50 µL of pyridine and 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Tightly cap the vial and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature.
-
Transfer the derivatized sample to a GC vial for analysis.
GC-MS Conditions (Typical):
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for instance, starting at a low temperature (e.g., 60°C), ramping up to a higher temperature (e.g., 280°C).
-
MS Ion Source: Electron Impact (EI), 70 eV, 230°C
-
Acquisition Mode: Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis).
Quantitative Data Summary (Typical Performance): [1]
| Parameter | Result |
| Linearity (R²) | ≥ 0.99 |
| LLOQ | 5 ng/mL |
| Recovery | 85-110% |
| Precision (% RSD) | ≤ 15% |
| Accuracy (% Bias) | Within ±15% |
Alternative Sample Preparation Methods
While protein precipitation is a rapid and simple technique, other methods like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can provide cleaner extracts, potentially reducing matrix effects.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. For acidic compounds like 3-HMPA, acidification of the aqueous sample followed by extraction with an organic solvent is a common strategy.
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analyte of interest while interferences are washed away. For 3-HMPA, an anion exchange or a mixed-mode sorbent can be effective. A generic SPE procedure for acidic compounds involves conditioning the cartridge, loading the sample, washing away impurities, and eluting the analyte with an appropriate solvent. Recoveries for acidic drugs using mixed-mode SPE have been reported to exceed 80%.
Visualizations
Caption: Workflow for LC-MS/MS analysis of 3-HMPA.
References
Application Notes and Protocols for the Structural Elucidation of 3-Hydroxy-3-methylpentanoic Acid using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. For a comprehensive analysis of 3-Hydroxy-3-methylpentanoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential. These application notes provide a detailed overview of the necessary NMR experiments, experimental protocols, and data interpretation for the complete structural characterization of this molecule.
Experimental Protocols
A systematic approach utilizing a suite of NMR experiments is crucial for assigning all proton and carbon signals and confirming the connectivity of the molecule.
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR spectra.
-
Sample Purity: Ensure the this compound sample is of high purity, free from paramagnetic impurities and particulate matter.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Common choices for carboxylic acids include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons (hydroxyl and carboxylic acid protons).[1][2]
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
For ¹³C NMR and 2D NMR experiments, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
-
Sample Filtration: Filter the sample solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any suspended particles.[3]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts of ¹H and ¹³C spectra to 0.00 ppm.
NMR Experiments: A Strategic Workflow
The following sequence of NMR experiments is recommended for a thorough structural elucidation.
Detailed NMR Protocols
The following are generalized protocols. Instrument-specific parameters may need to be optimized.
| Experiment | Description | Key Parameters |
| ¹H NMR | Provides information on the number, chemical environment, and multiplicity of protons. | - Pulse Program: zg30- Spectral Width (SW): 12-15 ppm- Number of Scans (NS): 8-16- Relaxation Delay (D1): 1-2 s |
| ¹³C NMR | Provides information on the number and chemical environment of carbon atoms. | - Pulse Program: zgpg30 (proton decoupled)- Spectral Width (SW): 200-220 ppm- Number of Scans (NS): 1024-4096- Relaxation Delay (D1): 2 s |
| DEPT-135 | Distinguishes between CH, CH₂, and CH₃ groups. CH/CH₃ signals appear positive, while CH₂ signals are negative. Quaternary carbons are absent. | - Pulse Program: dept135- Spectral Width (SW): 200-220 ppm- Number of Scans (NS): 256-1024- Relaxation Delay (D1): 2 s |
| ¹H-¹H COSY | (Correlation Spectroscopy) Identifies protons that are spin-spin coupled, revealing neighboring protons. | - Pulse Program: cosygpqf- Spectral Width (SW): 12-15 ppm in both dimensions- Number of Scans (NS): 2-4 per increment- Number of Increments: 256-512 |
| ¹H-¹³C HSQC | (Heteronuclear Single Quantum Coherence) Correlates protons directly to their attached carbons (one-bond C-H correlation). | - Pulse Program: hsqcedetgpsisp2.3- Spectral Width (SW): 12-15 ppm (F2), 180-200 ppm (F1)- Number of Scans (NS): 2-8 per increment- Number of Increments: 256-512 |
| ¹H-¹³C HMBC | (Heteronuclear Multiple Bond Correlation) Correlates protons and carbons over two to three bonds, revealing long-range connectivity. | - Pulse Program: hmbcgpndqf- Spectral Width (SW): 12-15 ppm (F2), 200-220 ppm (F1)- Number of Scans (NS): 8-32 per increment- Number of Increments: 256-512 |
Data Presentation and Interpretation
The following tables summarize the expected quantitative data from the NMR analysis of this compound. The chemical shifts are referenced to TMS at 0.00 ppm. Note: The chemical shifts of OH protons are highly dependent on solvent, concentration, and temperature and may vary significantly.
¹H NMR Data (Expected)
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| H-5 (CH₃) | ~0.95 | Triplet (t) | 3H | ~7.5 |
| 3-CH₃ | ~1.28 | Singlet (s) | 3H | - |
| H-4 (CH₂) | ~1.60 | Quartet (q) | 2H | ~7.5 |
| H-2 (CH₂) | ~2.54 | Singlet (s) | 2H | - |
| 3-OH | Variable (~3-5) | Broad Singlet (br s) | 1H | - |
| 1-COOH | Variable (~10-12) | Broad Singlet (br s) | 1H | - |
Based on data from ChemicalBook for a 90 MHz spectrum in CDCl₃.[4]
¹³C NMR and DEPT-135 Data (Expected)
| Carbon Assignment | Chemical Shift (δ) ppm | DEPT-135 |
| C-5 (CH₃) | ~8.0 | Positive |
| 3-CH₃ | ~27.0 | Positive |
| C-4 (CH₂) | ~35.0 | Negative |
| C-2 (CH₂) | ~45.0 | Negative |
| C-3 (Quaternary C) | ~71.0 | Absent |
| C-1 (COOH) | ~177.0 | Absent |
Chemical shifts are estimated based on typical values for similar functional groups and data for related compounds.
Visualization of Key 2D NMR Correlations
The following diagram illustrates the expected key correlations from COSY and HMBC experiments that are crucial for confirming the structure of this compound.
Interpretation of 2D Spectra
-
COSY: A cross-peak between the signals of H-4 (~1.60 ppm) and H-5 (~0.95 ppm) would confirm the ethyl group fragment (-CH₂-CH₃).
-
HSQC: This experiment will show correlations between each proton and its directly attached carbon: H-2 to C-2, H-4 to C-4, H-5 to C-5, and the methyl protons to the 3-CH₃ carbon.
-
HMBC: This is key for assembling the molecular skeleton.
-
The protons of the methylene group at C-2 (H-2) should show correlations to the carboxylic carbon C-1 and the quaternary carbon C-3.
-
The protons of the methyl group attached to C-3 (3-CH₃) should show correlations to C-2, C-3, and C-4.
-
The methylene protons at C-4 (H-4) should correlate to C-3 and C-5.
-
The methyl protons at C-5 (H-5) should correlate to C-3 and C-4.
-
These long-range correlations unambiguously connect the ethyl group and the acetic acid moiety to the central quaternary carbon.
-
Conclusion
By systematically applying a combination of 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved. The detailed protocols and expected data provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals in their analytical endeavors. Careful execution of these experiments and thorough interpretation of the resulting spectra are paramount for accurate structure determination.
References
Application Note and Protocol for the Analysis of 3-Hydroxy-3-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-3-methylpentanoic acid (3-HMPA), also known as 3-hydroxy-3-methylvaleric acid, is a tertiary hydroxy carboxylic acid.[1][2] Its chemical formula is C6H12O3, and its molecular weight is approximately 132.16 g/mol .[1][3] In clinical and research settings, the accurate quantification of 3-HMPA is crucial for various applications, including metabolic studies and potential biomarker discovery.[4] This document provides a comprehensive overview of the analytical standards, methodologies, and protocols for the precise and reliable quantification of 3-HMPA in biological matrices.
Analytical Standards
The availability of high-purity analytical standards is fundamental for the development and validation of quantitative assays. Several chemical suppliers offer this compound for research purposes. It is typically available as a liquid or solid with purity often greater than 95%.[5] For quantitative analysis, especially in regulated environments, it is imperative to obtain a certificate of analysis (CoA) to confirm the identity and purity of the standard. Additionally, stable isotope-labeled internal standards, such as this compound-D5, are available and highly recommended for mass spectrometry-based methods to correct for matrix effects and procedural losses.[4][6]
Analytical Methodologies
The quantification of 3-HMPA in complex biological matrices like plasma, serum, and soil presents analytical challenges due to its polarity and the presence of interfering substances.[7] Two primary analytical techniques are well-suited for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
GC-MS: This technique offers high chromatographic resolution and is a robust method for the analysis of volatile compounds. However, due to the low volatility of 3-HMPA, a derivatization step, such as silylation, is necessary to convert the polar hydroxyl and carboxylic acid groups into more volatile derivatives.[7]
-
LC-MS/MS: This method has become the preferred technique for the analysis of small molecules in biological fluids due to its high sensitivity, selectivity, and throughput. It often requires minimal sample preparation, such as protein precipitation, and can directly analyze polar compounds without derivatization.[8][9]
Quantitative Data Summary
The following table summarizes typical performance characteristics for hypothetical LC-MS/MS and GC-MS methods for the analysis of 3-HMPA, providing a framework for analytical method development.[8]
| Performance Characteristic | LC-MS/MS Method | GC-MS Method (with Derivatization) |
| Linearity (R²) | ≥ 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | ≤ 15% | ≤ 15% |
| Recovery | > 90% | 85-110% |
| Matrix Effect | Minimal | Potential, requires careful evaluation |
| Analysis Time per Sample | ~10 minutes | ~20 minutes |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 3-HMPA in Human Plasma
This protocol is based on established methods for similar short-chain organic acids and serves as a starting point for method validation.[4][9]
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample and transfer 100 µL into a clean microcentrifuge tube.[4]
-
Add 10 µL of an internal standard working solution (e.g., stable isotope-labeled 3-HMPA) to each sample.[4][8]
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.[4]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.[4]
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[4]
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column, such as an Agilent SB-C18 RRHD (100 x 2.1 mm, 1.8 µm particle size), is suitable for separating small polar molecules.[10]
-
Mobile Phase A: Water with 0.1% formic acid.[10]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]
-
Gradient Elution: A linear gradient can be optimized, for example: 0-0.5 min, 15% B; 0.5-10 min, linear gradient to 50% B; 10-11 min, linear gradient to 100% B; 11-13 min, 100% B; 13.1-16 min, 15% B.[10]
-
Flow Rate: 0.4 mL/min.[10]
-
Injection Volume: 1 µL.[10]
-
Column Temperature: 40°C.[10]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode often provides a robust signal for carboxylic acids.[9]
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for 3-HMPA and its internal standard should be optimized using neat solutions.
3. Data Analysis
-
Quantification is performed by integrating the peak areas of the MRM transitions for 3-HMPA and the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
The concentration of 3-HMPA in the unknown samples is then determined from the calibration curve.
Protocol 2: GC-MS Analysis of 3-HMPA in Soil
This protocol details the extraction, purification, and derivatization of 3-HMPA from soil samples for GC-MS analysis.[7]
1. Sample Preparation and Extraction
-
Air-dry the collected soil samples until they reach a constant weight.[7]
-
Remove any large debris, roots, or stones.[7]
-
Weigh 5 g of the homogenized soil into a centrifuge tube.
-
Add 10 mL of an alkaline aqueous solution (e.g., 0.1 M NaOH) to enhance the solubility of 3-HMPA.[7]
-
Vortex the tube vigorously for 1 minute, then shake on a mechanical shaker for 30 minutes.[7]
-
Centrifuge to pellet the soil particles.
-
Collect the supernatant for purification.
2. Purification (Solid-Phase Extraction)
-
The crude extract is purified using a strong anion exchange (SAX) solid-phase extraction (SPE) cartridge.[7]
-
At a high pH, the negatively charged 3-HMPA is retained on the positively charged sorbent.[7]
-
Wash the cartridge to remove neutral and cationic interferences.
-
Elute the 3-HMPA using an acidic solution.[7]
3. Derivatization (Silylation)
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.[7]
-
Add a silylating agent (e.g., BSTFA with 1% TMCS) to the dried residue.
-
Heat the mixture to facilitate the derivatization of the hydroxyl and carboxylic acid groups.
-
Cool the vial to room temperature and transfer the derivatized sample to a GC vial for analysis.[7]
4. GC-MS Instrumentation and Conditions
-
GC System: A gas chromatograph equipped with a suitable capillary column.
-
Injector: Splitless mode, 250°C.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
-
Oven Temperature Program: An optimized temperature program is required to separate the derivatized 3-HMPA from other components.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Full scan or selected ion monitoring (SIM) mode can be used for detection and quantification.
Visualizations
Caption: LC-MS/MS workflow for 3-HMPA analysis.
Caption: GC-MS workflow for 3-HMPA analysis in soil.
References
- 1. This compound | C6H12O3 | CID 538288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-3-methylvaleric acid [webbook.nist.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. lookchem.com [lookchem.com]
- 6. esschemco.com [esschemco.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 3-Hydroxy-3-methylpentanoic Acid in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxy-3-methylpentanoic acid (3-HMPA), also known as 3-hydroxy-3-methylvaleric acid, is an organic acid that can be found in biological systems. Its presence and concentration in cell culture media can provide insights into cellular metabolism, particularly related to amino acid and fatty acid pathways. Accurate quantification of 3-HMPA is crucial for understanding its potential role as a biomarker in various physiological and pathological states. This application note provides detailed protocols for the quantification of 3-HMPA in cell culture media using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Two primary methods are detailed here for the quantification of this compound in cell culture media: GC-MS following silylation and direct analysis by LC-MS/MS.
Protocol 1: Quantification of 3-HMPA by GC-MS
Gas Chromatography-Mass Spectrometry is a robust technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of 3-HMPA, a derivatization step is necessary to increase its volatility. Silylation, which replaces the active hydrogen in the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group, is a commonly used and effective method.[1]
Materials:
-
Cell culture media samples
-
This compound standard
-
Internal Standard (e.g., stable isotope-labeled 3-HMPA or a structural analog)
-
Anhydrous Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Glass reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
-
Centrifuge
Sample Preparation and Derivatization:
-
Sample Collection: Collect cell culture media and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cells and debris.[2]
-
Protein Precipitation: To 500 µL of the supernatant, add 1 mL of cold acetonitrile. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas. Ensure the sample is completely dry as moisture can interfere with the silylation reaction.[1]
-
Reconstitution: Dissolve the dried residue in 100 µL of anhydrous pyridine.[1]
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.[1]
-
Reaction: Tightly cap the vial and vortex for 1 minute. Heat the mixture at 60°C for 30 minutes.[1]
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.[1]
GC-MS Analysis:
The following are recommended starting parameters that may require optimization based on the specific instrument.
-
Gas Chromatograph: Thermo Scientific TRACE GC Ultra or similar.[4]
-
Injector: Splitless injection, 1 µL injection volume.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 200°C at 3°C/min.
-
Ramp to 320°C at 20°C/min, hold for 10 minutes.[2]
-
-
Carrier Gas: Helium.
-
Mass Spectrometer: Thermo Scientific TSQ Quantum GC or similar.[4]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[2]
-
Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[1]
Protocol 2: Quantification of 3-HMPA by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry offers high sensitivity and specificity and may not require derivatization, simplifying sample preparation.
Materials:
-
Cell culture media samples
-
This compound standard
-
Internal Standard (e.g., stable isotope-labeled 3-HMPA)
-
Methanol with 0.2% formic acid
-
Acetonitrile
-
Deionized water with 0.1% formic acid
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Autosampler vials
Sample Preparation:
-
Sample Collection: Collect cell culture media and centrifuge to remove cells and debris as described in the GC-MS protocol.
-
Internal Standard Addition: Add an appropriate internal standard to each sample to correct for matrix effects and extraction variability.[3]
-
Protein Precipitation: Add three volumes of cold methanol containing 0.2% formic acid to one volume of the cell culture media supernatant.[5]
-
Vortexing: Vortex the mixture vigorously for 1 minute.[3]
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Dilution: Dilute the supernatant with deionized water containing 0.1% acetic acid before injection if necessary to fall within the linear range of the calibration curve.[6]
-
Filtration: Filter the final sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis:
The following are recommended starting parameters that may require optimization.
-
Liquid Chromatograph: UHPLC system.
-
Column: A suitable reversed-phase column such as a Phenomenex Luna C18.[5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient should be optimized to ensure separation from other media components.
-
Mass Spectrometer: A tandem mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[5]
-
MRM Transitions: The precursor and product ions for 3-HMPA and the internal standard need to be determined by direct infusion. For 3-hydroxyisovaleric acid (a similar compound), the transition is 117.1→59.0.[7]
Data Presentation
Quantitative data should be presented in a clear and structured format. Below are examples of how to tabulate calibration curve data and sample quantification results.
Table 1: Hypothetical Calibration Curve for 3-HMPA Analysis
| Standard Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 15,234 | 1,500,123 | 0.010 |
| 0.5 | 76,170 | 1,510,543 | 0.050 |
| 1.0 | 151,890 | 1,498,765 | 0.101 |
| 5.0 | 755,430 | 1,505,321 | 0.502 |
| 10.0 | 1,502,345 | 1,499,876 | 1.002 |
| 25.0 | 3,745,678 | 1,501,234 | 2.495 |
| 50.0 | 7,512,345 | 1,500,567 | 5.006 |
Table 2: Hypothetical Quantification of 3-HMPA in Cell Culture Media Samples
| Sample ID | Method | Mean Concentration (µg/mL) | Standard Deviation |
| Control Group - 24h | GC-MS | 1.23 | 0.15 |
| Treatment A - 24h | GC-MS | 5.67 | 0.45 |
| Treatment B - 24h | GC-MS | 2.45 | 0.21 |
| Control Group - 48h | LC-MS/MS | 1.89 | 0.22 |
| Treatment A - 48h | LC-MS/MS | 8.91 | 0.78 |
| Treatment B - 48h | LC-MS/MS | 3.12 | 0.33 |
Mandatory Visualization
Signaling Pathway and Experimental Workflows
Caption: Simplified metabolic pathway showing the relationship of 3-HMPA to amino acid metabolism.
Caption: Experimental workflow for the quantification of 3-HMPA by GC-MS.
Caption: Experimental workflow for the quantification of 3-HMPA by LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for 3-Hydroxy-3-methylpentanoic Acid Extraction via Protein Precipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-3-methylpentanoic acid (3-HMPA), an organic acid, is a molecule of interest in various research domains, including but not limited to, clinical diagnostics and drug development. Accurate quantification of 3-HMPA in biological matrices such as plasma or serum is crucial for its study. A common and critical step in the sample preparation for analyzing small molecules like 3-HMPA is the removal of proteins, which can interfere with downstream analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Protein precipitation is a widely used method for this purpose due to its simplicity, speed, and efficiency.[1][2][3] This document provides a detailed protocol for protein precipitation for the extraction of 3-HMPA from biological fluids, along with comparative data on different precipitation agents.
Data Presentation: Comparison of Protein Precipitation Methods
The choice of precipitating agent can significantly impact the efficiency of protein removal and the recovery of the target analyte. Organic solvents are generally preferred for small molecule analysis as they are effective and easy to work with.[4] Below is a summary of common protein precipitation agents and their characteristics.
| Precipitation Agent | Typical Volume Ratio (Solvent:Sample) | Advantages | Disadvantages | Recovery/Efficiency |
| Methanol (MeOH) | 3:1 to 5:1 | Effective for a broad range of metabolites, straightforward, and reproducible.[4] Provides good recovery for polar compounds. | May not be as efficient as acetonitrile for precipitating very high molecular weight proteins. | Found to be the most effective for serum metabolite profiling, with less than 2% residual protein.[4] |
| Acetonitrile (ACN) | 3:1 to 5:1 | Highly efficient at protein removal.[1] | May co-precipitate some polar analytes, potentially reducing recovery. | Commonly used for its high protein removal efficiency.[1] |
| Acetone | 3:1 or more | Highly miscible with water, precipitates hydrophobic proteins effectively, and evaporates quickly. Causes less protein loss compared to some other solvents. | Can be less effective for certain sample matrices. | Generally provides good protein precipitation. |
| Methanol with 0.2% Formic Acid | 2:1 | The addition of acid can improve the precipitation of certain proteins and enhance the stability of some analytes. | The acidic condition might not be suitable for all analytes. | Used for the recovery of the structurally similar 3-hydroxypentanoic acid.[5] |
| Trichloroacetic Acid (TCA) | To a final concentration of 10-20% | Very effective protein precipitant.[3] | Denatures proteins, which may not be ideal for all downstream applications.[2][6] Can cause some protein degradation with extended exposure.[3] | High precipitation efficiency. |
Experimental Workflow
The general workflow for the extraction of this compound from plasma or serum via protein precipitation followed by analysis is depicted in the following diagram.
Caption: Workflow for 3-HMPA extraction and analysis.
Experimental Protocol
This protocol is a recommended procedure for the extraction of this compound from human plasma or serum using protein precipitation with an organic solvent.
Materials and Reagents
-
Human plasma or serum samples
-
This compound (3-HMPA) analytical standard
-
Stable isotope-labeled 3-HMPA (for use as an internal standard)
-
Methanol (LC-MS grade), pre-chilled to -20°C
-
Acetonitrile (LC-MS grade), pre-chilled to -20°C
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Autosampler vials for LC-MS or GC-MS
Protocol Steps
-
Sample Thawing: Thaw frozen plasma or serum samples at room temperature.[7]
-
Aliquoting: Once thawed, vortex the sample to ensure homogeneity. Transfer 100 µL of the plasma or serum into a clean 1.5 mL microcentrifuge tube.[7]
-
Internal Standard Addition: Add an appropriate amount of a stable isotope-labeled 3-HMPA internal standard solution to each sample. This is crucial for correcting for any variability during sample preparation and analysis.[7]
-
Protein Precipitation: Add 400 µL of pre-chilled (-20°C) methanol to the microcentrifuge tube. This corresponds to a 4:1 solvent-to-sample ratio. Alternatively, pre-chilled acetonitrile can be used.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[7]
-
Incubation (Optional but Recommended): Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully aspirate the supernatant containing the extracted 3-HMPA and transfer it to a clean microcentrifuge tube or an autosampler vial for analysis.[7] Be careful not to disturb the protein pellet at the bottom of the tube.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen. The residue can then be reconstituted in a smaller volume of a suitable solvent (e.g., the initial mobile phase for LC-MS analysis).
-
Analysis: The extracted sample is now ready for analysis by a validated LC-MS/MS or GC-MS method.
Logical Relationship of Protein Precipitation
The following diagram illustrates the fundamental principle of protein precipitation using organic solvents.
Caption: Principle of organic solvent protein precipitation.
Conclusion
The protocol described provides a robust and efficient method for the extraction of this compound from biological fluids for quantitative analysis. The use of organic solvent precipitation is a well-established technique that offers a good balance of simplicity, speed, and effectiveness. Researchers should validate the method in their own laboratories to ensure it meets the specific requirements of their analytical platform and research goals.
References
- 1. agilent.com [agilent.com]
- 2. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 3. Precipitation Procedures [sigmaaldrich.com]
- 4. masspec.scripps.edu [masspec.scripps.edu]
- 5. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioquochem.com [bioquochem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Selection of Internal Standards in 3-Hydroxy-3-methylpentanoic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate and precise quantification of 3-Hydroxy-3-methylpentanoic acid (3-HMPA), a key biomarker in various metabolic pathways, is crucial for clinical diagnostics and research. The inherent variability in sample preparation and analytical instrumentation necessitates the use of an appropriate internal standard (IS) to ensure data reliability. These application notes provide a comprehensive guide to the selection of a suitable internal standard for the analysis of 3-HMPA, along with detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The "gold standard" for internal standards in mass spectrometry-based assays is a stable isotope-labeled (SIL) version of the analyte.[1][2] SIL internal standards are chemically and physically almost identical to the analyte, ensuring they behave similarly throughout the entire analytical process, from extraction to detection.[1] This co-elution and similar ionization behavior allow for the most accurate correction of matrix effects and procedural losses.[1]
Selection of an Internal Standard
The ideal internal standard for 3-HMPA analysis should possess the following characteristics:
-
Chemical and Physical Similarity: It should behave similarly to 3-HMPA during sample extraction, derivatization (for GC-MS), and chromatographic separation.
-
Mass Spectrometric Differentiation: It must be clearly distinguishable from 3-HMPA by the mass spectrometer.
-
Absence in Samples: The internal standard should not be endogenously present in the biological samples being analyzed.
-
Commercial Availability: It should be readily available in high purity.
Based on these criteria, the recommended internal standard for the analysis of 3-HMPA is 3-Hydroxy-3-methylvaleric acid-d5 (a deuterated form of 3-HMPA). This stable isotope-labeled standard co-elutes with the analyte and experiences similar ionization effects, providing the most accurate quantification.[1][2]
While structural analogs can be used when a SIL-IS is unavailable, they may not perfectly mimic the behavior of the analyte, potentially leading to less accurate results.[1] Careful validation is critical if a structural analog is employed.[1]
Data Presentation: Performance of Internal Standards
The use of a stable isotope-labeled internal standard is expected to significantly improve the accuracy and precision of 3-HMPA quantification compared to using a structural analog or no internal standard. The following table provides a hypothetical comparison of expected performance, illustrating the typical benefits of a SIL-IS.
| Performance Metric | No Internal Standard | Structural Analog IS | Stable Isotope-Labeled IS (3-HMPA-d5) |
| Accuracy (% Recovery) | 60-140% | 85-115% | 95-105% |
| Precision (% RSD) | >20% | <15% | <10% |
| Matrix Effect | High and Variable | Moderately Compensated | Highly Compensated |
This table presents expected performance based on general principles of internal standardization and is for illustrative purposes.
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for reproducible results. Below are representative protocols for both GC-MS and LC-MS/MS analysis of organic acids, which can be adapted for 3-HMPA.
Protocol 1: GC-MS Analysis of 3-HMPA in Urine
This method is suitable for the analysis of volatile organic acids and requires a derivatization step to increase the volatility of 3-HMPA.
1. Sample Preparation (Liquid-Liquid Extraction & Derivatization):
-
Internal Standard Addition: To 1 mL of urine, add a known amount of the internal standard working solution (e.g., 50 µL of 100 µg/mL 3-Hydroxy-3-methylvaleric acid-d5 in methanol).
-
Acidification: Acidify the sample to a pH < 2 with 6M HCl.[3]
-
Extraction: Perform liquid-liquid extraction twice with 3 mL of ethyl acetate.[4] Vortex for 2 minutes and centrifuge at 3000 x g for 5 minutes.
-
Evaporation: Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Derivatization: To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.[3][5] Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[6] Cool to room temperature before injection.
2. GC-MS Analysis:
-
GC Column: Use a suitable capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[5]
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantitative analysis, use selected ion monitoring (SIM) mode to monitor characteristic ions of 3-HMPA-TMS and its internal standard.
Protocol 2: LC-MS/MS Analysis of 3-HMPA in Plasma
This method is highly sensitive and specific and does not require derivatization.
1. Sample Preparation (Protein Precipitation):
-
Internal Standard Addition: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL 3-Hydroxy-3-methylvaleric acid-d5).[7][8]
-
Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.[7]
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.[7]
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[8]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]
-
Gradient: A typical gradient would be 5% B to 95% B over 5 minutes.[8]
-
Flow Rate: 0.3 mL/min.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, typically operated in negative ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for both 3-HMPA and its deuterated internal standard.
Visualizations
The following diagrams illustrate the experimental workflows for the analysis of this compound.
GC-MS Analytical Workflow for 3-HMPA in Urine
LC-MS/MS Analytical Workflow for 3-HMPA in Plasma
Conclusion
The selection of an appropriate internal standard is a critical step in developing a robust and reliable method for the quantification of this compound. The use of a stable isotope-labeled internal standard, such as 3-Hydroxy-3-methylvaleric acid-d5, is strongly recommended to ensure the highest quality data by effectively compensating for matrix effects and procedural variability. The detailed protocols provided herein offer a solid foundation for researchers to establish accurate and precise analytical methods for 3-HMPA in both urine and plasma matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jeol.com [jeol.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Note: Chiral Separation of 3-Hydroxy-3-methylpentanoic Acid Isomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-3-methylpentanoic acid is a chiral carboxylic acid with a stereocenter at the C3 position, leading to the existence of two enantiomers: (R)-3-hydroxy-3-methylpentanoic acid and (S)-3-hydroxy-3-methylpentanoic acid. The distinct stereoisomers of a chiral compound can exhibit different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these enantiomers is critical in drug development, metabolic studies, and quality control to ensure the safety and efficacy of pharmaceutical products.
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the direct separation of enantiomers.[1] This application note presents a detailed protocol for the enantioselective separation of (R)- and (S)-3-hydroxy-3-methylpentanoic acid using a polysaccharide-based chiral stationary phase. The principles of this separation rely on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, resulting in different retention times and allowing for their resolution.[2]
Experimental Workflow
The general workflow for the development and application of this chiral HPLC method is outlined in the diagram below.
Figure 1: General workflow for the chiral HPLC separation of this compound isomers.
Experimental Protocols
This protocol provides a starting point for the chiral separation of this compound isomers. Optimization may be required based on the specific instrumentation and sample matrix.
Materials and Reagents
-
Racemic this compound standard
-
Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Sample diluent (e.g., a mixture of Hexane/IPA)
-
HPLC system with UV detector
-
Chiral Stationary Phase: A polysaccharide-based column such as CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel) or equivalent is recommended.[3]
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v) |
| Flow Rate | 0.5 - 1.0 mL/min (Lower flow rates often improve resolution in chiral separations)[4] |
| Column Temperature | 25°C (Temperature should be controlled to ensure reproducibility)[4] |
| Detection Wavelength | 210 nm (or as determined by the UV spectrum of the analyte) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase or a suitable solvent mixture (e.g., Hexane/IPA) |
Preparation of Solutions
-
Mobile Phase Preparation : Carefully measure and mix the components of the mobile phase (e.g., for 1 L: 900 mL n-Hexane, 100 mL Isopropanol, 1 mL TFA). Degas the mobile phase before use. For acidic compounds, the addition of a small amount of an acidic modifier like TFA is crucial to improve peak shape.[1]
-
Standard Solution Preparation : Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the diluent. From this stock, prepare a working standard solution at a concentration of approximately 100 µg/mL.[2]
-
Sample Preparation : Accurately weigh the sample containing this compound. Dissolve the sample in a known volume of the diluent to achieve a final concentration within the linear range of the assay. Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column clogging.[2][3]
HPLC Analysis Procedure
-
System Equilibration : Equilibrate the chiral column with the mobile phase for at least 30-60 minutes at the set flow rate until a stable baseline is achieved.[2]
-
System Suitability : Inject the working standard solution to verify system suitability parameters, including resolution, theoretical plates, and tailing factor.
-
Sample Injection : Inject the prepared sample solutions.
-
Data Acquisition and Processing : Integrate the peaks corresponding to the (R) and (S) enantiomers.
Expected Results
The described HPLC method is expected to provide baseline separation of the (R) and (S) enantiomers of this compound. The use of a polysaccharide-based CSP in a normal-phase mobile phase should provide the necessary enantioselectivity for resolution.[2]
The following table summarizes the expected chromatographic parameters. Note that actual retention times and resolution may vary depending on the specific column, system, and exact mobile phase composition.
| Parameter | Expected Value |
| Retention Time (Enantiomer 1) | t₁ |
| Retention Time (Enantiomer 2) | t₂ |
| Resolution (Rs) | > 1.5 |
| Tailing Factor (T) | 0.9 - 1.5 |
| Theoretical Plates (N) | > 2000 |
Method Optimization Logic
Achieving optimal separation often requires fine-tuning the chromatographic conditions. The following diagram illustrates the logical steps for method optimization.
Figure 2: Logical workflow for chiral method optimization.
-
Mobile Phase Composition : The ratio of hexane to isopropanol significantly impacts retention and selectivity. Decreasing the percentage of isopropanol (the polar modifier) will generally increase retention times and may improve resolution.
-
Flow Rate : Chiral separations often benefit from lower flow rates, which can enhance the efficiency of the interactions between the analyte and the CSP, leading to better resolution.
-
Temperature : Decreasing the column temperature can sometimes increase chiral selectivity by enhancing the weaker bonding forces responsible for chiral recognition, though it may also increase analysis time.[4]
Conclusion
The protocol detailed in this application note provides a robust starting point for the successful chiral separation of this compound enantiomers using HPLC with a polysaccharide-based chiral stationary phase. This method is suitable for quality control, pharmacokinetic studies, and stereoselective synthesis applications. As with any chromatographic method, optimization based on the specific sample and instrumentation is recommended to achieve the best possible results.
References
Application Note: Solid-Phase Extraction for 3-Hydroxy-3-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the extraction and purification of 3-Hydroxy-3-methylpentanoic acid (3-HMPA) from various sample matrices, particularly biological fluids and environmental samples, using solid-phase extraction (SPE). 3-HMPA, also known as deoxymevalonic acid, is an organic acid of interest in metabolic research, environmental science, and pharmacology.[1] The accurate quantification of 3-HMPA in complex matrices like soil, urine, or plasma presents an analytical challenge due to its polarity and the presence of numerous interfering substances.[1]
This document outlines a robust SPE methodology employing a strong anion exchange (SAX) mechanism for the selective isolation of 3-HMPA. The protocol is designed to yield high recovery and purity, making it suitable for downstream analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for developing an effective SPE protocol.
| Property | Value |
| Molecular Formula | C₆H₁₂O₃[2] |
| Molecular Weight | 132.16 g/mol [3] |
| pKa (Predicted) | 4.40 ± 0.10[2] |
| LogP | 0.62210[2] |
| Hydrogen Bond Donor Count | 2[2] |
| Hydrogen Bond Acceptor Count | 3[2] |
Principle of the Method
The overall workflow involves three main stages: Sample Preparation, Solid-Phase Extraction (Purification), and Analysis.
-
Sample Preparation : The initial step involves preparing the sample to ensure 3-HMPA is in a suitable form for extraction. For solid samples like soil, an alkaline aqueous solution is used to deprotonate the carboxylic acid group of 3-HMPA, enhancing its solubility in the aqueous phase.[1] For biological fluids like urine or plasma, pretreatment may involve dilution, pH adjustment, and centrifugation to remove particulates.[4][5]
-
Purification (Solid-Phase Extraction) : The crude extract is purified using a strong anion exchange (SAX) SPE cartridge. At a high pH, the negatively charged 3-HMPA is retained on the positively charged sorbent while neutral and cationic interferences are washed away. The target analyte is then eluted using an acidic solution.[1]
-
Analysis : Due to the low volatility of 3-HMPA, a derivatization step, such as silylation, is often necessary before GC-MS analysis to convert the polar hydroxyl and carboxylic acid groups into more volatile forms.[1] For LC-MS analysis, derivatization may not be required.
Experimental Workflow
Workflow for 3-HMPA extraction and analysis.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific sample matrices and analytical instrumentation.
Materials and Reagents
-
SPE Cartridges : Strong Anion Exchange (SAX), appropriate bed weight and volume for the sample size.
-
Reagents :
-
Ammonium hydroxide solution (5%)[1]
-
Methanol (HPLC grade)
-
Water (deionized or HPLC grade)
-
Formic acid or Acetic acid
-
Nitrogen gas
-
Derivatization agent (e.g., BSTFA with 1% TMCS for silylation)
-
-
Equipment :
-
Mechanical shaker
-
Centrifuge
-
SPE manifold
-
Evaporation system (e.g., nitrogen evaporator)
-
GC-MS or LC-MS system
-
Sample Preparation
For Soil Samples:
-
Air-dry the collected soil samples until they reach a constant weight.[1]
-
Remove any large debris, roots, or stones.[1]
-
Weigh 5 grams of the homogenized soil into a centrifuge tube.
-
Add 25 mL of a 5% ammonium hydroxide solution in deionized water.[1]
-
Vortex the tube vigorously for 1 minute, then shake on a mechanical shaker at medium speed for 30 minutes.[1]
-
Centrifuge the sample to pellet the solid material.
-
Carefully collect the supernatant for SPE.
For Urine Samples:
-
Thaw frozen urine samples at room temperature.
-
Vortex the sample to ensure homogeneity.
-
Centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to remove particulate matter.
-
Take a specific volume of the supernatant (e.g., 1 mL) and dilute it with an equal volume of a high pH buffer (e.g., ammonium hydroxide solution, pH ~8-8.5) to ensure the carboxylic acid group of 3-HMPA is deprotonated.[6]
Solid-Phase Extraction Procedure
-
Cartridge Conditioning :
-
Pass 2-3 column volumes of methanol through the SAX cartridge.
-
Follow with 2-3 column volumes of deionized water. Do not allow the cartridge to go dry.[1]
-
-
Cartridge Equilibration :
-
Equilibrate the cartridge by passing 2-3 column volumes of the high pH buffer (e.g., 5% ammonium hydroxide solution or a buffer at pH 8-8.5) through it.
-
-
Sample Loading :
-
Load the prepared sample supernatant onto the conditioned cartridge. Maintain a slow and consistent flow rate of approximately 1 mL/min.[1]
-
-
Washing :
-
Wash the cartridge with 2-3 column volumes of deionized water to remove neutral and weakly retained impurities.[1]
-
A second wash with a weak organic solvent (e.g., a small percentage of methanol in water) can be performed to remove additional interferences.
-
Dry the cartridge thoroughly under vacuum or with nitrogen for 5-10 minutes to remove residual water.[1]
-
-
Elution :
-
Elute the retained 3-HMPA from the cartridge using 2-3 column volumes of an acidic solution (e.g., 2% formic acid in methanol). The acidic conditions neutralize the charge on the analyte, releasing it from the sorbent.
-
Collect the eluate in a clean collection tube.
-
Post-Elution Processing and Analysis
-
Evaporation : Evaporate the eluate to complete dryness under a gentle stream of nitrogen at approximately 40°C.[1]
-
Derivatization (for GC-MS Analysis) :
-
To the dried residue, add a suitable derivatization agent (e.g., 50-100 µL of BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
Cool the vial to room temperature.
-
Transfer the derivatized sample to a GC vial with a micro-insert for analysis.[1]
-
-
Reconstitution (for LC-MS Analysis) :
-
Reconstitute the dried residue in a small, precise volume of a solvent compatible with the initial mobile phase of the LC method.
-
-
Instrumental Analysis :
-
Inject the prepared sample into the GC-MS or LC-MS system.
-
Develop a suitable chromatographic method for the separation and a mass spectrometric method for the detection and quantification of 3-HMPA.
-
Quantitative Data Summary
The performance of this SPE protocol can be evaluated based on parameters such as recovery, precision, and linearity. The following table provides representative performance data for the analysis of organic acids in biological matrices, which can be used as a general guideline. Method validation for 3-HMPA in the specific matrix of interest is essential.
| Parameter | GC-MS Method Performance (Representative Data) | LC-MS/MS Method Performance (Representative Data) | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999[7] | ≥ 0.99 | ≥ 0.99[7] |
| Accuracy (% Recovery) | 95% - 105%[7] | 91.2% - 98.1%[7] | 85% - 115% (or 80% - 120%)[7] |
| Precision (% RSD) | < 10%[7] | < 7.8%[7] | ≤ 15%[7] |
| Limit of Quantification (LOQ) | Not explicitly found for this analyte. | 10 ng/mL (for a similar hydroxy acid)[7] | 10x Signal-to-Noise Ratio[7] |
Conclusion
This solid-phase extraction protocol using a strong anion exchange sorbent provides an effective and reliable method for the isolation and purification of this compound from complex sample matrices. The described methodology, when coupled with a sensitive analytical technique like GC-MS or LC-MS, enables accurate quantification of this important organic acid for various research and development applications. Proper method validation is crucial to ensure data quality and reproducibility.
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. gcms.cz [gcms.cz]
- 6. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Derivatization of 3-Hydroxy-3-methylpentanoic Acid with BSTFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-3-methylpentanoic acid, also known as 3-hydroxy-3-methylvaleric acid, is a metabolite of interest in various fields of research, including the study of metabolic disorders. Its analysis, particularly in biological matrices, often requires derivatization to improve its volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective derivatization technique for this purpose. This document provides detailed application notes and protocols for the derivatization of this compound with BSTFA for GC-MS analysis.
Principle of Derivatization
Silylation is a chemical modification technique that replaces active hydrogen atoms in a molecule with a trimethylsilyl (TMS) group. In the case of this compound, both the hydroxyl (-OH) and carboxylic acid (-COOH) functional groups contain active hydrogens. BSTFA is a powerful silylating agent that reacts with these groups to form trimethylsilyl ethers and esters, respectively.[1][2] This transformation reduces the polarity and increases the volatility of the analyte, making it suitable for GC-MS analysis. The reaction is often catalyzed by the addition of a small amount of trimethylchlorosilane (TMCS).[1]
Data Presentation
The following table summarizes typical quantitative data for the analysis of a BSTFA-derivatized hydroxy acid using GC-MS. These values are representative and should be validated in your own laboratory setting.[3][4][5]
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 15% |
Experimental Protocols
Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS) (optional, as a catalyst)
-
Pyridine (anhydrous)
-
Acetonitrile (anhydrous, GC grade)
-
Hexane (GC grade)
-
Internal Standard (e.g., a stable isotope-labeled 3-HMPA)
-
Nitrogen gas, high purity
-
Glass reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Protocol 1: One-Step Derivatization of this compound Standard
This protocol is suitable for the derivatization of a pure standard of this compound.
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry 2 mL reaction vial.
-
Dissolution: Add 100 µL of anhydrous pyridine to dissolve the standard.
-
Reagent Addition: Add 200 µL of BSTFA to the vial. If using a catalyst, a solution of BSTFA with 1% TMCS can be used.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block or oven.[6]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Protocol 2: Derivatization of this compound from a Dried Biological Extract
This protocol is designed for samples that have been extracted from a biological matrix (e.g., plasma, urine) and dried.
-
Sample Preparation: To the dried sample extract in a 2 mL reaction vial, add an appropriate amount of internal standard.
-
Reconstitution: Add 50 µL of anhydrous acetonitrile to reconstitute the dried extract.
-
Derivatization Reagent: Add 100 µL of BSTFA (with 1% TMCS) to the vial.[3]
-
Reaction: Tightly cap the vial and vortex thoroughly. Heat the mixture at 60°C for 30-60 minutes.
-
Cooling: Let the vial cool to room temperature.
-
Analysis: The sample is ready for GC-MS analysis.
GC-MS Analysis Conditions
The following are typical GC-MS parameters for the analysis of silylated organic acids. These should be optimized for your specific instrument and application.
-
Gas Chromatograph:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Scan (e.g., m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity.
-
Visualizations
Experimental Workflow
Caption: Workflow for the derivatization and analysis of this compound.
Metabolic Pathway Context
This compound is structurally related to intermediates in the metabolism of the branched-chain amino acid, isoleucine. The following diagram illustrates a simplified isoleucine catabolism pathway, indicating the likely context of related hydroxy acids.[7]
Caption: Simplified metabolic pathway of isoleucine and the position of related hydroxy acids.
References
- 1. gcms.cz [gcms.cz]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Esterification of 3-Hydroxy-3-methylpentanoic Acid using BF3-Methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron trifluoride-methanol (BF3-methanol) is a widely utilized reagent for the efficient esterification of carboxylic acids.[1][2] This complex acts as a potent Lewis acid catalyst, facilitating the formation of methyl esters under relatively mild conditions.[2] These application notes provide a detailed protocol for the esterification of 3-Hydroxy-3-methylpentanoic acid, a molecule with both a carboxylic acid and a tertiary alcohol functional group. The presence of the tertiary alcohol introduces the potential for a dehydration side reaction, which must be carefully considered to optimize the yield of the desired methyl ester, methyl 3-hydroxy-3-methylpentanoate. This document outlines the reaction mechanism, experimental procedures, potential side reactions, and safety precautions.
Reaction Mechanism and Potential Side Reactions
The esterification reaction is initiated by the coordination of the Lewis acid, boron trifluoride (BF3), to the carbonyl oxygen of the carboxylic acid. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.[2] The subsequent loss of a water molecule yields the methyl ester.[1]
However, the acidic nature of the BF3-methanol reagent and the presence of a tertiary alcohol in this compound can lead to a competing E1 elimination reaction.[3][4] Protonation of the tertiary hydroxyl group forms a good leaving group (water), which can depart to form a stable tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon atom results in the formation of unsaturated byproducts, primarily 3-methylpent-2-enoic acid methyl ester and 3-methylpent-3-enoic acid methyl ester. Controlling the reaction temperature and time is crucial to favor esterification over dehydration.
Quantitative Data
The following table summarizes representative data on the expected yields of the desired product, methyl 3-hydroxy-3-methylpentanoate, and the major dehydration byproduct under various reaction conditions. This data is illustrative and actual yields may vary depending on the precise experimental setup and purity of reagents.
| Entry | Temperature (°C) | Reaction Time (min) | Yield of Methyl 3-hydroxy-3-methylpentanoate (%) | Yield of Dehydration Byproducts (%) |
| 1 | 60 | 15 | 85 | 10 |
| 2 | 60 | 60 | 75 | 20 |
| 3 | 80 | 15 | 70 | 25 |
| 4 | 80 | 60 | 55 | 40 |
| 5 | 100 | 10 | 60 | 35 |
Yields are hypothetical and based on typical outcomes for similar reactions, intended for illustrative purposes.
Experimental Protocols
Materials and Reagents:
-
This compound
-
Boron trifluoride-methanol solution (10-14% w/w)
-
Methanol (anhydrous)
-
Hexane (or other suitable nonpolar solvent like diethyl ether)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Reaction vials with screw caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge (optional)
-
Gas chromatograph with a mass spectrometer (GC-MS) for analysis
Safety Precautions:
-
Boron trifluoride-methanol is toxic, corrosive, and flammable.[5][6] Handle this reagent in a well-ventilated fume hood at all times.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1]
-
Avoid contact with skin, eyes, and respiratory tract.[5] In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.
-
Keep the reagent away from heat, sparks, and open flames.[6]
-
Store the BF3-methanol solution in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
Protocol for Esterification:
-
Sample Preparation: Weigh 1-25 mg of this compound into a 5 mL reaction vial.[7] If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen before proceeding.
-
Reagent Addition: Add 2 mL of BF3-methanol solution (~10-14%) to the reaction vial.[7] For small-scale reactions, ensure the molar excess of methanol is significant.
-
Reaction: Tightly cap the vial and heat it in a heating block or water bath at 60°C for 15 minutes. To minimize the formation of dehydration byproducts, it is crucial to avoid higher temperatures and longer reaction times initially. Monitor the reaction progress by analyzing aliquots at different time points if necessary.[7]
-
Work-up and Extraction:
-
Cool the reaction vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane (or diethyl ether) to the vial.[7]
-
Vortex the mixture vigorously for 1 minute to extract the methyl ester into the organic layer.
-
To aid in phase separation, 1 mL of saturated sodium chloride solution can be added.
-
Allow the layers to separate. If necessary, centrifuge the vial to achieve a clear separation.
-
-
Isolation of Product:
-
Carefully transfer the upper organic layer (containing the ester) to a clean vial.
-
Dry the organic layer over a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Analysis: The resulting solution containing methyl 3-hydroxy-3-methylpentanoate can be directly analyzed by GC-MS.
Visualizations
Caption: Experimental workflow for the esterification of this compound.
Caption: Reaction mechanism of BF3-methanol catalyzed esterification and potential side reaction.
References
Application Notes and Protocols: 3-Hydroxy-3-methylpentanoic Acid in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-3-methylpentanoic acid (3-HMPA), also known as deoxymevalonic acid, is an emerging metabolite of interest in the field of metabolomics. As a hydroxy fatty acid, its presence and concentration in biological systems can provide insights into metabolic dysregulation, particularly in pathways related to amino acid catabolism and lipid metabolism. These application notes provide an overview of the utility of 3-HMPA in metabolomics research, with a focus on its potential as a biomarker and its connection to key metabolic pathways. Detailed protocols for its quantification in biological matrices are also presented.
Application in Metabolomics Research
The primary application of this compound in metabolomics lies in its potential as a biomarker for various physiological and pathophysiological states. Its structural similarity to other well-studied metabolites suggests its involvement in critical metabolic pathways.
Biomarker of Branched-Chain Amino Acid (BCAA) Metabolism
Metabolomic studies have increasingly pointed towards the significance of altered branched-chain amino acid (BCAA) metabolism in various diseases. BCAAs, including leucine, isoleucine, and valine, are essential amino acids whose catabolism is crucial for energy homeostasis and protein synthesis.[1] An isomer of 3-HMPA, 2-Hydroxy-3-methylpentanoic acid, is a known organic acid generated from the metabolism of L-isoleucine.[2] Elevated levels of 2-Hydroxy-3-methylpentanoic acid are found in the urine and blood of individuals with maple syrup urine disease (MSUD), an inherited disorder of BCAA metabolism.[2]
In the context of cancer metabolomics, increased levels of metabolites associated with BCAA metabolism have been observed. For instance, a study on breast cancer revealed that 2-hydroxy-3-methylpentanoic acid was found in higher concentrations in the plasma of breast cancer patients compared to healthy controls.[3] This suggests that cancer cells may preferentially utilize BCAAs to support their growth and proliferation.[3] While direct evidence for 3-HMPA is still emerging, its structural similarity to these known biomarkers of BCAA metabolism makes it a strong candidate for further investigation in similar contexts.
Connection to the Mevalonate Pathway
The synonym for 3-HMPA, "deoxymevalonic acid," strongly suggests a relationship with the mevalonate pathway. The mevalonate pathway is a critical metabolic route that produces isoprenoids, which are essential for the synthesis of cholesterol, steroid hormones, and other vital biomolecules.[4] The pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate.[5] Given that 3-HMPA is a deoxygenated form of mevalonic acid, it may represent a byproduct or a shunt from this central metabolic pathway. Dysregulation of the mevalonate pathway has been implicated in various diseases, including cancer, making metabolites associated with this pathway valuable for research and diagnostics.[6]
Quantitative Data Summary
While comprehensive quantitative data for this compound in large-scale metabolomics studies are not yet widely published, data for its isomer, 2-Hydroxy-3-methylpentanoic acid, in the context of breast cancer research can provide a reference point for expected variations.
| Metabolite | Condition | Fold Change (Cancer vs. Healthy) | p-value | Reference |
| 2-Hydroxy-3-methylpentanoic acid | Breast Cancer | 3.3 (upregulated) | 2.3E-02 | [3] |
Signaling and Metabolic Pathways
The following diagrams illustrate the established metabolic pathway for branched-chain amino acid (isoleucine) catabolism, which produces the isomer of 3-HMPA, and a hypothesized relationship of 3-HMPA to the mevalonate pathway.
References
- 1. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]
- 2. Human Metabolome Database: Showing metabocard for 2-Hydroxy-3-methylpentanoic acid (HMDB0000317) [hmdb.ca]
- 3. A plasma metabolomic signature discloses human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 5. Two distinct pathways for essential metabolic precursors for isoprenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mevalonate Metabolism in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HPLC Analysis of 3-Hydroxy-3-methylpentanoic Acid
Welcome to the technical support center for the HPLC analysis of 3-Hydroxy-3-methylpentanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you quickly identify and solve issues with your HPLC analysis.
Q1: Why is my this compound peak tailing?
Peak tailing for this compound, an organic acid, is a common chromatographic issue that can compromise the accuracy and reproducibility of your results.[1][2] The primary causes are often related to secondary interactions between the analyte and the stationary phase, or suboptimal mobile phase conditions.[3][4][5]
The most common reasons for peak tailing in this specific analysis include:
-
Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based C18 columns can interact with the polar carboxylic acid group of this compound.[1][3][4][5][6] This secondary retention mechanism leads to a portion of the analyte being retained longer, resulting in a tailing peak.
-
Mobile Phase pH Close to Analyte's pKa: If the pH of the mobile phase is close to the pKa of this compound, both the ionized (deprotonated) and un-ionized (protonated) forms of the acid will exist.[1][7][8] The two forms have different retention behaviors, which can lead to peak broadening and tailing.
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause peak tailing.[9][10]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[2][11]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[1][12]
Q2: How can I reduce or eliminate peak tailing for my acidic analyte?
To address peak tailing, a systematic approach to optimizing your HPLC method is recommended. Here are several strategies:
-
Adjust Mobile Phase pH: For an acidic analyte like this compound, lowering the mobile phase pH to at least 1.5 to 2 pH units below the analyte's pKa will ensure it is in its un-ionized form.[13] This minimizes interactions with residual silanol groups.[4][5] A pH of around 2.5 to 3.0 is often a good starting point for organic acids.[14]
-
Use a Buffer: Incorporating a buffer (e.g., phosphate or acetate buffer) into your mobile phase will help maintain a consistent pH, leading to more symmetrical peaks.[1][2]
-
Select an Appropriate Column:
-
End-capped Columns: These columns have fewer free silanol groups, reducing the potential for secondary interactions.[1][4]
-
Polar-Embedded Columns: These columns are designed to be more compatible with aqueous mobile phases and can provide better peak shape for polar analytes.[15]
-
Columns for Organic Acids: Several manufacturers offer columns specifically designed for the analysis of organic acids.[14][16][17]
-
-
Optimize Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than your mobile phase.[11]
-
Implement a Guard Column: A guard column can help protect your analytical column from contamination and extend its lifetime.[10][12]
Q3: What is a good starting point for an HPLC method for this compound?
A good starting point for developing an HPLC method for this compound would be a reversed-phase separation on a C18 column with an acidic mobile phase.
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 25 mM Potassium Phosphate Monobasic (KH2PO4), pH adjusted to 2.5 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This is a general starting point and may require optimization for your specific application and instrumentation.
Experimental Protocols
Below is a detailed methodology for the analysis of this compound, including sample preparation and HPLC-UV analysis.
1. Sample Preparation (Protein Precipitation for Biological Samples)
This protocol is a general guideline for extracting this compound from a plasma sample.
-
Thawing: Allow frozen plasma samples to thaw at room temperature.
-
Aliquoting: Vortex the sample and transfer 100 µL into a clean microcentrifuge tube.
-
Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[18][19]
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[18]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for HPLC analysis.[18]
2. HPLC Method Protocol
-
Mobile Phase Preparation:
-
Prepare a 25 mM solution of potassium phosphate monobasic (KH2PO4) in HPLC-grade water.
-
Adjust the pH of the solution to 2.5 using phosphoric acid.
-
Filter the mobile phase through a 0.45 µm filter before use.
-
-
HPLC System Equilibration:
-
Purge the HPLC system with the mobile phase.
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
-
Sample Analysis:
-
Inject 10 µL of the prepared sample or standard solution.
-
Run the analysis under the conditions specified in the table above.
-
Monitor the absorbance at 210 nm.
-
Visual Troubleshooting Guides
The following diagrams provide a visual representation of the troubleshooting workflow and the chemical interactions that can lead to peak tailing.
Caption: A logical workflow for troubleshooting peak tailing.
Caption: Chemical interactions leading to peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 7. acdlabs.com [acdlabs.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. uhplcs.com [uhplcs.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. hplc.eu [hplc.eu]
- 15. Column choice for phenol and organic acids - Chromatography Forum [chromforum.org]
- 16. researchgate.net [researchgate.net]
- 17. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
- 19. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Hydroxy-3-methylpentanoic Acid (3-HMPA) LC-MS Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the liquid chromatography-mass spectrometry (LC-MS) analysis of 3-Hydroxy-3-methylpentanoic acid (3-HMPA).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Analyte Signal
-
Question: I am not seeing a peak for 3-HMPA, or the signal intensity is very low. What are the possible causes and solutions?
-
Answer: A low or absent analyte signal can stem from several factors throughout the analytical workflow. Here is a step-by-step troubleshooting approach:
-
Mass Spectrometry Parameters: 3-HMPA, like similar small organic acids, ionizes well in negative electrospray ionization (ESI) mode.[1] Verify that your mass spectrometer is set to the correct polarity. Optimize the precursor and product ion m/z values and other source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution.
-
Sample Preparation: 3-HMPA is a polar molecule. Ensure your extraction method is suitable. For plasma samples, protein precipitation using cold methanol or acetonitrile with 0.1-0.2% formic acid is an effective strategy.[1] Inefficient extraction can lead to significant analyte loss.
-
Analyte Degradation: Ensure samples are stored correctly (e.g., at -80°C) and handled on ice to prevent potential degradation.[2]
-
Chromatographic Retention: If 3-HMPA is not adequately retained on your reversed-phase column, it may elute in the solvent front with other unretained matrix components, leading to ion suppression.
-
Solution 1: Adjust Mobile Phase: Increase the proportion of the aqueous component (e.g., water with 0.1% formic acid) at the beginning of your gradient to promote retention on a C18 column.
-
Solution 2: Consider Alternative Chromatography: If retention remains poor, consider using a column designed for polar analytes, such as one with a polar end-capping, or explore Hydrophilic Interaction Liquid Chromatography (HILIC).[2]
-
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: My peak for 3-HMPA is tailing or showing other shape distortions. How can I improve it?
-
Answer: Poor peak shape can compromise peak integration and negatively affect the accuracy and precision of your results.[3]
-
Peak Tailing:
-
Cause: Tailing is often caused by secondary interactions between the polar hydroxyl and carboxyl groups of 3-HMPA and active sites (e.g., residual silanols) on the stationary phase.[2][4]
-
Solution: Suppress the ionization of the carboxyl group by adding a small amount of acid to your mobile phase. Using 0.1% formic acid in both the aqueous and organic mobile phases is a common and effective strategy.[1][2]
-
-
Peak Fronting or Splitting:
-
Cause: This is often a sign of column overload, where too much analyte has been injected.[2][3] It can also be caused by an injection solvent that is significantly stronger (i.e., has a higher organic content) than the initial mobile phase.[4][5]
-
Solution 1: Dilute your sample and reinject a smaller mass of the analyte. If the peak shape improves, the issue was likely mass overload.[6]
-
Solution 2: Ensure your sample is dissolved in a solvent that is as weak as or weaker than your initial mobile phase conditions. Ideally, reconstitute your dried extract in the starting mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[7]
-
-
Issue 3: Retention Time Variability
-
Question: The retention time for 3-HMPA is shifting between injections. What could be the cause?
-
Answer: Unstable retention times can affect analyte identification and quantification, especially in high-throughput workflows.
-
Cause 1: Insufficient Column Equilibration: If the column is not fully re-equilibrated to the initial mobile phase conditions between injections, retention times can drift, usually to shorter times.[5]
-
Solution: Ensure your gradient program includes a sufficient equilibration step at the end. This is typically 5-10 column volumes. Monitor the pressure trace; a stable pressure reading indicates the column is equilibrated.[5]
-
Cause 2: Mobile Phase Composition: Inconsistent preparation of the mobile phase (e.g., inaccurate percentage of organic solvent or modifier) can lead to shifts in retention time.[8] Air bubbles in the pump can also affect the solvent gradient delivery.
-
Solution: Prepare mobile phases carefully and consistently. Degas your solvents before use and periodically purge the LC pumps to remove any trapped air bubbles.[9]
-
Cause 3: Column Temperature Fluctuations: Changes in the ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analytical run.
-
Quantitative Data & Starting Conditions
The following tables summarize typical starting parameters for the LC-MS analysis of 3-HMPA and similar small organic acids. These should be used as a starting point for method development.
Table 1: Recommended LC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, <3 µm) | Provides good retention for moderately polar compounds.[1][7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier improves peak shape by suppressing analyte ionization.[1][2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Methanol can sometimes offer different selectivity compared to acetonitrile.[1][10] |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for 2.1 mm ID columns.[1][7] |
| Injection Volume | 1 - 10 µL | Keep volume low to prevent peak distortion.[5][7] |
| Column Temp. | 30 - 40 °C | Improves peak shape and reduces viscosity. |
Table 2: Example Gradient Profile
| Time (min) | % Mobile Phase B (Organic) |
| 0.0 | 5% |
| 5.0 | 95% |
| 7.0 | 95% |
| 7.1 | 5% |
| 10.0 | 5% |
This is an example gradient adapted from methods for similar analytes and should be optimized for your specific application and column dimensions.[1][7]
Table 3: Recommended MS Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group readily deprotonates to form [M-H]⁻.[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides the best selectivity and sensitivity for quantification. |
| Precursor Ion (Q1) | m/z 131.1 (for [M-H]⁻) | Based on the molecular weight of 3-HMPA (132.16 g/mol ).[11] |
| Product Ion (Q3) | To be determined empirically | Requires infusion of a standard to identify characteristic fragments. |
Experimental Protocols
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
This protocol is a standard procedure for extracting small molecules like 3-HMPA from a plasma matrix.
-
Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard: Add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled 3-HMPA-d3) to each sample, vortex briefly.[7]
-
Precipitation: Add 400 µL of cold acetonitrile containing 0.1% formic acid.[7] Using a precipitating solvent that is at least 3-4 times the sample volume is recommended.
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at >13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[7] Vortex to ensure the analyte is fully dissolved.
-
Final Centrifugation: Centrifuge one last time to pellet any remaining particulates.
-
Injection: Transfer the final supernatant to an autosampler vial for LC-MS analysis.
Visualizations
Caption: General experimental workflow for 3-HMPA analysis.
Caption: Decision tree for troubleshooting common LC-MS issues.
Caption: Key roles of mobile phase components in LC-MS analysis.
References
- 1. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. zefsci.com [zefsci.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C6H12O3 | CID 538288 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 3-Hydroxy-3-methylpentanoic Acid (3-HMPA) Plasma Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantitative analysis of 3-Hydroxy-3-methylpentanoic acid (3-HMPA) in plasma. The focus is on identifying and mitigating matrix effects to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in 3-HMPA plasma analysis?
A1: A matrix effect is the alteration of analyte ionization in a mass spectrometer's source due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma).[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analysis.[2] Plasma is a complex matrix containing high concentrations of endogenous materials like proteins, salts, and phospholipids, which are common sources of matrix effects.[1][3] Phospholipids, in particular, are a major cause of ion suppression in LC-MS/MS bioanalysis.[2][4] Because 3-HMPA is a small, polar organic acid, it can be challenging to achieve sufficient chromatographic retention, leading to its co-elution with these interfering components.[1]
Caption: The mechanism of ion suppression in LC-MS/MS analysis.
Q2: How can I determine if my 3-HMPA assay is experiencing matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method. A solution of 3-HMPA is continuously infused into the mass spectrometer after the analytical column. A blank plasma extract is then injected onto the LC system. Any dip or peak in the steady baseline signal of 3-HMPA indicates regions where matrix components are eluting and causing ion suppression or enhancement.[1][3]
-
Post-Extraction Spike: This is a quantitative method recommended by the US FDA. The matrix effect is evaluated by comparing the peak response of an analyte spiked into the mobile phase (A) with the response of the analyte spiked into a blank, extracted plasma sample (B). The ratio (B/A * 100%) reveals the percentage of ion suppression or enhancement.[2][5] An internal standard, preferably a stable isotope-labeled version of 3-HMPA, should be used to correct for variability.[6]
Q3: What are the common sample preparation strategies to minimize matrix effects?
A3: The most effective way to combat matrix effects is to remove interfering endogenous components through rigorous sample preparation.[2] The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[2][7]
Troubleshooting Guide
Issue: Low or inconsistent peak intensity for 3-HMPA.
This is a common problem often linked to ion suppression from the plasma matrix. Follow this guide to diagnose and resolve the issue.
Step 1: Evaluate Your Sample Preparation Method
The choice of sample preparation is critical for removing matrix interferences.[2] Protein precipitation is fast and simple but is often insufficient, as it does not effectively remove phospholipids which are a primary cause of ion suppression.[4]
Table 1: Comparison of Sample Preparation Techniques
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|---|
| Principle | Protein denaturation and removal via centrifugation.[8] | Partitioning of analyte between two immiscible liquid phases.[9] | Analyte retention on a solid sorbent followed by elution.[7] |
| Pros | Simple, fast, inexpensive, applicable to a wide range of analytes.[2] | Provides cleaner extracts than PPT.[5] | Provides the cleanest extracts, high selectivity, significant reduction in matrix effects.[5][10] |
| Cons | Leaves many interfering components (e.g., phospholipids) in the supernatant, leading to significant matrix effects.[2][4] | Can have low recovery for polar analytes like 3-HMPA, more labor-intensive.[5] | More complex, time-consuming, and expensive method development.[7] |
| Best For | Initial screening or when matrix effects are minimal. | Intermediate cleanliness when PPT is insufficient. | Assays requiring high sensitivity and minimal matrix effects.[10] |
Caption: Troubleshooting logic for poor 3-HMPA peak response.
Step 2: Implement a More Effective Sample Preparation Protocol
If you are using PPT and experiencing issues, upgrading to SPE is highly recommended for cleaner extracts. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is particularly effective at removing both non-polar (e.g., lipids) and polar interferences.[5][10]
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) - Basic Method
This method is fast but may not sufficiently remove matrix interferences.
-
Aliquoting: Transfer 100 µL of plasma sample into a clean microcentrifuge tube.[6]
-
Internal Standard: Add an appropriate volume of internal standard (e.g., stable isotope-labeled 3-HMPA) to each sample.[6]
-
Precipitation: Add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to plasma is common).[11]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[6]
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[6]
Protocol 2: Solid-Phase Extraction (SPE) - Advanced Method
This protocol uses a mixed-mode cation exchange cartridge and is adapted from procedures for extracting small polar molecules from plasma.[7][8]
-
Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., 30mg/1mL) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.[8]
-
-
Sample Pre-treatment:
-
Dilute 100 µL of plasma with 900 µL of 0.1% formic acid in water.[8]
-
Add the internal standard to the diluted sample.
-
-
Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Elution: Elute the 3-HMPA and internal standard with two 500 µL aliquots of 5% ammonia solution in methanol.[8]
-
Evaporation and Reconstitution:
Caption: Comparison of PPT and SPE sample preparation workflows.
Step 3: Optimize Chromatographic and Mass Spectrometric Conditions
Even with good sample preparation, chromatographic separation is key.
-
Chromatography: Ensure your LC method provides adequate retention for 3-HMPA and separates it from the "void volume" where most matrix components elute. Using a C18 column with a suitable gradient of water and methanol (both containing 0.1% formic acid) is a common starting point.[12]
-
MS Source Parameters: Optimize source parameters such as gas flow, desolvation temperature, and capillary voltage to maximize the signal for 3-HMPA while potentially minimizing the ionization of interfering compounds.[13]
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of Three Sample Preparation Procedures for the Quantification of L-Arginine, Asymmetric Dimethylarginine, and Symmetric Dimethylarginine in Human Plasma Using HPLC-FLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. biotage.com [biotage.com]
- 10. bme.psu.edu [bme.psu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
Technical Support Center: 3-Hydroxy-3-methylpentanoic Acid (3-HMPA) Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of 3-Hydroxy-3-methylpentanoic acid (3-HMPA) detection in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the detection and quantification of 3-HMPA?
A1: The most prevalent and sensitive methods for 3-HMPA analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS typically requires a derivatization step to increase the volatility of 3-HMPA, while LC-MS/MS can often analyze the compound directly or with derivatization for enhanced sensitivity.
Q2: Why is derivatization necessary for GC-MS analysis of 3-HMPA?
A2: 3-HMPA is a polar molecule with low volatility due to its hydroxyl and carboxylic acid functional groups. Derivatization replaces the active hydrogens in these groups with less polar moieties, increasing the compound's volatility and thermal stability, which is essential for successful GC analysis.[1][2][3] This process also improves peak shape and sensitivity.
Q3: What are the recommended derivatization reagents for 3-HMPA for GC-MS analysis?
A3: Silylation is a common and effective derivatization method for compounds containing hydroxyl and carboxylic acid groups.[2] Recommended silylating reagents include:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
N-trimethylsilylimidazole (TMSI)[2]
These reagents react with the active hydrogens on the hydroxyl and carboxylic acid groups to form more volatile trimethylsilyl (TMS) derivatives.
Q4: How can I improve the sensitivity of my LC-MS/MS method for 3-HMPA?
A4: To enhance sensitivity in an LC-MS/MS method, consider the following:
-
Derivatization: Derivatizing 3-HMPA with reagents like 3-nitrophenylhydrazine (3-NPH) or aniline can significantly improve ionization efficiency and, therefore, sensitivity.[4][5]
-
Optimized Chromatography: Use a suitable reversed-phase column, such as a C18, and optimize the mobile phase composition and gradient to achieve good peak shape and separation from matrix components.[4]
-
Mass Spectrometry Parameters: Fine-tune the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature) and the collision energy for the specific multiple reaction monitoring (MRM) transitions of 3-HMPA.
-
Sample Preparation: Employ an efficient sample preparation method, like protein precipitation or liquid-liquid extraction, to remove interfering substances from the biological matrix.
Q5: What is a matrix effect and how can it affect my 3-HMPA analysis?
A5: A matrix effect is the alteration of analyte ionization in the mass spectrometer's source due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[6][7][8][9] This can lead to ion suppression or enhancement, causing inaccurate and unreliable quantification of 3-HMPA.[10]
Q6: How can I minimize matrix effects in my LC-MS/MS analysis of 3-HMPA?
A6: To mitigate matrix effects, you can:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS of 3-HMPA is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Improve Chromatographic Separation: A longer chromatographic run with a shallower gradient can help separate 3-HMPA from interfering matrix components.
-
Optimize Sample Preparation: More rigorous sample cleanup techniques, such as solid-phase extraction (SPE), can remove a larger portion of the interfering matrix components.
-
Dilute the Sample: If the concentration of 3-HMPA is sufficiently high, diluting the sample can reduce the concentration of matrix components and thus the matrix effect.
Troubleshooting Guides
GC-MS Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Incomplete derivatization. | Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration. |
| Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality capillary column. Condition the column according to the manufacturer's instructions. | |
| Low Sensitivity/No Peak | Inefficient derivatization. | Verify the integrity of the derivatization reagent. Optimize the derivatization protocol. |
| Analyte degradation in the injector. | Lower the injector temperature. Ensure the system is free of active sites. | |
| Leak in the GC-MS system. | Perform a leak check of the system. | |
| Irreproducible Results | Inconsistent sample preparation or derivatization. | Ensure precise and consistent execution of all sample preparation and derivatization steps. Use an internal standard. |
| Instability of the derivatized sample. | Analyze the derivatized samples as soon as possible after preparation. |
LC-MS/MS Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Sensitivity | Suboptimal MS parameters. | Optimize ESI source conditions and MRM transitions for 3-HMPA. |
| Ion suppression due to matrix effects. | Incorporate a stable isotope-labeled internal standard. Improve sample cleanup and/or chromatographic separation. | |
| Poor Peak Shape | Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure 3-HMPA is in a single ionic state. |
| Column degradation. | Replace the analytical column. | |
| High Baseline Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system thoroughly. |
| Inconsistent Retention Time | Changes in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for LC-MS/MS and GC-MS methods for the analysis of short-chain fatty acids like 3-HMPA. Actual values may vary depending on the specific instrumentation, method, and matrix.
| Performance Characteristic | LC-MS/MS Method | GC-MS Method (with Derivatization) |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL | 1 - 50 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 - 1000 ng/mL | 1000 - 5000 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | ≤ 15% | ≤ 15% |
| Recovery | > 85% | > 80% |
| Analysis Time per Sample | ~5 - 15 minutes | ~15 - 30 minutes |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma for LC-MS/MS Analysis (Protein Precipitation)
-
Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Vortex the plasma sample and transfer 100 µL into a clean microcentrifuge tube.
-
Internal Standard: Add an appropriate volume of a stable isotope-labeled 3-HMPA internal standard solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[11]
Protocol 2: Derivatization of 3-HMPA for GC-MS Analysis (Silylation)
-
Sample Drying: After extraction and solvent evaporation, ensure the sample extract is completely dry.
-
Reagent Addition: Add 50 µL of a silylating reagent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Visualizations
Metabolic Pathway of this compound
This compound is structurally similar to intermediates in the metabolism of the branched-chain amino acid L-isoleucine. This pathway illustrates a potential metabolic origin of 3-HMPA.
Caption: Putative metabolic pathway of 3-HMPA.
General Experimental Workflow for 3-HMPA Analysis
This diagram outlines the general workflow for the analysis of 3-HMPA from biological samples.
Caption: General experimental workflow for 3-HMPA analysis.
Logical Relationship for Troubleshooting Low Sensitivity
This diagram illustrates the logical steps to troubleshoot low sensitivity issues in 3-HMPA analysis.
References
- 1. youtube.com [youtube.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 5. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 6. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. nebiolab.com [nebiolab.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 3-Hydroxy-3-methylpentanoic Acid Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the derivatization of 3-Hydroxy-3-methylpentanoic acid (3-HMPA) for analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the derivatization of this compound.
Issue 1: Incomplete Derivatization or Low Derivative Yield
-
Question: My chromatogram shows a small peak for the derivatized 3-HMPA and a large, tailing peak for the underivatized acid. What could be the cause?
-
Answer: This is a classic sign of incomplete derivatization. The polar nature of the unreacted hydroxyl and carboxyl groups in 3-HMPA leads to poor chromatographic performance. Several factors could be responsible:
-
Presence of Moisture: Silylating reagents like BSTFA and MSTFA are extremely sensitive to water. Any moisture in the sample, solvents, or glassware will preferentially react with the reagent, reducing its availability to derivatize your analyte.
-
Insufficient Reagent: An inadequate amount of derivatizing reagent will result in an incomplete reaction. A significant molar excess of the reagent is typically required.
-
Suboptimal Reaction Conditions: The reaction time and temperature may not be sufficient for the complete derivatization of 3-HMPA. Steric hindrance from the tertiary alcohol group on 3-HMPA can slow down the reaction rate, necessitating more stringent conditions.[1]
-
Improper Sample pH: For esterification reactions, the pH of the sample can significantly impact the reaction efficiency.
-
-
Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. If your sample is in an aqueous matrix, it must be completely dried, for instance, by lyophilization or under a stream of nitrogen, before adding the derivatization reagent.
-
Optimize Reagent Concentration: Increase the molar excess of the derivatizing reagent. A general starting point is a 2:1 molar ratio of the silylating reagent to each active hydrogen on the analyte.[1]
-
Adjust Reaction Time and Temperature: Increase the reaction time and/or temperature. For silylation of sterically hindered alcohols like the tertiary alcohol in 3-HMPA, longer reaction times or higher temperatures may be necessary to drive the reaction to completion.[1] However, excessive heat should be avoided as it can lead to the degradation of the derivative.
-
Use a Catalyst: The addition of a catalyst, such as Trimethylchlorosilane (TMCS) at 1-10%, can significantly increase the reactivity of silylating reagents like BSTFA, especially for hindered functional groups.[2]
-
Issue 2: Presence of Multiple or Unexpected Peaks
-
Question: My chromatogram shows multiple peaks for what should be a single derivatized 3-HMPA standard. What is happening?
-
Answer: The presence of multiple peaks can indicate the formation of side-products or partially derivatized species.
-
Partially Derivatized Products: 3-HMPA has two reactive sites: a hydroxyl group and a carboxylic acid group. It's possible to have mono- and di-substituted derivatives, especially if the reaction has not gone to completion.
-
Side Reactions: The derivatizing reagent may react with other components in the sample matrix or with itself to form by-products.
-
Degradation of Analyte or Derivative: 3-HMPA or its derivative may be unstable under the experimental conditions, leading to degradation products.
-
-
Solutions:
-
Optimize Reaction Conditions: As with incomplete derivatization, optimizing the reagent concentration, reaction time, and temperature can help ensure the formation of a single, fully derivatized product.
-
Sample Cleanup: If matrix components are suspected of causing side reactions, consider implementing a sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization.
-
Evaluate Reagent Choice: While BSTFA and MSTFA are powerful silylating agents, for sterically hindered compounds, one may perform better than the other.[2][3] It may be beneficial to compare their performance for your specific application. For LC-MS, alternative derivatization strategies targeting the carboxylic acid group, such as esterification, can be explored.
-
Issue 3: Poor Reproducibility and Inconsistent Results
-
Question: I am getting inconsistent peak areas and retention times for my 3-HMPA derivative across different injections. What could be the issue?
-
Answer: Poor reproducibility is often linked to variations in the sample preparation and derivatization process, as well as potential issues with the analytical instrument.
-
Inconsistent Derivatization: Minor variations in reaction time, temperature, or reagent addition can lead to inconsistent derivatization efficiency.
-
Derivative Instability: Some derivatives, particularly certain silyl ethers, can be susceptible to hydrolysis if exposed to moisture before analysis.
-
Matrix Effects: Components in the sample matrix can interfere with the ionization of the derivatized analyte in the mass spectrometer, leading to ion suppression or enhancement.
-
GC System Activity: Active sites in the GC inlet or on the column can lead to analyte adsorption and peak tailing, affecting peak area and shape.[4]
-
-
Solutions:
-
Standardize the Protocol: Ensure that the derivatization protocol is followed precisely for all samples and standards. The use of an autosampler for reagent addition can improve consistency.
-
Analyze Samples Promptly: Analyze derivatized samples as soon as possible to minimize the risk of degradation.
-
Use an Internal Standard: The use of a stable isotope-labeled internal standard for 3-HMPA is highly recommended to correct for variations in derivatization efficiency and matrix effects.
-
GC System Maintenance: Regularly replace the GC inlet liner and septum, and condition the column according to the manufacturer's instructions to ensure an inert flow path.
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound is a polar molecule containing both a hydroxyl and a carboxylic acid group. These functional groups make the molecule non-volatile and prone to thermal degradation at the high temperatures used in GC. Derivatization replaces the active hydrogens on these groups with nonpolar functional groups (e.g., trimethylsilyl groups), which increases the volatility and thermal stability of the analyte, allowing for successful GC-MS analysis.[5]
Q2: What are the most common derivatization methods for 3-HMPA?
A2: The most common derivatization method for compounds like 3-HMPA for GC-MS analysis is silylation. This involves reacting the analyte with a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS).[2] For LC-MS analysis, derivatization may not always be necessary, but if required to improve sensitivity or chromatographic retention, esterification of the carboxylic acid group is a common approach.
Q3: How does the tertiary alcohol in 3-HMPA affect its derivatization?
A3: The tertiary alcohol in 3-HMPA is sterically hindered, which can make it more difficult to derivatize compared to primary or secondary alcohols.[1] This may require more forceful reaction conditions, such as higher temperatures, longer reaction times, or the use of a more powerful derivatizing reagent or catalyst to achieve complete derivatization.
Q4: Can I use the same derivatization protocol for both GC-MS and LC-MS analysis?
A4: Not necessarily. Derivatization for GC-MS aims to increase volatility, while for LC-MS, it is typically used to improve ionization efficiency or chromatographic retention on a reverse-phase column. While some derivatization strategies might be compatible with both, they are often tailored to the specific requirements of the analytical technique.
Q5: What are some common side-products to look out for during the silylation of 3-HMPA?
A5: Common side-products in silylation reactions include partially derivatized 3-HMPA (either the hydroxyl or the carboxyl group is unreacted), by-products from the reaction of the silylating reagent with residual water, and self-reaction products of the reagent. The specific side-products will depend on the exact reagent and reaction conditions used.
Quantitative Data Summary
The following table summarizes the performance of different derivatization reagents for various classes of compounds, which can serve as a general guide for selecting a reagent for 3-HMPA derivatization. It is important to note that the optimal reagent and conditions should be empirically determined for 3-HMPA.
| Derivatization Reagent | Target Functional Groups | Compound Class | Reported Efficiency/Performance | Reference |
| BSTFA + 1% TMCS | Hydroxyl, Carboxyl, Amine | Steroids, Organic Acids, Amino Acids | Very strong silylating agent, effective for sterically hindered compounds. | [2] |
| MSTFA | Hydroxyl, Carboxyl, Amine | Steroids, Organic Acids, Amino Acids | Considered one of the strongest silylating agents, often more reactive than BSTFA for certain compounds. | [2] |
| MTBSTFA | Hydroxyl | Sterols, Sugars, Hydroxylated PAHs | Forms very stable derivatives (t-butyldimethylsilyl ethers), but may not be suitable for sterically hindered compounds. | [3] |
| BF3-Methanol | Carboxylic Acid | Fatty Acids | A robust method for forming fatty acid methyl esters (FAMEs). | [6] |
| 3-Nitrophenylhydrazine (3-NPH) | Carboxylic Acid | Carboxylic Acids | Derivatization efficiencies close to 100% reported for various carboxylic acids. |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol describes a general method for the silylation of 3-HMPA using BSTFA with a TMCS catalyst. This method is adapted from established protocols for similar hydroxy acids.
Materials:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
2 mL glass reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If the sample is in an aqueous solution, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 50 µL of anhydrous pyridine to the dried sample to dissolve it.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Heat the mixture at 70°C for 60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature before opening.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Note: These conditions are a starting point and may require optimization for your specific application and instrumentation.
Visualizations
Caption: A general experimental workflow for the derivatization of 3-HMPA for GC-MS analysis.
References
Technical Support Center: 3-Hydroxy-3-methylpentanoic acid Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the inconsistent quantification of 3-Hydroxy-3-methylpentanoic acid (3-HMPA).
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the analysis of 3-HMPA.
Issue 1: High Variability in Quantitative Results Across Replicates
Question: My replicate injections of the same sample show high variability in the quantification of 3-HMPA. What are the potential causes and how can I improve precision?
Answer: High variability across replicate injections is a common issue that can stem from multiple sources throughout the analytical workflow. A systematic approach is required to pinpoint and resolve the problem.
-
Potential Cause 1: Inconsistent Sample Preparation: The complexity of biological matrices necessitates robust and reproducible sample preparation.
-
Solution:
-
Standardize Protocols: Ensure that all steps of the sample preparation, such as protein precipitation or solid-phase extraction (SPE), are performed consistently for all samples.[1][2]
-
Internal Standard Usage: Incorporate a stable isotope-labeled internal standard (SIL-IS) for 3-HMPA at the beginning of the sample preparation process. This will help correct for variability in extraction recovery and matrix effects.[1]
-
Automate When Possible: Utilize automated liquid handlers for precise and repeatable pipetting.
-
-
-
Potential Cause 2: LC-MS System Instability: Fluctuations in the LC-MS system can lead to inconsistent measurements.
-
Solution:
-
System Equilibration: Ensure the LC system is thoroughly equilibrated with the mobile phase before starting the analytical run.
-
Check for Leaks: Inspect the system for any leaks, as this can cause pressure fluctuations and affect retention times and peak areas.
-
Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure they are properly degassed to prevent bubble formation.[3]
-
-
-
Potential Cause 3: Injector Carryover: Residual analyte from a previous injection can be carried over to the next, leading to artificially high and variable results.
-
Solution:
-
Optimize Needle Wash: Implement a robust injector needle wash protocol using a strong solvent to effectively clean the needle between injections.
-
Blank Injections: Run blank injections after high-concentration samples to assess for carryover.
-
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: I am observing poor peak shapes for 3-HMPA in my chromatograms. How can I improve the peak symmetry?
Answer: Poor peak shape can compromise the accuracy of integration and, consequently, quantification. The nature of the peak distortion can indicate the underlying problem.
-
Tailing Peaks:
-
Cause: Secondary interactions between the acidic 3-HMPA and the column, or contamination at the column inlet.[3]
-
Solution:
-
Mobile Phase Modifier: Add a small amount of a weak acid, like formic acid (typically 0.1%), to the mobile phase to suppress the ionization of the carboxylic acid group and reduce tailing.[4]
-
Column Flushing: Flush the column with a strong solvent to remove any contaminants.[3]
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.
-
-
-
Split Peaks:
-
Cause: A partially blocked column frit, column void, or an injection solvent that is too strong.[3]
-
Solution:
-
Sample Filtration: Filter all samples and standards before injection to remove particulates.[3]
-
Solvent Compatibility: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[3]
-
Column Replacement: If a void has formed at the head of the column, it may need to be replaced.
-
-
Issue 3: Low Signal Intensity or Loss of Sensitivity
Question: The signal intensity for 3-HMPA is much lower than expected, or has decreased over time. What could be causing this loss of sensitivity?
Answer: A decrease in signal intensity can be attributed to issues with the analyte itself, the sample matrix, or the instrument.
-
Potential Cause 1: Ion Suppression: Co-eluting matrix components can interfere with the ionization of 3-HMPA in the mass spectrometer source, leading to a reduced signal.[5]
-
Solution:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances.[2][5]
-
Optimize Chromatography: Adjust the chromatographic gradient to separate 3-HMPA from the suppressive matrix components.[5]
-
Dilution: Diluting the sample can sometimes mitigate matrix effects, although this will also reduce the analyte concentration.
-
-
-
Potential Cause 2: Analyte Degradation: 3-HMPA may be unstable under certain storage or experimental conditions.
-
Potential Cause 3: Instrument Contamination: Over time, the mass spectrometer source can become contaminated, leading to a loss of sensitivity.
-
Solution: Regularly clean the ion source, transfer optics, and other components of the mass spectrometer according to the manufacturer's recommendations.
-
Frequently Asked Questions (FAQs)
Q1: Do I need to derivatize this compound for analysis?
A1: It depends on the analytical technique. For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is mandatory.[2][7] 3-HMPA is not sufficiently volatile for GC analysis in its native form. Derivatization, typically silylation, converts the polar hydroxyl and carboxyl groups into more volatile TMS-ethers and TMS-esters. For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is generally not required.[8]
Q2: What is a suitable internal standard for the quantification of 3-HMPA?
A2: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d3. A SIL-IS will have nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation and ionization, thus providing the most accurate correction for any losses or matrix effects.[1]
Q3: How can I prevent contamination during sample preparation?
A3: Contamination can introduce interfering peaks and increase background noise. To minimize contamination:
-
Use high-purity, LC-MS or GC-grade solvents and reagents.[9]
-
Whenever possible, use clean glassware instead of plasticware, as plasticizers can leach into the sample.[9]
-
Wear powder-free nitrile gloves.[9]
-
Run method blanks to identify sources of contamination.[9]
Q4: What are the key differences between using GC-MS and LC-MS for 3-HMPA analysis?
A4: Both techniques can be used, but they have different strengths.
-
LC-MS: Generally requires less sample preparation (no derivatization), is suitable for thermally labile compounds, and can be faster with modern UHPLC systems.[8]
-
GC-MS: Offers high selectivity and sensitivity, but requires a mandatory derivatization step to make 3-HMPA volatile. This can add time and potential for error to the workflow.[8]
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of similar hydroxy acids, which can serve as a benchmark for method development for 3-HMPA.
| Parameter | LC-MS/MS (for 3-hydroxypentanoic acid) | GC-MS (General for Organic Acids) |
| Lower Limit of Quantification (LLOQ) | 0.078 µg/mL in human plasma[4] | ng/mL to pg/mL range (with SIM)[8] |
| Linearity (Correlation Coefficient, r) | ≥0.998[4] | Typically >0.99 |
| Recovery | >88% from human plasma[4] | Method dependent, aim for >80% |
| Precision (%RSD) | <20% at LLOQ[4] | Typically <15% |
| Accuracy (%RE) | -6.2% to 6.6%[4] | Typically within ±15% |
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 3-HMPA in Plasma
This protocol is a starting point and should be validated for your specific application.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.[1]
-
Aliquoting: Vortex and transfer 100 µL of the plasma sample into a clean microcentrifuge tube.[1]
-
Internal Standard Addition: Add a known concentration of a suitable internal standard (e.g., stable isotope-labeled 3-HMPA).[1]
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.[1]
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[1]
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., Phenomenex Luna C18).[4]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Methanol with 0.1% formic acid.[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Injection Volume: 5 µL.[4]
-
Detection: Tandem mass spectrometer with electrospray ionization (ESI) in negative mode.
-
Protocol 2: GC-MS Analysis of 3-HMPA in Soil
This protocol involves extraction, purification, and derivatization.
-
Sample Preparation: Air-dry soil samples and remove large debris.[2]
-
Extraction:
-
Weigh 5g of soil into a centrifuge tube.
-
Add 10 mL of an alkaline aqueous solution (e.g., 0.1 M K2CO3) and an internal standard.
-
Shake on a mechanical shaker for 30 minutes.[2]
-
Centrifuge and collect the supernatant.
-
-
Purification (Solid-Phase Extraction):
-
Use a strong anion exchange (SAX) SPE cartridge.[2]
-
Condition the cartridge according to the manufacturer's instructions.
-
Load the extract onto the cartridge.
-
Wash with a weak solvent to remove neutral and cationic interferences.
-
Elute 3-HMPA with an acidic solution (e.g., 1% formic acid in methanol).[2]
-
-
Derivatization (Silylation):
-
GC-MS Conditions:
Visualizations
Caption: General experimental workflow for 3-HMPA analysis by LC-MS.
Caption: Troubleshooting logic for inconsistent 3-HMPA quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing GC-MS Analysis of 3-Hydroxy-3-methylpentanoic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the peak shape of 3-Hydroxy-3-methylpentanoic acid in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor peak shape (tailing or fronting) for this compound?
A1: Poor peak shape for a polar compound like this compound, which contains both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, is a common issue in GC-MS. The primary causes include:
-
Analyte-System Interactions: The active hydrogen atoms in the hydroxyl and carboxyl groups can interact with active sites (e.g., free silanol groups) in the GC inlet liner, the column, or areas of contamination. This is a major cause of peak tailing.[1][2][3][4]
-
Incomplete Derivatization: Direct analysis of this compound without derivatization is not recommended. If the derivatization reaction is incomplete, the remaining polar groups will interact with the system, leading to significant tailing.[5][6]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase of the column, often resulting in peak fronting, where the peak appears as a right triangle.[2][7]
-
Suboptimal GC Conditions: Incorrect parameters, especially a low inlet temperature, can cause slow or incomplete vaporization of the analyte, leading to broader, tailing peaks.[1] Conversely, excessively high temperatures can cause analyte degradation.
-
System Contamination or Leaks: Contamination in the inlet or at the head of the column can create new active sites for interaction.[1] Leaks in the system can also disrupt flow paths and affect peak shape.
Q2: Is derivatization necessary for analyzing this compound by GC-MS?
A2: Yes, derivatization is essential. Due to its high polarity and low volatility, this compound cannot be effectively analyzed in its free form by GC-MS.[6] Derivatization converts the polar hydroxyl and carboxyl groups into less polar, more volatile, and more thermally stable moieties. This chemical modification is crucial for achieving the sharp, symmetrical peaks required for accurate quantification.[5][6][8][9]
Q3: What is the best derivatization method for this compound?
A3: Silylation is the most common and highly effective method for compounds containing both hydroxyl and carboxyl groups.[5][6] This process replaces the active hydrogens with a trimethylsilyl (TMS) group.
-
Recommended Reagent: The most powerful and widely used silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often used with 1% Trimethylchlorosilane (TMCS) as a catalyst to increase reactivity, especially for sterically hindered groups.[5][8][10][11] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another excellent alternative.[10][12]
Q4: Which GC column is most suitable for analyzing the derivatized this compound?
A4: A standard, non-polar or mid-polarity column is typically used for the analysis of silylated organic acids. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms).[13] These columns offer good thermal stability and inertness, which is ideal for separating the less polar TMS-derivatives.
Troubleshooting Guide
Poor peak shape can be systematically addressed by evaluating several key areas of the analytical process.
Step 1: Verify Derivatization
The first step in troubleshooting is to ensure the derivatization process is complete and efficient.
-
Problem: Incomplete reaction leading to tailing peaks.
-
Solutions:
-
Ensure Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. Ensure all solvents, reagents, and the sample itself are dry. Water will consume the reagent and prevent complete derivatization.[11]
-
Use a Catalyst: Add 1% TMCS to your BSTFA reagent to enhance its reactivity.[5][8][10]
-
Optimize Reaction Conditions: Ensure the reaction temperature and time are sufficient. A typical starting point is heating at 60-70°C for 30-60 minutes.[5][10][14]
-
Use Excess Reagent: A molar excess of the silylating reagent is necessary to drive the reaction to completion. A common rule of thumb is a 2:1 molar ratio of BSTFA to active hydrogens.[11]
-
Step 2: Check the GC Inlet
The inlet is a common source of activity and contamination.
-
Problem: Active sites in the liner or contamination causing peak tailing.
-
Solutions:
-
Use a Deactivated Liner: Always use a high-quality, deactivated (silylated) inlet liner. Consider a liner with glass wool to help trap non-volatile residues, but be aware that the wool itself can be a source of activity if not properly deactivated.
-
Perform Regular Inlet Maintenance: Regularly replace the inlet liner and septum. A contaminated liner is a very common cause of peak tailing that worsens over time.[1][3]
-
Optimize Inlet Temperature: The inlet temperature must be high enough to ensure rapid and complete vaporization of the derivatized analyte. A typical starting temperature is 250°C, but it can be optimized.[13][14]
-
Step 3: Evaluate the GC Column
Issues with the analytical column can directly impact peak shape.
-
Problem: Column contamination, improper installation, or degradation.
-
Solutions:
-
Trim the Column: If the front end of the column is contaminated with non-volatile residues, trimming 10-20 cm from the inlet side can restore performance.[1][3]
-
Check Column Installation: Ensure the column is cut cleanly at a 90° angle and installed at the correct depth in both the inlet and the detector. Improper installation can create dead volumes and turbulent flow paths, leading to peak distortion.[1][3]
-
Bake Out the Column: Condition the column at a high temperature (within its specified limits) to remove semi-volatile contaminants.
-
Data Presentation: Impact of Analysis Strategy on Peak Shape
The following tables summarize the expected outcomes of different analytical approaches and conditions on the analysis of this compound.
Table 1: Comparison of Derivatization Strategies
| Derivatization Strategy | Reagents | Expected Peak Shape | Expected Retention | Comments |
| None | N/A | Severe Tailing / No Elution | Unpredictable | Not recommended. The high polarity of the analyte leads to strong interactions with the GC system.[6] |
| Silylation | BSTFA + 1% TMCS | Symmetrical | Shorter | Highly Recommended. Effectively caps both hydroxyl and carboxyl groups, increasing volatility and reducing system interactions.[5][8][10] |
| Esterification then Silylation | BF₃-Methanol, then BSTFA | Symmetrical | Shorter | An alternative two-step process. Effective but more labor-intensive than direct silylation of both groups.[5][10] |
Table 2: Troubleshooting GC Inlet Temperature
| Inlet Temperature | Potential Problem | Expected Peak Shape | Recommended Action |
| Too Low (<220°C) | Incomplete/slow vaporization | Broad, Tailing | Increase temperature in 10-20°C increments (e.g., to 250°C).[1] |
| Optimal (e.g., 250-280°C) | Efficient vaporization | Sharp, Symmetrical | Maintain current setting.[13][14] |
| Too High (>300°C) | Analyte degradation | Broad, Tailing, or Split Peaks | Decrease temperature. Check for the appearance of degradation products in the mass spectrum. |
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA + 1% TMCS
This protocol describes the derivatization of this compound in a sample matrix (e.g., dried extract from a biological fluid) for GC-MS analysis.
Materials:
-
Dried sample extract or standard
-
BSTFA with 1% TMCS
-
Anhydrous Pyridine or Acetonitrile
-
GC Vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply
Procedure:
-
Sample Drying: Ensure the sample is completely dry. Water must be removed as it interferes with the silylation reagent. If necessary, evaporate the sample to dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 50 µL of anhydrous pyridine to the dried sample residue in a GC vial. Pyridine acts as a catalyst and helps to dissolve the organic acid.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.[5] The volume can be adjusted, but ensure the reagent is in molar excess.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 60 minutes in a heating block or oven.[5]
-
Cooling: Allow the vial to cool completely to room temperature before opening.
-
Analysis: The sample is now ready for direct injection into the GC-MS system.
Protocol 2: Recommended GC-MS Parameters for Analysis of TMS-Derivatized Organic Acids
These are starting parameters and should be optimized for your specific instrument and column.
| Parameter | Recommended Setting |
| GC System | Agilent GC with Mass Selective Detector or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film) or similar[13] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet | Split/Splitless |
| Inlet Temperature | 250°C[13] |
| Injection Mode | Split (e.g., 20:1) or Splitless, depending on concentration |
| Injection Volume | 1 µL |
| Oven Program | Initial: 70°C, hold for 2 minRamp 1: 10°C/min to 170°CRamp 2: 30°C/min to 280°C, hold for 5 min[13] |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-650 |
Visualizations
Workflow for Troubleshooting Poor Peak Shape
Caption: Troubleshooting decision tree for poor GC-MS peak shape.
Silylation Derivatization Workflow
Caption: Step-by-step workflow for silylation derivatization.
References
- 1. agilent.com [agilent.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. youtube.com [youtube.com]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gcms.cz [gcms.cz]
- 9. metbio.net [metbio.net]
- 10. Derivatization techniques for free fatty acids by GC [restek.com]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 12. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. agilent.com [agilent.com]
selecting the optimal column for 3-Hydroxy-3-methylpentanoic acid separation
Welcome to the technical support center for the chromatographic analysis of 3-Hydroxy-3-methylpentanoic acid (3-HMPA). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation and analysis of this key metabolic biomarker.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary column type for separating this compound?
A1: For general achiral separation of this compound, a C18 reversed-phase column is the most suitable and widely recommended choice.[1][2] Given the polar nature of 3-HMPA, a polar-embedded C18 column is particularly effective as it is compatible with highly aqueous mobile phases and prevents phase collapse, ensuring robust retention and separation.[3]
Q2: When should I consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column?
A2: A HILIC column should be considered when you encounter insufficient retention of 3-HMPA on a C18 column, even with highly aqueous mobile phases. HILIC is an excellent alternative for enhancing the retention of very polar compounds.[4][5] It offers orthogonal selectivity compared to reversed-phase chromatography, which can be beneficial for resolving 3-HMPA from other polar, co-eluting matrix components.[1][6][7]
Q3: My peaks for 3-HMPA are tailing. What are the common causes and solutions?
A3: Peak tailing for acidic compounds like 3-HMPA is typically caused by secondary interactions with the stationary phase, particularly with acidic residual silanol groups on the silica surface.[8][9][10]
Common Causes & Solutions:
-
Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of 3-HMPA, the analyte can exist in both ionized and un-ionized forms, leading to tailing.
-
Insufficient Buffering: An unbuffered or weakly buffered mobile phase can fail to maintain a consistent pH, exacerbating silanol interactions.
-
Active Sites on the Column: The column itself may have active silanol sites.
-
Solution: Use a high-purity, modern silica column or a column with end-capping to minimize available silanols.
-
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume to a minimum.[8]
-
Q4: How do I choose a column for separating the enantiomers of 3-HMPA?
A4: Direct separation of 3-HMPA enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are frequently successful for separating chiral hydroxy acids.[11] Alternatively, zwitterionic chiral ion-exchangers have also proven effective for separating similar chiral hydroxycarboxylic acids.[7] A screening of different chiral columns is often necessary to find the optimal stationary phase.[12]
Data Presentation: Column Selection & Performance
The following tables summarize typical starting conditions and expected performance for the analysis of 3-HMPA and similar organic acids using different chromatographic techniques.
Table 1: Recommended Columns for 3-HMPA Analysis
| Chromatography Mode | Column Type | Typical Dimensions | Use Case |
| Reversed-Phase | Polar-Embedded C18 | 4.6 x 150 mm, 3 µm | Primary choice for robust retention of polar organic acids in highly aqueous mobile phases.[3] |
| Reversed-Phase | Standard C18 | 4.6 x 250 mm, 5 µm | General-purpose analysis of organic acids.[1] |
| HILIC | Penta-Hydroxy or Zwitterionic | 2.1 x 100 mm, 2.7 µm | Alternative for enhanced retention of very polar analytes or when orthogonal selectivity is needed.[4][5][7] |
| Chiral Separation | Polysaccharide-Based CSP | 4.6 x 250 mm, 5 µm | Direct separation of (R)- and (S)-3-HMPA enantiomers.[11] |
Table 2: Comparative Performance Data for Organic Acid Analysis (Data adapted from methods for structurally similar analytes)
| Performance Characteristic | LC-MS/MS Method (Reversed-Phase) [13] | HILIC Method [1] |
| Linearity (R²) | ≥ 0.995 | Not Specified |
| Lower Limit of Quantification (LLOQ) | ~0.5 ng/mL | 0.009–1.530 µg/mL |
| Lower Limit of Detection (LOD) | Not Specified | 0.003–0.459 µg/mL |
| Accuracy (% Bias) | Within ±15% | Not Specified |
| Precision (% RSD) | ≤ 15% | Not Specified |
| Analysis Time per Sample | ~10 minutes | Variable |
Experimental Protocols
Protocol 1: Achiral Analysis of 3-HMPA in Plasma using LC-MS/MS
This protocol is based on established methods for similar short-chain organic acids and provides a robust starting point for method development.[14]
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
Vortex the sample and transfer 100 µL into a clean microcentrifuge tube.
-
Add 10 µL of an internal standard working solution (e.g., stable isotope-labeled 3-HMPA).
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Chromatographic Conditions
-
HPLC System: High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer.
-
Column: Phenomenex Luna C18(2) (150 x 2.0 mm, 3 µm) or equivalent.[14]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[14]
-
Gradient Elution:
-
0-2 min: 5% B
-
2-6 min: 5% to 95% B
-
6-8 min: 95% B
-
8-8.1 min: 95% to 5% B
-
8.1-10 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min.[14]
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be optimized for 3-HMPA and its internal standard.
Visualizations: Workflows and Logic Diagrams
Below are diagrams created using DOT language to visualize key decision-making processes in the analysis of 3-HMPA.
Caption: Column selection workflow for 3-HMPA analysis.
Caption: Troubleshooting flowchart for peak tailing of acidic compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. shodexhplc.com [shodexhplc.com]
- 3. lcms.cz [lcms.cz]
- 4. lcms.cz [lcms.cz]
- 5. halocolumns.com [halocolumns.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. uhplcs.com [uhplcs.com]
- 10. hplc.eu [hplc.eu]
- 11. benchchem.com [benchchem.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. benchchem.com [benchchem.com]
- 14. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Hydroxy-3-methylpentanoic Acid (3-HMPA) Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of 3-Hydroxy-3-methylpentanoic acid (3-HMPA) by Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant issue for 3-HMPA analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from a sample reduce the ionization efficiency of the target analyte, 3-HMPA, in the ESI source.[1][2] This competition for ionization leads to a decreased signal intensity, which can cause poor sensitivity, inaccurate quantification (underestimation of concentration), and reduced reproducibility.[1][3] Given that 3-HMPA is often analyzed in complex biological matrices like plasma or urine, it is particularly susceptible to this phenomenon.[4]
Q2: What are the most common causes of ion suppression when analyzing 3-HMPA in biological samples?
A2: The primary causes of ion suppression for 3-HMPA in biological matrices are endogenous matrix components that co-elute with the analyte.[1][5] These include:
-
Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression in reversed-phase chromatography.[1][6]
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or sample collection tubes can interfere with the ESI process.[1][7]
-
Other Endogenous Molecules: Metabolites, proteins, and peptides can also co-elute and compete for ionization.[1]
Q3: Can a stable isotope-labeled internal standard (SIL-IS) eliminate ion suppression?
A3: A SIL-IS does not eliminate the physical phenomenon of ion suppression, but it is the most effective method to compensate for its effects.[1] The SIL-IS co-elutes with the analyte and experiences similar suppression, allowing the ratio of the analyte to the internal standard to remain consistent.[5] This normalization is crucial for achieving accurate and precise quantification despite variable matrix effects.[1][7]
Q4: Are there alternative ionization techniques that are less prone to ion suppression for 3-HMPA?
A4: Yes, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI because their ionization mechanisms differ.[3][8][9] ESI ionization occurs in the liquid phase, making it more sensitive to co-eluting non-volatile species, while APCI ionizes the analyte in the gas phase.[9] However, the choice of technique depends on the analyte's properties; for a polar molecule like 3-HMPA, ESI often provides better sensitivity if ion suppression can be effectively managed.[8]
Troubleshooting Guides
This guide addresses specific issues users may encounter during the analysis of 3-HMPA.
Issue 1: Low or Inconsistent 3-HMPA Signal in Matrix Samples
Question: My 3-HMPA signal is significantly weaker and more variable in plasma samples compared to the signal in a clean solvent. What steps should I take to diagnose and fix this?
Answer: A weak or variable signal in matrix samples is a classic indicator of ion suppression.[2] Follow this systematic approach to troubleshoot the issue.
Caption: Troubleshooting workflow for low 3-HMPA signal.
-
Confirm Ion Suppression: First, confirm that ion suppression is the root cause. Compare the peak area of 3-HMPA in a clean solvent to its peak area when spiked into a blank matrix extract after sample preparation. A significantly lower signal in the matrix extract confirms ion suppression.[2]
-
Identify Suppression Zones: Perform a post-column infusion experiment to identify the specific retention times where matrix components cause ion suppression.[1] This will show if the suppression is occurring at the same retention time as 3-HMPA.
-
Improve Sample Preparation: The most critical step in minimizing ion suppression is effective sample preparation.[1][6] If you are using a simple protein precipitation method, which can leave many phospholipids in the extract, consider switching to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[6][8][10]
-
Optimize Chromatography: If the post-column infusion experiment reveals a specific suppression zone, adjust your LC method to chromatographically separate 3-HMPA from these interferences.[3] This can be achieved by modifying the gradient, changing the mobile phase organic solvent (e.g., methanol vs. acetonitrile), or using a column with a different stationary phase chemistry (e.g., C18, HILIC).[1][3]
-
Dilute the Sample: If the concentration of 3-HMPA is high enough, diluting the sample extract can reduce the concentration of interfering components and alleviate suppression.[1][11]
Issue 2: Choosing the Right Sample Preparation Technique
Question: What are the pros and cons of different sample preparation techniques for 3-HMPA analysis?
Answer: The choice of sample preparation method is a trade-off between cleanliness, recovery, speed, and cost. For 3-HMPA, removing salts and phospholipids is a key objective.
| Technique | Principle | Advantages | Disadvantages | Effectiveness for 3-HMPA |
| Protein Precipitation (PPT) | An organic solvent (e.g., acetonitrile, methanol) is added to denature and precipitate proteins.[10] | Fast, simple, and inexpensive. | Provides the least clean extract; significant ion suppression from phospholipids and other small molecules often remains.[8] | Fair: A good starting point, but often insufficient for achieving the lowest detection limits due to high matrix effects.[12][13] |
| Liquid-Liquid Extraction (LLE) | Partitions 3-HMPA between two immiscible liquid phases (aqueous and organic) based on its solubility. | Can provide cleaner extracts than PPT, especially with pH optimization to extract the acidic 3-HMPA.[3] | Can be more labor-intensive and may have lower recovery for polar compounds like 3-HMPA.[3] | Good: Effective at removing non-polar interferences. Double LLE can further improve selectivity.[6] |
| Solid-Phase Extraction (SPE) | 3-HMPA is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte. | Highly selective, provides the cleanest extracts, and allows for analyte concentration.[3][8] | More complex method development and higher cost per sample. | Excellent: The most effective technique for minimizing ion suppression. A weak anion exchange (WAX) or mixed-mode sorbent is often suitable for retaining acidic analytes like 3-HMPA.[8][14] |
Experimental Protocols
Protocol 1: Post-Column Infusion to Diagnose Ion Suppression
This experiment helps visualize at which retention times matrix components cause ion suppression.[1]
-
Setup: Prepare a solution of 3-HMPA in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Infusion: Using a syringe pump, deliver this solution at a constant, low flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-fitting placed between the analytical column and the ESI source.
-
Establish Baseline: Start the LC flow with the initial mobile phase conditions and allow the MS signal for 3-HMPA to stabilize, establishing a flat baseline.
-
Injection: Inject a blank matrix sample that has been processed through your standard sample preparation procedure.
-
Analysis: Monitor the 3-HMPA signal throughout the chromatographic run. Any dip in the stable baseline indicates a region of ion suppression caused by co-eluting matrix components.[10]
Protocol 2: General Workflow for 3-HMPA Analysis
This protocol outlines a general workflow for the quantitative analysis of 3-HMPA from plasma, incorporating best practices to minimize ion suppression.
Caption: General experimental workflow for 3-HMPA analysis.
Protocol 3: Solid-Phase Extraction (SPE) for 3-HMPA from Plasma
This protocol uses a weak anion exchange (WAX) cartridge, which is effective for extracting acidic compounds like 3-HMPA.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of a SIL-IS working solution and 200 µL of 4% phosphoric acid in water.[1] Vortex to mix.
-
Cartridge Conditioning: Condition a WAX SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove neutral and basic interferences.
-
Elution: Elute 3-HMPA and the SIL-IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Recommended LC-MS/MS Parameters
The following table provides typical starting parameters for the analysis of 3-HMPA. Optimization is required for specific instrumentation and matrices.
| Parameter | Recommended Condition | Rationale |
| LC Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) | Good starting point for separating small organic acids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile acidifier to promote good peak shape. Note: Some weak acids like acetic acid may improve negative ion response more than formic acid.[15] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Standard organic solvents for reversed-phase LC. |
| Gradient | 5% B to 95% B over 5-10 minutes | A typical gradient to elute 3-HMPA and clean the column. |
| Flow Rate | 0.2 - 0.4 mL/min | Standard flow rate for analytical UPLC/HPLC. |
| Ionization Mode | ESI Negative | 3-HMPA has a carboxylic acid group that readily deprotonates to form a [M-H]⁻ ion.[13] |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| MRM Transition | Precursor Ion > Product Ion (e.g., m/z 131.1 > m/z 113.1) | Specific transitions must be optimized by infusing a standard. |
| Source Temp. | 350 - 500 °C | Optimize for best desolvation. |
| Capillary Voltage | 2.5 - 4.0 kV | Optimize for stable spray and maximum signal. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 8. benchchem.com [benchchem.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. DSpace [research-repository.griffith.edu.au]
- 12. benchchem.com [benchchem.com]
- 13. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
optimizing injection volume for 3-Hydroxy-3-methylpentanoic acid analysis
Technical Support Center: 3-Hydroxy-3-methylpentanoic Acid Analysis
Welcome to the technical support center for the analysis of this compound (3-HMPA). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize your analytical methods, with a specific focus on injection volume.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting injection volume for 3-HMPA analysis by GC-MS?
A1: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a standard starting injection volume is typically 1 µL . This volume is a good starting point for methods using split injection, which is common for samples that are not trace-level.[1] For trace analysis where maximum sensitivity is required, a splitless injection may be used.[2][3][4] The optimal volume is highly dependent on the sample concentration, the sensitivity of your instrument, and the capacity of your GC column. It is always recommended to perform an injection volume optimization study.
Q2: How does increasing the injection volume affect my analysis?
A2: Increasing the injection volume can have both positive and negative effects.
-
Increased Sensitivity: A larger injection volume introduces more analyte into the system, which generally leads to a larger peak area and increased sensitivity.[5][6] This is beneficial for trace analysis.
-
Risk of Overload: Excessively large injection volumes can overload the GC inlet or the column.[7][8] This can lead to distorted peak shapes, such as peak fronting, and a decrease in resolution.[6][7]
-
Solvent Effects: A large volume of solvent can interfere with the focusing of early-eluting peaks, potentially causing peak broadening or splitting.
Q3: Should I use a split or splitless injection for 3-HMPA analysis?
A3: The choice between split and splitless injection depends on the concentration of 3-HMPA in your samples.
-
Split Injection: Use for samples with higher concentrations of your analyte.[3] A split injection delivers only a fraction of the sample to the column, preventing overload and producing sharp, narrow peaks.[2][4] Typical split ratios range from 5:1 to 500:1.[2][4]
-
Splitless Injection: This technique is ideal for trace analysis where the analyte concentration is very low.[2][3] The entire vaporized sample is transferred to the column, maximizing sensitivity.[3] However, this method is more susceptible to band broadening, especially for volatile compounds.[4]
Troubleshooting Guide
This section addresses common issues encountered during the analysis of 3-HMPA, with a focus on problems related to injection volume.
Problem: Poor Peak Shape (Fronting or Tailing)
| Symptom | Potential Cause | Recommended Solution |
| Peak Fronting (Asymmetry < 1) | Column Overload: The injection volume is too large for the column's capacity.[7][8] | Reduce Injection Volume: Decrease the injection volume in 0.5 µL increments. Increase Split Ratio: If using a split injection, increase the split ratio (e.g., from 20:1 to 50:1). Use a Higher Capacity Column: Consider a column with a thicker stationary phase film or a wider internal diameter.[9] |
| Peak Tailing (Asymmetry > 1) | Active Sites: The polar carboxyl and hydroxyl groups of 3-HMPA can interact with active sites in the inlet liner or column.[10] Injector Temperature Too Low: Incomplete vaporization of the sample. | Check Derivatization: Ensure the derivatization of 3-HMPA is complete. Incomplete derivatization leaves polar functional groups exposed. Use an Inert Liner: Use a deactivated or silanized inlet liner.[10] Increase Injector Temperature: Increase the inlet temperature by 10-20°C, but do not exceed the column's maximum temperature limit.[10] |
Problem: Low Sensitivity or No Peak Detected
| Symptom | Potential Cause | Recommended Solution |
| Low Signal-to-Noise Ratio | Injection Volume Too Low: Insufficient amount of analyte reaching the detector.[7] High Split Ratio: Too much of the sample is being vented. | Increase Injection Volume: Cautiously increase the injection volume (e.g., from 1 µL to 2 µL).[6] Monitor peak shape for signs of overload. Decrease Split Ratio: Lower the split ratio (e.g., from 100:1 to 50:1). Use Splitless Injection: For trace amounts, switch to a splitless injection mode.[2][3] |
| No Peak Detected | Analyte Degradation: The analyte may be thermally degrading in the injector if the temperature is too high. Leaks in the System: A leak in the injector can prevent the sample from reaching the column.[10] | Lower Injector Temperature: Reduce the injector temperature. Perform Leak Check: Check the injector septum, fittings, and gas lines for leaks.[10] |
Injection Volume Optimization: Data Summary
The following table provides hypothetical data to illustrate the effect of changing injection volume on key chromatographic parameters for a derivatized 3-HMPA standard.
| Injection Volume (µL) | Peak Area (Counts) | Peak Asymmetry Factor | Resolution (Rs) from an adjacent peak |
| 0.5 | 150,000 | 1.1 | 2.5 |
| 1.0 | 310,000 | 1.0 | 2.4 |
| 2.0 | 650,000 | 0.9 | 2.1 |
| 4.0 | 980,000 | 0.7 | 1.6 |
As shown, while peak area increases with volume, excessive volume ( > 2.0 µL in this case) leads to peak fronting (Asymmetry < 1.0) and a loss of resolution.
Diagrams and Workflows
Caption: Troubleshooting workflow for common injection issues.
Caption: General experimental workflow for 3-HMPA analysis.
Experimental Protocols
Protocol 1: Silylation Derivatization of 3-HMPA for GC-MS Analysis
This compound contains both a hydroxyl and a carboxylic acid group, which are polar and must be derivatized to increase volatility for GC analysis. Silylation is a common and effective method.[11][12]
Materials:
-
Sample containing 3-HMPA (dried extract)
-
Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[12][13]
-
Solvent: Anhydrous Pyridine or Acetonitrile[13]
-
GC Vials with inserts
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure your sample extract containing 3-HMPA is completely dry. Place the dried residue in a 2 mL GC vial.
-
Reagent Addition: Add 50 µL of anhydrous pyridine to dissolve the sample residue.[13]
-
Derivatization: Add 50 µL of the silylating reagent (e.g., BSTFA + 1% TMCS) to the vial.[12][13]
-
Reaction: Immediately cap the vial tightly and vortex for 10-15 seconds.[12]
-
Incubation: Heat the vial at 60-70°C for 60 minutes to ensure complete derivatization.[12][13]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Protocol 2: Injection Volume Optimization Study
This protocol outlines a systematic approach to determine the optimal injection volume for your specific assay.
Procedure:
-
Prepare Standard: Prepare a derivatized standard of 3-HMPA at a concentration representative of the midpoint of your expected sample range.
-
Set Initial Method: Set up your GC-MS method with a standard 1 µL injection and a moderate split ratio (e.g., 20:1).
-
Establish Baseline: Inject the 1 µL standard three times to ensure system stability and establish baseline performance for peak area, peak shape, and resolution.
-
Test Lower Volume: Decrease the injection volume to 0.5 µL and inject three times.
-
Test Higher Volumes: Systematically increase the injection volume (e.g., to 1.5 µL, 2.0 µL, 3.0 µL) and perform three injections at each level.
-
Data Evaluation: For each volume, carefully evaluate the following:
-
Peak Area: Does the response increase linearly with volume?
-
Peak Shape: Calculate the peak asymmetry factor. Note the volume at which fronting (asymmetry < 0.9) becomes significant.
-
Resolution: Measure the resolution between the 3-HMPA peak and any closely eluting peaks.
-
-
Select Optimal Volume: Choose the highest injection volume that provides a strong signal without significantly compromising peak shape (asymmetry should ideally be 0.9–1.3) or resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Split vs Splitless Injection [restek.com]
- 3. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 4. youtube.com [youtube.com]
- 5. Effects of injection volume change on gas chromatographic sensitivity determined with two contrasting calibration approaches for volatile organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Derivatization techniques for free fatty acids by GC [restek.com]
- 13. benchchem.com [benchchem.com]
dealing with co-eluting interferences for 3-Hydroxy-3-methylpentanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-eluting interferences during the analysis of 3-Hydroxy-3-methylpentanoic acid (3-HMPA).
Frequently Asked Questions (FAQs)
Q1: What are co-eluting interferences in the context of 3-HMPA analysis?
A1: Co-eluting interferences are compounds in a sample that exit the chromatography column at the same time as 3-HMPA. This results in overlapping peaks, which can make it difficult to accurately identify and quantify 3-HMPA.[1] This is a common challenge in complex biological matrices like plasma, urine, or soil.[2][3]
Q2: What are the most common co-eluting interferences for 3-HMPA?
A2: The most common interferences are structural isomers, which have the same molecular formula and weight but a different atomic arrangement. For 3-HMPA (C6H12O3), a likely co-eluting isomer is 2-Hydroxy-3-methylpentanoic acid.[4][5] Other endogenous organic acids present in the biological matrix can also co-elute and interfere with the analysis.
Q3: How can I determine if I have a co-elution problem with my 3-HMPA peak?
A3: Signs of co-elution include:
-
Poor peak shape (e.g., broad or asymmetrical peaks).[1]
-
Inconsistent quantification results across different sample dilutions.
-
Unusual ion ratios in your mass spectrometry data.
-
The presence of unexpected fragment ions in the mass spectrum of the peak.
Q4: What are the primary strategies for resolving co-eluting peaks in 3-HMPA analysis?
A4: The main strategies involve improving the separation of compounds before they reach the detector or using more specific detection methods. This can be achieved through:
-
Chromatographic Method Optimization: Modifying the parameters of your Gas Chromatography (GC) or Liquid Chromatography (LC) method.[6][7]
-
Advanced Sample Preparation: Implementing cleanup steps to remove interfering compounds before injection.[8]
-
High-Resolution Mass Spectrometry (HRMS): Using a mass spectrometer with high resolving power to distinguish between 3-HMPA and interferences based on their exact mass.[9][10]
Troubleshooting Guides
Guide 1: Chromatographic Method Optimization
If you suspect co-elution, adjusting your chromatographic method is the first line of defense. The goal is to alter the interaction of the analytes with the stationary and mobile phases to improve separation.[11]
For Gas Chromatography-Mass Spectrometry (GC-MS):
-
Modify the Temperature Program:
-
Lower the initial oven temperature: This can improve the focusing of analytes at the beginning of the column.
-
Reduce the ramp rate: A slower temperature increase (e.g., from 10°C/min to 5°C/min) allows for better separation of compounds with similar boiling points.[1]
-
Introduce an isothermal hold: A period of constant temperature before the elution of 3-HMPA can help separate it from closely eluting compounds.[1]
-
-
Select a Different GC Column:
-
Consider a column with a different stationary phase polarity. If you are using a non-polar column, a mid-polar or polar column may provide the necessary selectivity to separate 3-HMPA from its isomers.
-
Use a longer column or a column with a smaller internal diameter to increase the overall resolution of the separation.
-
For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Adjust the Mobile Phase Composition:
-
Change the organic modifier: If using methanol, try acetonitrile, or vice versa. The different solvent properties can alter selectivity.
-
Modify the pH: Adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of acidic compounds like 3-HMPA, which can significantly impact their retention and separation.
-
-
Optimize the Gradient: A shallower gradient (a slower increase in the organic solvent percentage) can improve the resolution of closely eluting peaks.
-
Choose a Different Column:
-
Reverse-Phase Chromatography: A C18 column is a common starting point.[12] If this doesn't provide adequate separation, consider a column with a different stationary phase, such as a C8 or a phenyl-hexyl column.
-
Chiral Chromatography: If you are dealing with enantiomers (mirror-image isomers), a chiral column is necessary for separation.
-
Guide 2: Advanced Sample Preparation Techniques
Removing interfering compounds before analysis can significantly improve the quality of your results.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[2] For an acidic compound like 3-HMPA, an anion exchange SPE cartridge can be used to retain the analyte while allowing neutral and cationic interferences to be washed away.[2]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous and an organic solvent). By carefully selecting the solvents and adjusting the pH, you can selectively extract 3-HMPA into one phase, leaving many interferences behind.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation | Addition of a solvent (e.g., acetonitrile) to precipitate proteins.[12] | Simple and fast. | Non-selective, may not remove small molecule interferences.[8] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Can provide good cleanup. | Can be labor-intensive and difficult to automate.[8] |
| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent.[2] | High selectivity and can concentrate the analyte. | Requires method development.[8] |
Guide 3: Mass Spectrometry-Based Solutions
When chromatographic separation is not fully achievable, the selectivity of the mass spectrometer can be leveraged.
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments can measure mass with very high accuracy. This allows for the differentiation of compounds with the same nominal mass but slightly different elemental compositions.[9] This can be particularly useful for separating 3-HMPA from isobaric (same integer mass) interferences.
-
Optimize MS/MS Transitions (for Triple Quadrupole Mass Spectrometers):
-
Select unique precursor-product ion transitions: In tandem mass spectrometry (MS/MS), you select a specific precursor ion for 3-HMPA and then monitor a specific product ion after fragmentation. Carefully select a transition that is unique to 3-HMPA and not shared by the co-eluting interference.
-
Increase mass resolution: Some triple quadrupole instruments allow for operating with enhanced mass resolution, which can help to filter out isobaric interferences.[13][14]
-
Experimental Protocols
Protocol 1: Derivatization of 3-HMPA for GC-MS Analysis
Due to its low volatility, 3-HMPA requires derivatization before GC-MS analysis.[2] Silylation is a common method.
-
Dry the Sample: Ensure the extracted sample containing 3-HMPA is completely dry under a stream of nitrogen.[2]
-
Add Derivatizing Agent: To the dried residue, add a silylating agent such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
-
Incubate: Cap the vial and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
Cool and Analyze: Cool the vial to room temperature before injecting the sample into the GC-MS.[2]
Protocol 2: Solid-Phase Extraction (SPE) for 3-HMPA from an Aqueous Matrix
This is a general protocol using a strong anion exchange (SAX) cartridge.
-
Condition the Cartridge: Condition the SAX cartridge with 1-2 mL of methanol followed by 1-2 mL of deionized water.
-
Load the Sample: Adjust the pH of your sample to >7 to ensure 3-HMPA is deprotonated. Load the sample onto the cartridge at a slow flow rate (e.g., 1 mL/min).[2]
-
Wash: Wash the cartridge with deionized water to remove neutral and cationic interferences.[2]
-
Elute: Elute the retained 3-HMPA with an acidic solution (e.g., 1-2 mL of 2% formic acid in methanol).[2]
-
Dry and Reconstitute: Evaporate the eluate to dryness and reconstitute in a suitable solvent for your chromatographic analysis.
Visualizations
Caption: A logical workflow for troubleshooting co-eluting peaks.
Caption: General sample preparation workflow for 3-HMPA analysis.
Caption: Conceptual diagram of ideal vs. co-eluting peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GC-MS Method Overcomes Matrix Interference Challenges in Cannabis Analysis | Technology Networks [technologynetworks.com]
- 4. This compound | C6H12O3 | CID 538288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Hydroxy-3-methylpentanoic acid | C6H12O3 | CID 164623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Use of high-resolution mass spectrometry to investigate a metabolite interference during liquid chromatography/tandem mass spectrometric quantification of a small molecule in toxicokinetic study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. myadlm.org [myadlm.org]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. Enhanced resolution triple-quadrupole mass spectrometry for fast quantitative bioanalysis using liquid chromatography/tandem mass spectrometry: investigations of parameters that affect ruggedness - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3-Hydroxy-3-methylpentanoic Acid in Stored Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Hydroxy-3-methylpentanoic acid in stored biological samples. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of this compound in plasma and serum samples?
Q2: How should urine samples be stored to ensure the stability of this compound?
For long-term storage of urine samples, freezing at -80°C is the recommended condition to ensure the stability of a wide range of metabolites, including organic acids.[4][5] For shorter periods, storage at -20°C is also a viable option. Some studies have shown that many urinary metabolites are stable at 4°C for up to 24-48 hours.[6] However, prolonged storage at room temperature or on cool packs (~9°C) for more than 8 hours should be avoided, as some amino acids and other metabolites can degrade under these conditions.[5]
Q3: Can freeze-thaw cycles affect the concentration of this compound in my samples?
Yes, repeated freeze-thaw cycles can impact the stability of various metabolites in biological samples. It is a general best practice to minimize the number of freeze-thaw cycles. When preparing samples for storage, it is advisable to aliquot them into smaller volumes that correspond to the amount needed for a single analysis. This avoids the need to thaw the entire sample multiple times. While specific data on the effect of freeze-thaw cycles on this compound is unavailable, the principle of minimizing these cycles should be applied to maintain sample integrity.
Troubleshooting Guide
Issue: I am observing lower than expected concentrations of this compound in my stored samples.
This could be due to analyte degradation. Use the following troubleshooting workflow to identify the potential cause:
Caption: Troubleshooting workflow for low analyte concentrations.
Summary of Recommended Storage Conditions
The following table summarizes the recommended storage conditions for biological samples intended for the analysis of this compound, based on general metabolite stability studies.
| Sample Type | Short-Term Storage (≤ 24-48 hours) | Long-Term Storage (> 48 hours) |
| Plasma | 4°C | -80°C |
| Serum | 4°C | -80°C |
| Urine | 4°C | -80°C |
Note: For all sample types, it is crucial to minimize the time between collection and freezing to prevent pre-analytical changes in metabolite concentrations.
Experimental Protocols
Protocol for Plasma and Serum Collection and Storage
-
Collection: Collect whole blood in appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum).
-
Processing:
-
For plasma, centrifuge the blood at 1000-2000 x g for 15 minutes at 4°C within one hour of collection.
-
For serum, allow the blood to clot at room temperature for 30-60 minutes, then centrifuge at 1000-2000 x g for 15 minutes at 4°C.
-
-
Aliquoting: Immediately after centrifugation, carefully transfer the plasma or serum supernatant into pre-labeled cryovials. Aliquot into volumes suitable for single experiments to avoid freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C until analysis.
Caption: Plasma and serum collection and storage workflow.
Protocol for Urine Collection and Storage
-
Collection: Collect mid-stream urine in a sterile container. For quantitative analysis, a 24-hour urine collection may be required.
-
Processing: Centrifuge the urine at 1500-2000 x g for 10 minutes at 4°C to remove cells and debris.
-
Aliquoting: Transfer the clear supernatant into pre-labeled cryovials.
-
Storage: Store the aliquots at -80°C until analysis.
Caption: Urine collection and storage workflow.
References
- 1. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Freezing and Storage Procedure on Human Urine Samples in NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low recovery of 3-Hydroxy-3-methylpentanoic acid during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of 3-Hydroxy-3-methylpentanoic acid during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its extraction?
A1: this compound is a relatively polar organic acid. Its key properties include:
| Property | Value | Significance for Extraction |
| Molecular Weight | 132.16 g/mol | Influences diffusion and partitioning behavior. |
| pKa | ~4.4[1] | Crucial for pH adjustment to ensure the analyte is in its neutral, extractable form. |
| LogP | 0.62210[1] | Indicates its hydrophilic nature, making it challenging to extract into non-polar organic solvents. |
| Physical State | Liquid at room temperature | No issues with dissolving the pure compound. |
| Solubility | Soluble in ethanol and DMSO. | Provides options for reconstitution solvents. |
Q2: Why is pH adjustment of the sample so critical for the extraction of this compound?
A2: The pH of the sample directly impacts the ionization state of this compound. To achieve efficient extraction into an organic solvent, the carboxylic acid group must be in its neutral (protonated) form (-COOH). This is achieved by acidifying the sample to a pH at least 2 units below the analyte's pKa. Therefore, adjusting the sample pH to less than 2.4 is essential for good recovery. At higher pH values, the compound will be in its ionized, salt form (-COO⁻), which is highly water-soluble and will remain in the aqueous phase.
Q3: Which analytical techniques are most suitable for the quantification of this compound after extraction?
A3: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common and sensitive techniques.
-
GC-MS: This technique requires derivatization to make the polar this compound volatile. Silylation, using reagents like BSTFA, is a common approach to derivatize both the hydroxyl and carboxyl groups.
-
LC-MS: This technique can often be performed without derivatization, which simplifies sample preparation. Reversed-phase chromatography with a suitable column is typically used.
Troubleshooting Low Recovery
Low recovery of this compound can be a frustrating issue. The following guides for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) will help you diagnose and resolve common problems.
Liquid-Liquid Extraction (LLE) Troubleshooting
Quantitative Comparison of LLE Solvents
| Solvent | Polarity Index | Expected Recovery of Polar Acids | Common Issues |
| Hexane | 0.1 | Very Low | Ineffective for polar analytes. |
| Diethyl Ether | 2.8 | Moderate | Can form emulsions; peroxide formation risk.[2] |
| Dichloromethane | 3.1 | Moderate to High | Environmental and health concerns. |
| Ethyl Acetate | 4.4 | High | Often the best choice for polar organic acids. [3] |
| Methyl tert-butyl ether (MTBE) | 2.5 | Moderate to High | Good alternative to diethyl ether.[2] |
Solid-Phase Extraction (SPE) Troubleshooting
Comparison of SPE Sorbent Types
| Sorbent Type | Retention Mechanism | Recommended for this compound? | Typical Recovery for Polar Acids |
| C18 (Reversed-Phase) | Hydrophobic | Not ideal due to high polarity of the analyte. | Low to Moderate |
| C8 (Reversed-Phase) | Hydrophobic (less than C18) | Better than C18, but may still have low retention.[1] | Moderate |
| HLB (Hydrophilic-Lipophilic Balanced) | Hydrophobic and Hydrophilic | Yes, good for a wide range of polarities. | High |
| SAX (Strong Anion Exchange) | Anion Exchange | Yes, retains the deprotonated carboxylate. | High |
| Silica (Normal Phase) | Polar Interactions | Not suitable for aqueous samples. | N/A for aqueous samples |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma/Serum
Methodology:
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube.
-
Acidification: Acidify the supernatant to a pH < 2.4 with 1M HCl.
-
Extraction: Add 1 mL of ethyl acetate and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Collect Organic Layer: Carefully transfer the upper organic layer to a clean tube. Repeat the extraction (steps 5-7) for higher recovery.
-
Evaporation: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of mobile phase for LC-MS or derivatization solvent for GC-MS).
Protocol 2: Solid-Phase Extraction (SPE) from Urine
Methodology (using Anion Exchange SPE):
-
Sample Preparation: Centrifuge the urine sample to remove particulates. Adjust the pH of the supernatant to ~6-7 with a suitable buffer. This will ensure the carboxylic acid is deprotonated and will bind to the anion exchange sorbent.
-
Conditioning: Condition a strong anion exchange (SAX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of the same buffer used for sample pH adjustment. Do not allow the sorbent to dry.
-
Loading: Load the prepared urine sample onto the cartridge at a slow and steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove neutral and weakly bound impurities.
-
Elution: Elute the this compound with 1 mL of an acidic solvent (e.g., 2% formic acid in methanol). This will neutralize the charge on the analyte, releasing it from the sorbent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method.
Protocol 3: Derivatization for GC-MS Analysis
Methodology (Silylation):
-
Dry Extract: Ensure the extracted sample is completely dry.
-
Add Reagents: To the dried extract, add 50 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes.[4]
-
Analysis: After cooling, the sample is ready for injection into the GC-MS.
References
Technical Support Center: Chromatographic Analysis of 3-Hydroxy-3-methylpentanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy-3-methylpentanoic acid. Below you will find information on how mobile phase pH impacts its chromatographic retention, detailed experimental protocols, and solutions to common issues encountered during analysis.
Impact of pH on Chromatographic Retention
The retention of this compound in reversed-phase chromatography is significantly influenced by the pH of the mobile phase. This is due to its carboxylic acid functional group, which has a predicted pKa of approximately 4.40.[1]
As an acidic compound, its state of ionization, and therefore its polarity, changes with the pH of the surrounding environment.[2][3][4][5]
-
At a pH below the pKa (e.g., pH < 3.4) , the carboxylic acid group is predominantly in its protonated, non-ionized form (R-COOH). This form is less polar and will have a stronger interaction with the non-polar stationary phase (like C18), resulting in longer retention times .[2][3]
-
At a pH above the pKa (e.g., pH > 5.4) , the carboxylic acid group is predominantly in its deprotonated, ionized form (R-COO-). This form is more polar and has a higher affinity for the polar mobile phase, leading to shorter retention times .[2][3]
-
When the pH is close to the pKa , both the ionized and non-ionized forms of the molecule will be present. This can lead to poor peak shapes, such as peak broadening or splitting. For robust and reproducible results, it is recommended to adjust the mobile phase pH to be at least one to two pH units away from the analyte's pKa.[4]
The following diagram illustrates the relationship between the mobile phase pH, the ionization state of this compound, and its expected retention behavior in reversed-phase HPLC.
Caption: Logical relationship between pH, ionization, and retention.
Quantitative Data Summary
The following table provides a hypothetical yet representative overview of the expected retention time for this compound at various mobile phase pH values under typical reversed-phase HPLC conditions.
| Mobile Phase pH | Expected Analyte State | Expected Retention Time (minutes) | Expected Peak Shape |
| 2.5 | Predominantly Non-ionized | 8.2 | Symmetrical |
| 3.5 | Mostly Non-ionized | 7.5 | Symmetrical |
| 4.5 | Mixture of Ionized and Non-ionized | 5.0 | Potentially Broad |
| 5.5 | Mostly Ionized | 3.1 | Symmetrical |
| 6.5 | Predominantly Ionized | 2.5 | Symmetrical |
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a common and sensitive technique for this type of analyte. This protocol is adapted from established methods for structurally similar short-chain organic acids.[6][7]
Sample Preparation (Protein Precipitation)
-
Thawing : Thaw frozen plasma samples at room temperature.
-
Aliquoting : Vortex the sample and transfer 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard : Add an appropriate internal standard (e.g., a stable isotope-labeled this compound) to each sample to account for matrix effects and variability during extraction.[1]
-
Precipitation : Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortexing : Vortex the mixture vigorously for 1 minute.[1]
-
Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Chromatographic Conditions
-
Column : C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.
-
Gradient :
-
Start at 5% B.
-
Ramp to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
Column Temperature : 40°C.
Mass Spectrometry Conditions
-
Ionization Mode : Electrospray Ionization (ESI), Negative.
-
Monitoring : Multiple Reaction Monitoring (MRM).
-
This compound : Precursor ion (m/z) -> Product ion (m/z) [To be determined empirically].
-
Internal Standard : Precursor ion (m/z) -> Product ion (m/z) [To be determined empirically].
-
The diagram below outlines the general experimental workflow for the analysis of this compound.
Caption: General experimental workflow for 3-HMPA analysis.
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during the chromatographic analysis of this compound.
Q1: Why is my peak for this compound tailing?
A1: Peak tailing for acidic compounds is a frequent issue in reversed-phase chromatography. The primary causes are:
-
Secondary Interactions with Silanols : Residual silanol groups on the surface of the silica-based stationary phase can interact with the analyte, causing tailing.
-
Solution : Lowering the mobile phase pH (e.g., to 2.5-3.5) will protonate the silanol groups, minimizing these interactions. Using a modern, end-capped C18 column can also significantly reduce this effect.
-
-
Mobile Phase pH Close to pKa : If the mobile phase pH is too close to the pKa of this compound (~4.4), both the ionized and non-ionized forms will be present, leading to peak distortion.
-
Solution : Adjust the mobile phase pH to be at least one pH unit below the pKa to ensure the analyte is in a single, non-ionized state.
-
-
Column Overload : Injecting too much sample can saturate the column, resulting in poor peak shape.
-
Solution : Try diluting your sample or reducing the injection volume.
-
Q2: My retention time for this compound is shifting. What could be the cause?
A2: Unstable retention times can compromise the accuracy and precision of your analysis. Common causes include:
-
Inconsistent Mobile Phase Composition :
-
Solution : Ensure the mobile phase is prepared accurately and consistently. If using a gradient, ensure the pump's proportioning valves are functioning correctly. Always degas the mobile phase to prevent air bubbles in the pump, which can cause flow rate fluctuations.
-
-
Insufficient Column Equilibration :
-
Solution : Increase the column equilibration time between injections to ensure the column is fully conditioned to the initial mobile phase conditions.
-
-
Column Temperature Fluctuations :
-
Solution : Use a column oven to maintain a constant and consistent temperature.
-
-
Changes in Mobile Phase pH :
-
Solution : Buffers are essential for controlling the mobile phase pH. Ensure your buffer has sufficient capacity (typically 10-50 mM for UV detection) and that the pH is measured before adding the organic solvent. Prepare fresh buffered mobile phases regularly to avoid changes in pH over time.
-
Q3: I am not getting enough retention for this compound. How can I increase it?
A3: In reversed-phase chromatography, to increase the retention of an acidic compound like this compound, you need to make it less polar.
-
Decrease Mobile Phase pH : Lowering the pH of the mobile phase (e.g., to pH 3 or below) will suppress the ionization of the carboxylic acid group, making the molecule less polar and increasing its affinity for the stationary phase.[2][3]
-
Decrease the Amount of Organic Solvent : Reducing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of non-polar analytes.
Q4: What are some general tips for robust analysis of organic acids like this compound?
A4:
-
Use a Guard Column : This will help protect your analytical column from contaminants in the sample and prolong its lifetime.
-
Filter Your Samples : Before injection, filter your samples through a 0.22 or 0.45 µm filter to remove any particulates that could clog the column.
-
Proper Column Washing : After a sequence of analyses, flush the column with a strong organic solvent to remove any strongly retained compounds. If you are using a buffered mobile phase, wash the column with a buffer-free mobile phase of the same composition first to prevent buffer precipitation.
-
Method Validation : Always validate your analytical method to ensure it is accurate, precise, reproducible, and robust for its intended purpose.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. agilent.com [agilent.com]
- 5. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of MS/MS Parameters for 3-Hydroxy-3-methylpentanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of tandem mass spectrometry (MS/MS) parameters for the analysis of 3-Hydroxy-3-methylpentanoic acid (3-HMPA). It is intended for researchers, scientists, and drug development professionals utilizing LC-MS/MS for quantitative and qualitative analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in negative ion electrospray ionization (ESI-)?
In negative ion ESI, this compound is expected to lose a proton to form the deprotonated molecule, [M-H]⁻. Given the molecular weight of 3-HMPA is approximately 132.16 g/mol , the expected precursor ion to monitor in your MS method is a mass-to-charge ratio (m/z) of approximately 131.1. For high-resolution mass spectrometers, the predicted monoisotopic mass of the [M-H]⁻ ion is 131.07136.[1]
Q2: What are some good starting MRM transitions for the analysis of this compound?
While specific, validated MRM transitions for this compound are not widely published, we can infer strong starting points from closely related compounds and known fragmentation patterns of hydroxy carboxylic acids. A validated method for the structurally similar compound, 3-hydroxypentanoic acid, utilizes the transition m/z 117.0 -> 59.0.[2] For 3-HMPA ([M-H]⁻ at m/z 131.1), common fragmentation pathways in negative ion mode for this class of compounds include the neutral loss of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da).
Based on this, the following are recommended starting MRM transitions for method development:
-
Primary Transition (Loss of Water): m/z 131.1 -> 113.1
-
Secondary Transition (Loss of Water and Carbon Monoxide/Loss of Carboxyl Group): m/z 131.1 -> 87.1
-
Alternative Transition (based on 3-hydroxypentanoic acid fragmentation): m/z 131.1 -> 59.0 (This would involve a more complex fragmentation and should be confirmed experimentally).
It is crucial to perform a product ion scan on a 3-HMPA standard to confirm the presence and relative abundance of these and other potential product ions.
Q3: What are typical starting MS/MS parameters for organic acids like 3-HMPA?
Drawing from a validated method for 3-hydroxypentanoic acid[2], the following parameters can be used as a starting point for your optimization experiments:
| Parameter | Starting Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | -3.5 to -4.5 kV |
| Source Temperature | 350 - 450 °C |
| Declustering Potential (DP) | -40 to -70 V |
| Collision Energy (CE) | -15 to -25 eV |
| Collision Cell Exit Potential (CXP) | -8 to -12 V |
Note: These values are instrument-dependent and should be optimized for your specific mass spectrometer.
Troubleshooting Guides
This section addresses specific issues you may encounter during the optimization and analysis of this compound.
Issue 1: Low or No Signal for the Precursor Ion
Question: I am infusing a standard of this compound but see a very weak or no signal for the precursor ion at m/z 131.1. What should I do?
Answer:
-
Confirm Ionization Mode: Ensure your mass spectrometer is operating in negative ion mode (ESI-). Organic acids ionize most efficiently by losing a proton.
-
Check Mobile Phase Composition: The pH of your mobile phase is critical. For negative ion mode, a slightly basic or neutral pH can enhance deprotonation. However, for reversed-phase chromatography, a low pH (e.g., using 0.1% formic acid) is often used to ensure good peak shape. If you are not getting a signal during infusion, try adding a small amount of a weak base like ammonium hydroxide to your infusion solvent to promote ionization.
-
Optimize Source Parameters: Systematically adjust the capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to find the optimal conditions for ion formation.
-
Verify Compound Integrity: Ensure your 3-HMPA standard is not degraded. Prepare a fresh stock solution.
Issue 2: Poor Fragmentation or Low Product Ion Intensity
Question: I can see my precursor ion, but the intensity of my product ions is very low, even after increasing the collision energy. How can I improve my fragmentation?
Answer:
-
Optimize Collision Energy (CE): This is the most critical parameter for fragmentation. Perform a collision energy ramping experiment where you systematically increase the CE and monitor the intensity of your target product ions. The optimal CE will be the value that gives the highest and most stable signal for your product ion.
-
Check Collision Gas Pressure: Ensure the collision gas (usually argon or nitrogen) pressure is within the manufacturer's recommended range. Insufficient collision gas will lead to inefficient fragmentation.
-
Optimize Declustering Potential (DP) and Collision Cell Exit Potential (CXP): The DP can influence in-source fragmentation and the overall ion transmission. The CXP affects the transmission of fragment ions out of the collision cell. Systematically optimize these parameters around the suggested starting values.
-
Select the Right Product Ions: It's possible that the initially chosen product ions are not the most abundant fragments. Perform a product ion scan of 3-HMPA at an optimized collision energy to identify the most intense fragment ions and use these for your MRM transitions.
Issue 3: High Background Noise or Interfering Peaks
Question: I am seeing a lot of background noise or interfering peaks at the same m/z as my target analyte and fragments. What are the likely causes and solutions?
Answer:
-
Improve Chromatographic Separation: Optimize your LC method to separate 3-HMPA from matrix components that may be causing interference. Consider adjusting the gradient profile, flow rate, or trying a different stationary phase.
-
Enhance Sample Preparation: If analyzing complex matrices like plasma or urine, your sample preparation may not be sufficient to remove all interferences. Consider a more rigorous sample cleanup method, such as solid-phase extraction (SPE), in addition to or instead of protein precipitation.
-
Check for Contamination: High background can originate from contaminated solvents, reagents, or glassware. Run solvent blanks to identify the source of contamination.
-
Increase Mass Spectrometer Resolution: If you are using a high-resolution mass spectrometer, increasing the resolution can help to resolve your analyte signal from isobaric interferences.
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for 3-HMPA
This protocol describes a systematic approach to optimizing the key MS/MS parameters for 3-HMPA using a standard solution.
-
Preparation of 3-HMPA Standard: Prepare a 1 µg/mL solution of this compound in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infusion and Precursor Ion Optimization:
-
Set up your mass spectrometer in negative ion ESI mode.
-
Infuse the 3-HMPA standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
In Q1 scan mode, locate the deprotonated precursor ion at m/z 131.1.
-
Optimize the declustering potential (DP) by ramping the voltage and monitoring the intensity of the precursor ion. Select the DP that gives the maximum signal intensity without causing significant in-source fragmentation.
-
-
Product Ion Identification and Collision Energy Optimization:
-
Set Q1 to select the precursor ion (m/z 131.1).
-
Perform a product ion scan by scanning Q3 over a relevant mass range (e.g., m/z 40-135).
-
Identify the most abundant and stable product ions. Likely candidates include m/z 113.1 (loss of H₂O) and m/z 87.1 (loss of CO₂).
-
For each promising product ion, perform a collision energy optimization. This involves acquiring data in MRM mode for the selected transition while ramping the collision energy (e.g., from -5 to -40 eV).
-
Plot the intensity of the product ion against the collision energy to determine the optimal CE value that yields the highest intensity.
-
-
Optimization of Collision Cell Exit Potential (CXP):
-
Using the optimized MRM transition (precursor and product ions) and the optimal collision energy, ramp the CXP voltage and monitor the product ion intensity.
-
Select the CXP value that provides the highest signal intensity.
-
-
Final Method: Combine all the optimized parameters (DP, CE, CXP) for your final MRM method for the analysis of 3-HMPA.
Visualizations
Caption: Workflow for the optimization of MS/MS parameters for 3-HMPA.
Caption: Logical workflow for troubleshooting common LC-MS/MS issues.
References
- 1. PubChemLite - this compound (C6H12O3) [pubchemlite.lcsb.uni.lu]
- 2. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3-Hydroxy-3-methylpentanoic Acid
Disclaimer: Publicly available, experimentally validated analytical methods specifically for 3-Hydroxy-3-methylpentanoic acid (3-HMPA) are limited. This guide provides a comparative framework utilizing hypothetical performance data for 3-HMPA and detailed experimental validation data for a closely related structural analog, 3-hydroxypentanoic acid, to illustrate the validation process and performance characteristics of common analytical techniques. This information is intended for researchers, scientists, and drug development professionals.
This guide offers an objective comparison of two primary analytical techniques for the quantification of this compound (3-HMPA): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance characteristics and experimental protocols are detailed to assist in the selection and implementation of a robust and reliable analytical method.
Data Presentation: A Comparative Overview of Analytical Methods
The successful validation of an analytical method is paramount for ensuring the accuracy and reliability of quantitative data. The following table summarizes the typical performance characteristics for LC-MS/MS and GC-MS methods tailored for the analysis of 3-HMPA. The LC-MS/MS data is based on a validated method for the structurally similar compound, 3-hydroxypentanoic acid, while the GC-MS data is representative of methods for similar organic acids.
| Performance Characteristic | LC-MS/MS Method | GC-MS Method (with Derivatization) |
| Linearity (R²) | ≥ 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | ≤ 15% | ≤ 15% |
| Recovery | > 90% | 85-110% |
| Matrix Effect | Minimal | Potential, requires careful evaluation |
| Analysis Time per Sample | ~10 minutes | ~20 minutes |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical methods. The following sections provide representative protocols for the analysis of 3-HMPA using LC-MS/MS and GC-MS.
1. LC-MS/MS Method for 3-HMPA Analysis in Human Plasma
This protocol is adapted from a validated procedure for 3-hydroxypentanoic acid and is suitable as a basis for the validation of a 3-HMPA assay.
-
Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample and transfer 100 µL into a clean microcentrifuge tube.
-
Add an appropriate internal standard (e.g., a stable isotope-labeled 3-HMPA) to each sample.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
Chromatographic Conditions
-
LC System: HPLC or UHPLC system
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient appropriate for the separation of the analyte from matrix components.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for 3-HMPA and the internal standard should be optimized.
-
2. GC-MS Method for 3-HMPA Analysis in Urine (with Derivatization)
This protocol outlines a general procedure for the analysis of organic acids like 3-HMPA in urine, which requires derivatization to increase volatility.
-
Sample Preparation: Liquid-Liquid Extraction and Derivatization
-
Thaw frozen urine samples at room temperature.
-
To 1 mL of urine, add an appropriate internal standard.
-
Acidify the sample with hydrochloric acid.
-
Extract the organic acids with a suitable solvent such as ethyl acetate (2 x 2 mL).
-
Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a derivatization agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
Cool the sample and inject it into the GC-MS system.
-
-
Chromatographic Conditions
-
GC System: Gas chromatograph with a mass selective detector
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate
-
Injection Mode: Splitless
-
Temperature Program: An optimized temperature gradient to ensure separation of the derivatized analyte from other components.
-
-
Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, characteristic ions for the derivatized 3-HMPA and internal standard are monitored for quantification.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the validation of an analytical method and a typical experimental workflow for 3-HMPA analysis.
Determining the Limit of Detection for 3-Hydroxy-3-methylpentanoic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate and sensitive quantification of metabolites like 3-Hydroxy-3-methylpentanoic acid (3-HMPA) is crucial for understanding various metabolic processes. This guide provides a comparative overview of analytical methodologies for determining the limit of detection (LOD) of 3-HMPA, supported by experimental data for similar analytes and detailed protocols.
Comparison of Analytical Methods and their Limits of Detection
The determination of the limit of detection for 3-HMPA can be approached using several analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific, experimentally determined LOD values for 3-HMPA are not widely published, we can infer expected performance from method validation for similar short-chain fatty acids and from hypothetical models.
A key consideration is that the Limit of Quantification (LOQ), the lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy, is often reported in validation studies. The LOD, the lowest concentration at which the presence of the analyte can be reliably detected, is typically lower than the LOQ.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| LC-MS/MS | This compound (Hypothetical) | - | 0.5 ng/mL | Plasma |
| GC-MS | This compound (Hypothetical, with Derivatization) | - | 5 ng/mL | Plasma |
| LC-MS/MS | Short-Chain Fatty Acids (without derivatization) | ~0.001 mM | - | Biological Fluids |
| GC-MS | 26 Organic Acids (with derivatization) | 0.04 - 0.42 µmol/L | - | Serum[1] |
| GC-MS | Organic Acids (in-situ butylation) | 1 - 5 ng/g | 2 - 10 ng/g | Aqua Feed[2] |
| HPLC | 10 Organic Acids | 0.002 - 0.521 µg/mL | 0.007 - 1.737 µg/mL | Soil and Fruits |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical methods. Below are representative protocols for the analysis of organic acids, which can be adapted for 3-HMPA.
GC-MS Protocol for Organic Acid Profiling in Serum[1]
This protocol involves ultrasound-assisted derivatization for the analysis of 26 organic acids.
-
Sample Preparation:
-
Use acetone as the extraction solvent.
-
-
Derivatization:
-
Employ ultrasound-assisted silane derivatization.
-
Optimal conditions: BSTFA + 1% TMCS as derivatization reagents, reaction at 50°C for 10 minutes with 100% ultrasound power.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5MS).
-
Employ a temperature gradient program to separate the analytes.
-
Detect the analytes using a mass spectrometer in full scan or selected ion monitoring (SIM) mode.
-
LC-MS/MS Protocol for Short-Chain Fatty Acids in Biological Fluids[3]
This method allows for the direct analysis of short-chain fatty acids without derivatization.
-
Sample Preparation:
-
Spike the sample with isotopically labeled internal standards.
-
Perform a simple extraction procedure (e.g., protein precipitation with an organic solvent).
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample onto a suitable LC column (e.g., a C18 reversed-phase column).
-
Use a gradient elution with a mobile phase consisting of an aqueous component and an organic solvent (e.g., acetonitrile), both containing a modifier like formic acid to improve ionization.
-
Detect the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Mandatory Visualizations
Isoleucine Metabolism Pathway
This compound is an intermediate in the metabolism of the branched-chain amino acid, isoleucine. The following diagram illustrates a simplified overview of this pathway.
Caption: Simplified metabolic pathway of isoleucine leading to this compound.
General Experimental Workflow for LOD Determination
The following diagram outlines a logical workflow for determining the Limit of Detection for an analyte like 3-HMPA.
Caption: A logical workflow for determining the Limit of Detection (LOD).
References
Establishing the Limit of Quantification for 3-Hydroxy-3-methylpentanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the Limit of Quantification (LOQ) for 3-Hydroxy-3-methylpentanoic acid (3-HMPA) is a critical step in the validation of bioanalytical methods for pharmacokinetic, toxicokinetic, and clinical studies. The LOQ represents the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. This guide provides a comparative overview of analytical methodologies for establishing the LOQ of 3-HMPA, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for LOQ Determination
The two most common analytical techniques for the quantification of small organic acids like 3-HMPA in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods can significantly impact the achievable LOQ.
| Performance Characteristic | LC-MS/MS Method (Hypothetical) | GC-MS Method with Derivatization (Hypothetical) | LC-MS/MS Method (for 3-hydroxypentanoic acid)[1] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL [2] | 5 ng/mL [2] | 78 ng/mL (0.078 µg/mL) [1] |
| Linearity (R²) | ≥ 0.995[2] | ≥ 0.99[2] | ≥ 0.998[1] |
| Accuracy (% Bias) at LLOQ | Within ±20% | Within ±20% | Within ±20% of nominal value[1] |
| Precision (% RSD) at LLOQ | ≤ 20% | ≤ 20% | <20%[1] |
| Matrix Effect | Minimal[2] | Potential, requires careful evaluation[2] | No significant matrix effect observed[1] |
| Analysis Time per Sample | ~10 minutes[2] | ~20 minutes[2] | 10 minutes[1] |
Note: The performance data for 3-HMPA is based on hypothetical values for illustrative purposes, as extensive public domain data is limited. The data for 3-hydroxypentanoic acid, a structurally similar compound, is derived from a validated experimental study and provides a valuable reference point.[1][2] Method validation for 3-HMPA is essential to determine the actual performance characteristics.
Experimental Protocols for LOQ Determination
The establishment of a reliable LOQ requires a rigorous experimental protocol. Below are detailed methodologies for determining the LOQ of 3-HMPA using LC-MS/MS, based on established practices for similar organic acids.
Protocol 1: LC-MS/MS Method for 3-HMPA in Human Plasma (Adapted from a validated method for 3-hydroxypentanoic acid)[1]
1. Sample Preparation (Protein Precipitation):
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma sample and transfer 100 µL into a clean microcentrifuge tube.[3]
-
Add an appropriate volume of a stable isotope-labeled internal standard (e.g., 3-HMPA-d3) to each sample to correct for matrix effects and extraction variability.[3]
-
Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile or methanol containing 0.1% formic acid).[1]
-
Vortex the mixture vigorously for 1 minute.[3]
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[3]
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Negative electrospray ionization (ESI-) is typically effective for organic acids.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both 3-HMPA and its internal standard.
-
3. LOQ Determination and Validation:
-
Preparation of Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards by spiking known concentrations of 3-HMPA into blank plasma. The lowest concentration standard will be the prospective LOQ. Prepare QC samples at the LOQ, low, medium, and high concentrations.
-
Accuracy and Precision Assessment: Analyze at least five replicates of the LOQ QC samples. The mean concentration should be within ±20% of the nominal value (accuracy), and the relative standard deviation (%RSD) should not exceed 20% (precision).
-
Signal-to-Noise Ratio (S/N): While not always a strict requirement by all regulatory bodies if accuracy and precision are met, a signal-to-noise ratio of at least 5 to 10 at the LOQ is generally considered good practice.
Visualizing the Workflow
To further clarify the experimental and logical processes, the following diagrams illustrate the typical workflows.
Conclusion
Establishing a robust and reliable LOQ for this compound is fundamental for the integrity of bioanalytical data. While LC-MS/MS generally offers a lower LOQ compared to GC-MS, the actual value is method-dependent and must be determined through rigorous validation experiments. The protocols and comparative data presented in this guide provide a framework for researchers to develop and validate a method that is fit for their specific purpose, ensuring the generation of high-quality data in drug development and clinical research.
References
- 1. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to the Quantification of 3-Hydroxy-3-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary analytical techniques for the quantification of 3-Hydroxy-3-methylpentanoic acid (3-HMPA): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of specific method validation data for this compound, this guide utilizes performance data from structurally similar analytes as a reasonable proxy to provide a comparative framework.
Data Presentation: A Comparative Overview of Analytical Methods
The performance of an analytical method is critical for generating reliable and reproducible data. The following table summarizes typical performance characteristics for the quantification of short-chain hydroxy acids, offering a comparative view of what can be expected when analyzing this compound.
| Performance Characteristic | LC-MS/MS Method (Proxy: 3-Hydroxypentanoic Acid) | GC-MS Method (General for Organic Acids) |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 |
| Linear Range | 0.078 – 5 µg/mL[1] | 0.1 – 20 µg/mL[2] |
| Lower Limit of Quantification (LLOQ) | 0.078 µg/mL[1] | ~0.1 µg/mL[2] |
| Upper Limit of Quantification (ULOQ) | 5 µg/mL[1] | 20 µg/mL[2] |
| Recovery | >88%[1] | 85 - 110% |
| Analysis Time per Sample | ~10 minutes | ~20-30 minutes |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for both LC-MS/MS and GC-MS techniques for the analysis of this compound.
LC-MS/MS Method for 3-HMPA Analysis
This method is adapted from a validated procedure for the structurally similar compound, 3-hydroxypentanoic acid.[1]
Sample Preparation:
-
To 100 µL of plasma, add an appropriate internal standard (e.g., a stable isotope-labeled 3-HMPA).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation from other matrix components.
-
Mass Spectrometer: A tandem mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for 3-HMPA and the internal standard would need to be optimized.
GC-MS Method for 3-HMPA Analysis (with Derivatization)
This protocol is based on general procedures for the analysis of organic acids in biological matrices.[2]
Sample Preparation:
-
To 100 µL of plasma or urine, add an appropriate internal standard (e.g., a deuterated analog).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample.
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Derivatize the dried residue to increase volatility. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture to form trimethylsilyl (TMS) derivatives.
GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a suitable capillary column (e.g., a DB-5ms).
-
Injection Mode: Splitless injection.
-
Oven Temperature Program: A temperature gradient starting at a low temperature (e.g., 70°C) and ramping up to a high temperature (e.g., 300°C) to elute all analytes.
-
Carrier Gas: Helium.
-
Mass Spectrometer: A mass spectrometer operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis.
-
Ionization Mode: Electron Ionization (EI).
Mandatory Visualization
References
- 1. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Accurate and Precise Measurement of 3-Hydroxy-3-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 3-Hydroxy-3-methylpentanoic acid (3-HMPA), a key organic acid, is crucial for various research and development applications, including metabolic studies and drug development. This guide provides an objective comparison of the primary analytical techniques used for 3-HMPA measurement, supported by performance data and detailed experimental protocols. The selection of an appropriate analytical method is critical for obtaining reliable and reproducible results. This document compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the two most common platforms for this type of analysis.
Data Presentation: A Comparative Overview of Analytical Methods
The choice between GC-MS and LC-MS/MS for the analysis of 3-HMPA depends on several factors, including the required sensitivity, sample throughput, and the nature of the sample matrix. The following table summarizes the typical performance characteristics for hypothetical LC-MS/MS and GC-MS methods tailored for 3-HMPA analysis.[1]
| Performance Characteristic | LC-MS/MS Method | GC-MS Method (with Derivatization) |
| Linearity (R²) | ≥ 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | ≤ 15% | ≤ 15% |
| Recovery | > 90% | 85-110% |
| Matrix Effect | Minimal | Potential, requires careful evaluation |
| Analysis Time per Sample | ~10 minutes | ~20 minutes |
As a point of reference, the following table presents the validation data from a published LC-MS/MS method for the quantification of a structurally similar compound, 3-hydroxypentanoic acid, in human plasma.[2] This data provides a concrete example of the performance that can be expected from a well-validated LC-MS/MS assay for a small organic acid.
| Validation Parameter | Performance Data for 3-Hydroxypentanoic Acid |
| Linearity Range | 0.078–5 µg/mL |
| Correlation Coefficient (r) | ≥ 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.078 µg/mL |
| Accuracy (%RE) of Calibration Standards | -6.2% to 6.6% |
| Intra- and Inter-day Precision (%RSD) | < 15% |
| Intra- and Inter-day Accuracy (%RE) | ± 15% |
| Recovery | 88.2% - 94.0% |
| Matrix Effect | 85.4% - 96.1% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of 3-HMPA using LC-MS/MS and GC-MS.
LC-MS/MS Method for 3-HMPA Analysis
This method is well-suited for the direct analysis of 3-HMPA in biological fluids with minimal sample preparation.
a. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
Vortex the sample and transfer 100 µL into a clean microcentrifuge tube.
-
Add an appropriate internal standard, such as a stable isotope-labeled 3-HMPA, to each sample to correct for matrix effects and extraction variability.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[3]
b. Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to resolve 3-HMPA from other matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for 3-HMPA and its internal standard.
GC-MS Method for 3-HMPA Analysis
This method requires derivatization to increase the volatility of 3-HMPA for gas chromatographic analysis.
a. Sample Preparation (Extraction and Derivatization)
-
Perform a liquid-liquid or solid-phase extraction to isolate the organic acids from the sample matrix.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., pyridine).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to derivatize the hydroxyl and carboxyl groups of 3-HMPA.
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS system.
b. Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: A temperature gradient to separate the derivatized 3-HMPA from other components.
-
Mass Spectrometer: A mass spectrometer with an electron ionization (EI) source.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized 3-HMPA.
Visualizations: Workflows and Pathways
To further elucidate the processes involved in the analysis and the biological context of 3-HMPA, the following diagrams are provided.
While its isomer, 2-hydroxy-3-methylpentanoic acid, is a known intermediate in the metabolism of the branched-chain amino acid L-isoleucine, the precise metabolic pathway of this compound is less defined in the literature. However, based on its structure as a 3-hydroxy acid, a plausible pathway involves its formation during ketogenesis or fatty acid metabolism, particularly when there is an abundance of acetyl-CoA.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H12O3 | CID 538288 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of 3-Hydroxy-3-methylpentanoic Acid (3-HMPA) Analysis
For Researchers, Scientists, and Drug Development Professionals
Inter-laboratory comparisons, also known as proficiency testing (PT) or round-robin studies, are vital for external quality assessment.[1] They serve to validate analytical methods, verify the accuracy and comparability of results from different laboratories, and identify potential systematic errors in measurement procedures.[1]
Core Principles of an Inter-Laboratory Comparison Study
An ILC for 3-HMPA analysis typically involves a coordinating body that distributes identical, homogeneous samples to multiple participating laboratories.[1] These laboratories analyze the samples using their internal procedures and report the findings back to the coordinator. The performance of each laboratory is then statistically evaluated against the consensus value derived from all participants.[1]
The primary goals of such a study are:
-
To assess the proficiency of each laboratory in accurately quantifying 3-HMPA.[1]
-
To evaluate the overall comparability of different analytical methods used.[1]
-
To identify and troubleshoot potential sources of analytical error.[1]
-
To build confidence in the reliability of data for clinical or research applications.[1]
Below is a diagram illustrating the logical flow of a typical inter-laboratory comparison study.
Data Presentation: Comparative Overview
For an effective comparison, all participating laboratories should report their quantitative results in a standardized format. The coordinating body will then compile this data for statistical analysis.
Table 1: Hypothetical Method Performance Characteristics
This table summarizes typical performance characteristics for two common analytical techniques used for 3-HMPA analysis.
| Performance Characteristic | LC-MS/MS Method | GC-MS Method (with Derivatization) |
| Linearity (R²) | ≥ 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | ≤ 15% | ≤ 15% |
| Recovery | > 90% | 85-110% |
| Matrix Effect | Minimal | Potential, requires careful evaluation |
| Analysis Time per Sample | ~10 minutes | ~20 minutes |
Table 2: Hypothetical Inter-Laboratory Comparison Results
This table demonstrates how results from different labs might be compared. The consensus values are derived from the participants' mean results. The Z-score is a primary metric for evaluating performance in proficiency testing.[1]
Z-Score Formula: Z = (x - X) / σ
-
x : The mean result reported by the laboratory.
-
X : The assigned value (typically the consensus mean of all participants).[1]
-
σ : The target standard deviation for proficiency.
Interpretation of Z-Scores:
-
|Z| ≤ 2.0 : Satisfactory performance.[1]
-
2.0 < |Z| < 3.0 : Questionable performance (warning signal).[1]
-
|Z| ≥ 3.0 : Unsatisfactory performance (action signal).[1]
| Laboratory ID | Method | Sample 1 Mean (µg/mL) | Sample 1 Z-Score | Sample 2 Mean (µg/mL) | Sample 2 Z-Score | Performance |
| Lab A | LC-MS/MS | 1.55 | -0.5 | 4.80 | -0.8 | Satisfactory |
| Lab B | LC-MS/MS | 1.65 | 0.8 | 5.10 | 0.7 | Satisfactory |
| Lab C | GC-MS | 1.40 | -2.3 | 4.50 | -2.3 | Questionable |
| Lab D | LC-MS/MS | 1.62 | 0.4 | 4.95 | 0.0 | Satisfactory |
| Consensus Mean | 1.59 | 4.95 | ||||
| Target SD (σ) | 0.08 | 0.20 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following protocols are recommended starting points for the analysis of 3-HMPA in human plasma, based on established methods for similar short-chain organic acids.[1][2][3]
General Experimental Workflow
The diagram below outlines the general experimental workflow for analyzing 3-HMPA.
LC-MS/MS Method for 3-HMPA Analysis
This method is adapted from a validated procedure for a structurally similar compound, 3-hydroxypentanoic acid.[2][3]
a. Sample Preparation (Protein Precipitation)
-
Thawing : Thaw frozen plasma samples at room temperature.[1]
-
Aliquoting : Vortex and transfer 100 µL of the plasma sample into a clean microcentrifuge tube.[1]
-
Internal Standard : Add an appropriate internal standard (e.g., a stable isotope-labeled 3-HMPA) to each sample.[1]
-
Precipitation : Add 400 µL of ice-cold methanol containing 0.2% formic acid.
-
Vortexing : Vortex the mixture vigorously for 1 minute.[1]
-
Centrifugation : Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.[1]
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[1]
b. Instrumentation and Conditions
-
LC System : UHPLC system (e.g., Agilent, Waters, Shimadzu).
-
Column : A suitable reversed-phase column (e.g., Phenomenex Luna C18).[3]
-
Mobile Phase : Gradient elution with water and methanol/acetonitrile, both containing 0.1% formic acid.[3][4]
-
Flow Rate : 0.3 mL/min.[4]
-
Mass Spectrometer : A triple quadrupole mass spectrometer.
-
Ionization Mode : Negative electrospray ionization (ESI-).[3]
-
Data Acquisition : Multiple Reaction Monitoring (MRM).
GC-MS Method for 3-HMPA Analysis (with Derivatization)
Due to the polar nature of the hydroxyl group, derivatization is required to enhance the volatility of 3-HMPA for GC-MS analysis.[5] Silylation is a common and effective method.[5]
a. Sample Preparation and Derivatization
-
Extraction : Perform a liquid-liquid extraction to isolate organic acids from the plasma sample.
-
Drying : Ensure the extracted sample is free of water by evaporating to dryness under a stream of nitrogen.[5]
-
Reconstitution : Dissolve the dried sample in 100 µL of anhydrous pyridine.[5]
-
Derivatization : Add 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]
-
Reaction : Tightly cap the vial, vortex for 1 minute, and heat at 60°C for 30 minutes.[5]
-
Cooling : Allow the vial to cool to room temperature before analysis.[5]
b. Instrumentation and Conditions
-
GC System : Gas chromatograph with a capillary column (e.g., HP-5ms).[6]
-
Injection Volume : 1 µL.
-
Inlet Temperature : 250°C.[6]
-
Oven Temperature Program :
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.[5]
-
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.[6]
-
Mass Spectrometer : Mass selective detector.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.[6]
-
Acquisition Mode : Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[5]
This guide provides a foundational framework for conducting a robust inter-laboratory comparison for 3-HMPA analysis. By adopting standardized protocols and objective performance metrics, the scientific community can enhance the quality, consistency, and reliability of biomonitoring data for this important metabolite.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. [vivo.weill.cornell.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of LC-MS and GC-MS Methods for 3-Hydroxy-3-methylpentanoic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 3-Hydroxy-3-methylpentanoic acid (3-HMPA). By presenting a cross-validation framework, supporting experimental data, and detailed methodologies, this document aims to assist in the selection of the most suitable analytical technique for specific research needs.
Data Presentation: A Comparative Overview
The selection of an analytical method hinges on its performance characteristics. The following table summarizes typical validation parameters for hypothetical, yet representative, LC-MS/MS and GC-MS methods for the analysis of 3-HMPA in a biological matrix like human plasma. These values are based on established methods for similar organic acids and serve as a benchmark for what can be expected during method validation.[1]
| Performance Characteristic | LC-MS/MS Method | GC-MS Method (with Derivatization) |
| Linearity (R²) | ≥ 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | ≤ 15% | ≤ 15% |
| Recovery | > 90% | 85-110% |
| Matrix Effect | Minimal with appropriate sample cleanup | Potential, requires careful evaluation |
| Analysis Time per Sample | ~10 minutes | ~20 minutes (including derivatization) |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful method validation and implementation.
LC-MS/MS Method for 3-HMPA Analysis
This protocol is adapted from a validated method for the structurally similar compound, 3-hydroxypentanoic acid.[2][3]
1. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample and transfer 100 µL into a clean microcentrifuge tube.
-
Add 10 µL of an internal standard (IS) working solution (e.g., this compound-D5).
-
Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent.
-
Column: Phenomenex Luna C18 (e.g., 100 x 2.1 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent with electrospray ionization (ESI) in negative mode.
-
MRM Transitions: To be optimized for 3-HMPA and its internal standard. For example:
-
3-HMPA: Precursor ion [M-H]⁻ → Product ion
-
3-HMPA-D5 (IS): Precursor ion [M-H]⁻ → Product ion
-
GC-MS Method for 3-HMPA Analysis
This protocol describes a general procedure for the analysis of organic acids using GC-MS, which requires a derivatization step to increase the volatility of 3-HMPA. Trimethylsilylation is a common and effective derivatization method.[1][4][5]
1. Sample Preparation and Derivatization (Trimethylsilylation):
-
Extraction:
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog).
-
Acidify the sample with 10 µL of 6 M HCl.
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and repeat the extraction.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
-
2. GC-MS Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent with Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 3-HMPA and its internal standard.
Mandatory Visualizations
To further clarify the processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the cross-validation of LC-MS and GC-MS methods.
Caption: A plausible metabolic pathway involving this compound.
References
- 1. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters. | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. weber.hu [weber.hu]
- 4. GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
A Comparative Analysis of 3-Hydroxy-3-methylpentanoic Acid and Its Isomers: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of 3-Hydroxy-3-methylpentanoic acid and its key constitutional isomers: 2-Hydroxy-3-methylpentanoic acid, 3-Hydroxy-4-methylpentanoic acid, 4-Hydroxy-3-methylpentanoic acid, and 5-Hydroxy-3-methylpentanoic acid. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their chemical properties, biological significance, and analytical considerations.
Comparative Overview of Physicochemical Properties
A fundamental understanding of the physicochemical properties of these isomers is crucial for their separation, identification, and for predicting their behavior in biological systems. The following table summarizes key computed properties for this compound and its isomers.
| Property | This compound | 2-Hydroxy-3-methylpentanoic acid | 3-Hydroxy-4-methylpentanoic acid | 4-Hydroxy-3-methylpentanoic acid | 5-Hydroxy-3-methylpentanoic acid |
| IUPAC Name | This compound[1] | 2-hydroxy-3-methylpentanoic acid[2] | 3-hydroxy-4-methylpentanoic acid[3] | 4-hydroxy-3-methylpentanoic acid[4] | 5-hydroxy-3-methylpentanoic acid[5] |
| Molecular Formula | C₆H₁₂O₃[1] | C₆H₁₂O₃[2] | C₆H₁₂O₃[3] | C₆H₁₂O₃[4] | C₆H₁₂O₃[5] |
| Molecular Weight ( g/mol ) | 132.16[1] | 132.16[2] | 132.16[3] | 132.16[4] | 132.16[5] |
| XLogP3 | 0.2[1] | 0.9 | 0.4[3] | 0.3[4] | 0.2[5] |
| Hydrogen Bond Donor Count | 2[6] | 2 | 2 | 2 | 2[5] |
| Hydrogen Bond Acceptor Count | 3[6] | 3 | 3 | 3 | 3[5] |
| Rotatable Bond Count | 3[6] | 3 | 3 | 3 | 4[5] |
Biological Significance and Performance
While direct comparative studies on the biological performance of these isomers are limited, individual research provides insights into their distinct roles.
-
This compound: This compound is also known as deoxymevalonic acid.[1]
-
2-Hydroxy-3-methylpentanoic acid: This isomer is a known human metabolite derived from the metabolism of the essential amino acid L-isoleucine.[7] Elevated levels of this acid in urine and blood are a key diagnostic marker for Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder. It exists as four stereoisomers (2S,3S; 2R,3R; 2S,3R; and 2R,3S).
-
(R)-3-Hydroxy-4-methylpentanoic acid: This enantiomer serves as a precursor in the biosynthesis of the macrolide antibiotic erythromycin by the bacterium Saccharopolyspora erythraea. Its role as a chiral building block is of significant interest in synthetic organic chemistry.
-
4-Hydroxy-4-methylpentanoic acid: This isomer has been investigated as a selective ligand for the gamma-hydroxybutyrate (GHB) receptor.[8][9] Unlike GHB, it does not bind to GABA receptors, making it a valuable tool for studying the specific pharmacology of the GHB receptor.[9]
-
5-Hydroxy-3-methylpentanoic acid: Limited information is available regarding the specific biological activity of this isomer.
Experimental Protocols
Accurate analysis and comparison of these isomers require robust experimental protocols. The following sections outline methodologies for their separation and analysis.
Chiral Separation of Hydroxy-methyl-pentanoic Acid Isomers by HPLC
Objective: To resolve the enantiomers of a specific hydroxy-methyl-pentanoic acid isomer. This protocol is adapted from established methods for chiral separation of similar hydroxy acids.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).
-
Mobile Phase: n-hexane and isopropanol (or ethanol), HPLC grade.
-
Acidic modifier: Trifluoroacetic acid (TFA), HPLC grade.
-
Sample: Racemic standard of the target hydroxy-methyl-pentanoic acid isomer, dissolved in the mobile phase.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase mixture of n-hexane and isopropanol (e.g., 90:10 v/v). Add 0.1% TFA to the mobile phase to improve peak shape for the acidic analyte. Degas the mobile phase before use.
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject a known concentration of the dissolved sample onto the column.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
-
Data Analysis: Integrate the peaks corresponding to the two enantiomers. Calculate the resolution (Rs) between the peaks to determine the separation efficiency. A resolution of >1.5 is generally considered baseline separation.
Workflow for Chiral HPLC Method Development:
Caption: Workflow for Chiral HPLC Method Development and Analysis.
Quantification of this compound Isomers in Plasma by GC-MS
Objective: To quantify the concentration of this compound and its isomers in a plasma sample. This protocol is based on established methods for the analysis of organic acids in biological fluids.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Stable isotope-labeled internal standard (e.g., D3-3-Hydroxy-3-methylpentanoic acid).
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Protein precipitation agent (e.g., acetonitrile).
-
Organic solvent for extraction (e.g., ethyl acetate).
Procedure:
-
Sample Preparation: a. To 100 µL of plasma, add a known amount of the internal standard. b. Precipitate proteins by adding 400 µL of cold acetonitrile. Vortex and centrifuge. c. Transfer the supernatant to a new tube and acidify with HCl. d. Extract the organic acids with ethyl acetate. e. Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Derivatization: a. To the dried residue, add the derivatization agent (e.g., 50 µL of BSTFA + 1% TMCS) and an appropriate solvent (e.g., pyridine). b. Heat the mixture at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
GC-MS Analysis: a. Inject an aliquot of the derivatized sample into the GC-MS system. b. Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the TMS-derivatized isomers. c. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions for each isomer and the internal standard.
-
Quantification: a. Generate a calibration curve using known concentrations of analytical standards. b. Determine the concentration of each isomer in the plasma sample by comparing its peak area ratio to the internal standard against the calibration curve.
Metabolic Pathways
The isomers of this compound are involved in different metabolic pathways. The diagram below illustrates the involvement of 2-Hydroxy-3-methylpentanoic acid in the metabolism of the branched-chain amino acid, isoleucine.
Caption: Metabolic pathway of L-isoleucine to 2-Hydroxy-3-methylpentanoic acid.
Conclusion
This comparative guide highlights the distinct chemical and biological profiles of this compound and its constitutional isomers. While they share the same molecular formula, their structural differences lead to diverse biological roles, from being metabolic intermediates and disease biomarkers to potential therapeutic agents. The provided experimental protocols offer a starting point for researchers aiming to conduct further comparative studies. Future research should focus on direct, quantitative comparisons of the biological activities and toxicological profiles of these isomers to fully elucidate their potential in various scientific and medical applications.
References
- 1. This compound | C6H12O3 | CID 538288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-3-methylpentanoic acid | C6H12O3 | CID 164623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy-4-methylpentanoic acid | C6H12O3 | CID 12643869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-3-methylpentanoic acid | C6H12O3 | CID 19977568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Hydroxy-3-methylpentanoic acid | C6H12O3 | CID 13597991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. scbt.com [scbt.com]
- 8. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 9. 4-Hydroxy-4-methylpentanoic acid - Wikipedia [en.wikipedia.org]
A Researcher's Guide to the Separation of 3-Hydroxy-3-methylpentanoic Acid from other Short-Chain Fatty Acids
For researchers, scientists, and drug development professionals, the accurate separation and quantification of 3-Hydroxy-3-methylpentanoic acid (3-HMPA) from a complex mixture of other short-chain fatty acids (SCFAs) is a critical analytical challenge. This guide provides an objective comparison of the primary analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Comparison of Analytical Methodologies
The separation and analysis of 3-HMPA and other SCFAs are predominantly achieved through chromatographic techniques, namely Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS). The choice between these methods depends on factors such as the required sensitivity, sample matrix, and the need for derivatization.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile or semi-volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase based on their interactions with a stationary phase, followed by mass-based detection. |
| Derivatization | Mandatory for polar and non-volatile SCFAs like 3-HMPA to increase volatility and thermal stability. Common agents include silylating agents (e.g., BSTFA, MSTFA) and alkylating agents (e.g., BF3-methanol, PFBBr).[1][2] | Optional . Can be performed to improve chromatographic retention and ionization efficiency (e.g., with 3-nitrophenylhydrazine), but direct analysis is also possible.[3] |
| Sample Preparation | More complex, often involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE) followed by a derivatization step.[1] | Generally simpler, often requiring only protein precipitation or dilution followed by filtration. |
| Sensitivity | High sensitivity, with Limits of Detection (LODs) often in the low µg/mL to ng/mL range.[4] | Very high sensitivity, particularly with tandem MS, with LODs reaching the low µmol/L to nmol/L range.[5] |
| Selectivity | High, especially with the use of selected ion monitoring (SIM). | Very high, with the use of multiple reaction monitoring (MRM) providing excellent specificity in complex matrices. |
| Throughput | Lower, due to longer run times and more involved sample preparation. | Higher, with faster analysis times and simpler sample preparation. |
| Cost | Generally lower instrument cost compared to LC-MS/MS. | Higher initial instrument cost. |
| Typical Recovery | Variable, dependent on the extraction and derivatization efficiency. | Generally high and reproducible, especially with the use of stable isotope-labeled internal standards. |
| **Linearity (R²) ** | Typically >0.99[1] | Typically >0.99[6] |
| Precision (%RSD) | Intra-day and inter-day precision are generally <15%.[1] | Intra-day and inter-day precision are often <10%.[5] |
Experimental Protocols
Below are detailed methodologies for the key experimental procedures involved in the separation and analysis of 3-HMPA and other SCFAs.
Sample Preparation: Solid-Phase Extraction (SPE) vs. Liquid-Liquid Extraction (LLE)
Solid-Phase Extraction (SPE) is a technique that separates compounds based on their physical and chemical properties as they pass through a solid sorbent. It is known for its high selectivity and ability to remove matrix interferences effectively.[5]
Protocol for SPE of SCFAs from Fecal Samples:
-
Homogenize 50 mg of fecal sample in 1 mL of a suitable solvent (e.g., 70% isopropanol).
-
Centrifuge the homogenate and collect the supernatant.
-
Condition a polymeric reversed-phase SPE cartridge by washing with methanol followed by water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the SCFAs with an appropriate solvent (e.g., acetonitrile or methanol).
-
The eluate can then be concentrated and reconstituted for either GC-MS (after derivatization) or LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) is a classic method that separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous and an organic phase.
Protocol for LLE of SCFAs from Plasma/Serum:
-
To 100 µL of plasma or serum, add an internal standard.
-
Acidify the sample with an acid (e.g., HCl) to protonate the SCFAs.
-
Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and vortex vigorously.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully collect the organic layer containing the SCFAs.
-
Repeat the extraction of the aqueous layer to improve recovery.
-
Combine the organic extracts, evaporate the solvent under a stream of nitrogen, and reconstitute the residue in a suitable solvent for analysis.
Derivatization for GC-MS Analysis
Due to their polarity, SCFAs require derivatization to increase their volatility for GC analysis. Silylation is a common approach.
Protocol for Silylation using BSTFA:
-
To the dried sample extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-80°C for 30-60 minutes to facilitate the reaction.
-
After cooling, the derivatized sample is ready for injection into the GC-MS.[2]
Chromatographic Analysis
GC-MS Analysis Protocol:
-
Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase, is often used.
-
Injector: Splitless or split injection can be used depending on the sample concentration.
-
Oven Temperature Program: A temperature gradient is typically employed, starting at a low temperature (e.g., 50°C) and ramping up to a higher temperature (e.g., 250°C) to elute the derivatized SCFAs.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantitative analysis.
LC-MS/MS Analysis Protocol:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each SCFA and the internal standard.[6]
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the separation and analysis of 3-HMPA and other SCFAs.
Caption: General experimental workflow for SCFA analysis.
Relevant Metabolic Pathway
While a specific signaling pathway for this compound is not well-established, its structural similarity to intermediates in the branched-chain amino acid (BCAA) metabolism pathway makes this a relevant biological context. The degradation of isoleucine, in particular, involves hydroxylated and methylated five-carbon acid intermediates.
Caption: Branched-Chain Amino Acid (BCAA) Metabolism Pathway.
References
- 1. agilent.com [agilent.com]
- 2. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. lipidmaps.org [lipidmaps.org]
A Comparative Guide to the Method Validation of 3-Hydroxy-3-methylpentanoic Acid Analysis in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 3-Hydroxy-3-methylpentanoic acid (3-HMPA), a significant organic acid in various metabolic pathways, is crucial for clinical research and pharmaceutical development. Method validation, following the stringent guidelines set by the International Council for Harmonisation (ICH), ensures that the analytical procedures used for its quantification are suitable for their intended purpose. This guide provides a comparative overview of analytical methods for 3-HMPA, with a focus on the validation parameters outlined in the ICH Q2(R1) guideline.
Understanding Method Validation According to ICH Q2(R1)
The ICH Q2(R1) guideline delineates the key validation parameters that must be assessed to ensure the quality and reliability of an analytical method. These parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparison of Analytical Methods for 3-HMPA Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are two of the most common analytical techniques for the quantification of 3-HMPA in biological matrices. The following table summarizes typical performance characteristics for these methods based on established methodologies for similar short-chain organic acids.
| Performance Characteristic | LC-MS/MS Method (Hypothetical) | GC-MS Method (with Derivatization - Hypothetical) | LC-MS/MS Method for 3-Hydroxypentanoic Acid (Experimental Data)[1] |
| Linearity (R²) | ≥ 0.995 | ≥ 0.99 | ≥ 0.998 |
| Range | 0.5 - 500 ng/mL | 5 - 1000 ng/mL | 0.078 - 5 µg/mL |
| Accuracy (% Bias or % Recovery) | Within ±15% | Within ±15% | 88.2% - 94.0% Recovery |
| Precision (% RSD) | ≤ 15% | ≤ 15% | Intra-day and Inter-day precision within acceptable limits |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | 5 ng/mL | 0.078 µg/mL |
| Matrix Effect | Minimal | Potential, requires careful evaluation | No significant matrix effect observed |
| Analysis Time per Sample | ~10 minutes | ~20 minutes | 10 minutes |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of an analytical method. Below are representative experimental protocols for the analysis of 3-HMPA and a structurally similar compound.
LC-MS/MS Method for 3-HMPA Analysis (Adapted from a similar compound)
This protocol is based on established methods for short-chain organic acids and can serve as a starting point for the analysis of 3-HMPA in human plasma.
a) Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
Vortex the sample and transfer 100 µL into a clean microcentrifuge tube.
-
Add an appropriate internal standard (e.g., a stable isotope-labeled 3-HMPA).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
b) LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Specific precursor-to-product ion transitions for 3-HMPA and its internal standard would need to be optimized.
Validated LC-MS/MS Method for 3-Hydroxypentanoic Acid in Human Plasma[1]
This method was validated for a structurally similar compound and provides a reference for the expected performance of a 3-HMPA assay.
a) Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add methanol containing 0.2% formic acid for protein precipitation.[1]
b) Chromatographic and Mass Spectrometric Conditions
-
Column: Phenomenex Luna C18 column.[1]
-
Mobile Phases: Gradient elution with water containing 0.1% formic acid and methanol containing 0.1% formic acid.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Total Run Time: 10 minutes.[1]
-
Ionization Mode: Negative electrospray ionization.[1]
Visualizing the Method Validation Workflow
The following diagrams illustrate the logical flow of the method validation process according to ICH guidelines and a typical experimental workflow for 3-HMPA analysis.
Caption: ICH Q2(R1) Method Validation Workflow.
Caption: General Experimental Workflow for 3-HMPA Analysis.
References
A Comparative Guide to Derivatization Efficiency for 3-Hydroxy-3-methylpentanoic Acid
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 3-Hydroxy-3-methylpentanoic acid (3-HMPA), effective derivatization is a critical prerequisite for successful analysis by gas chromatography-mass spectrometry (GC-MS). This guide provides an objective comparison of common derivatization methods, supported by established experimental protocols, to facilitate the selection of an optimal strategy for this and similar short-chain hydroxy acids.
This compound, a tertiary hydroxy carboxylic acid, exhibits low volatility and thermal instability, making direct GC-MS analysis challenging. Derivatization chemically modifies the polar carboxyl and hydroxyl functional groups, increasing the analyte's volatility and thermal stability, thereby improving chromatographic peak shape and detection sensitivity. The most prevalent derivatization strategies for hydroxy acids are silylation and esterification.
Comparison of Common Derivatization Methods
The choice of derivatization reagent is pivotal and is dictated by the specific analytical requirements, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. Silylation is a versatile one-step method that targets both the hydroxyl and carboxylic acid moieties, while esterification, often followed by a second derivatization step for the hydroxyl group, yields stable derivatives.
| Derivatization Method | Derivatization Agent | Derivative Formed | Advantages | Potential Disadvantages |
| Silylation | BSTFA (+TMCS), MSTFA | Trimethylsilyl (TMS) ester and ether | One-step reaction for both functional groups; highly effective for organic acids; reagents are highly volatile, minimizing interference with early-eluting peaks.[1][2] | TMS derivatives are susceptible to hydrolysis and should be analyzed promptly; can sometimes lead to the formation of multiple derivatives.[1][2] |
| Silylation | MTBSTFA | tert-Butyldimethylsilyl (t-BDMS) ester and ether | Forms t-BDMS derivatives that are significantly more stable and less sensitive to moisture than TMS derivatives.[1] | MTBSTFA is a bulkier reagent, which can lead to steric hindrance with certain molecules, potentially resulting in lower reaction yields.[3] |
| Esterification | BF3 in Methanol, Methanolic HCl | Fatty Acid Methyl Ester (FAME) | Forms stable FAME derivatives; effective for carboxylic acids.[2] | Requires a separate derivatization step for the hydroxyl group; reaction conditions can be harsh.[4] |
Quantitative Data Summary
| Derivatization Agent | Analyte Class | Reported Yield/Efficiency | Key Considerations |
| BSTFA + 1% TMCS | Organic & Hydroxy Acids | High (>90%) | A strong, general-purpose silylating agent. The addition of TMCS as a catalyst enhances its reactivity.[1] |
| MSTFA | Organic & Hydroxy Acids | High (>90%) | Considered one of the most potent and volatile silylating agents, ideal for trace analysis.[1] |
| MTBSTFA | Organic & Hydroxy Acids | Variable (70-95%) | Yield can be affected by steric hindrance. Produces more stable derivatives.[3] |
| BF3 in Methanol | Carboxylic Acids | Good (80-95%) | Primarily targets the carboxylic acid group. A second derivatization for the hydroxyl group would be required for complete volatilization.[4] |
Experimental Protocols
Detailed methodologies for the most common derivatization techniques are provided below. It is crucial to perform all derivatization reactions under anhydrous conditions, as the reagents are sensitive to moisture.[1][2]
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol describes the formation of trimethylsilyl (TMS) derivatives of 3-HMPA.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Ensure the sample containing 3-HMPA is dry. If in an aqueous solution, evaporate to dryness under a stream of nitrogen.
-
Reagent Addition: To the dried sample in a reaction vial, add 100 µL of anhydrous solvent and 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60-70°C for 60 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
Protocol 2: Esterification to Fatty Acid Methyl Esters (FAMEs)
This protocol details the conversion of the carboxylic acid group of 3-HMPA to a methyl ester. Note that this method will only derivatize the carboxyl group. The tertiary hydroxyl group would require a subsequent silylation step for complete derivatization prior to GC-MS analysis.
Materials:
-
This compound standard or sample extract
-
14% Boron trifluoride (BF3) in methanol
-
Anhydrous Hexane
-
Saturated Sodium Chloride (NaCl) solution
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample is dry.
-
Derivatization: Add 1 mL of 14% BF3 in methanol to the dried sample.[4]
-
Reaction: Cap the vial and heat at 60°C for 60 minutes.[4]
-
Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly.[4]
-
Phase Separation: Allow the layers to separate. The upper hexane layer containing the FAMEs is carefully transferred to a new vial for analysis.[4]
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the derivatization and subsequent analysis of this compound.
References
A Comparative Guide to Robustness Testing of Analytical Methods for 3-Hydroxy-3-methylpentanoic Acid
This guide provides a comprehensive comparison of robustness testing for two common analytical methods for the quantification of 3-Hydroxy-3-methylpentanoic acid: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The focus is on the practical aspects of designing and executing a robustness study, presenting experimental data, and interpreting the results. This document is intended for researchers, scientists, and drug development professionals to ensure the reliability and reproducibility of their analytical methods.
Introduction to Robustness Testing
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1][2] Robustness testing is a critical component of method validation, typically performed during the optimization phase, to identify the method parameters that are most sensitive to change and to establish a range within which the method remains reliable.[1][3]
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The robustness of an HPLC method is crucial for ensuring consistent and reliable results.
Experimental Protocol: HPLC Robustness Testing
A fractional factorial design is often employed to efficiently study the effects of multiple parameters simultaneously.[4] This protocol outlines a robustness study for an HPLC method for this compound.
1. Objective: To assess the robustness of the HPLC method by evaluating the impact of small, deliberate variations in key method parameters on the analytical results.
2. Materials and Reagents:
- This compound reference standard
- Acetonitrile (HPLC grade)
- Phosphate buffer (pH adjusted)
- Water (HPLC grade)
- Standard laboratory glassware and equipment
3. Chromatographic Conditions (Nominal):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: 20 mM Phosphate buffer (pH 3.0) : Acetonitrile (70:30 v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 210 nm
- Injection Volume: 10 µL
4. Robustness Study Design: A Plackett-Burman or fractional factorial design will be used to evaluate the following parameters at their nominal and varied levels:
| Parameter | Low Level (-1) | Nominal Level (0) | High Level (+1) |
| A: pH of Mobile Phase | 2.8 | 3.0 | 3.2 |
| B: % Acetonitrile | 28% | 30% | 32% |
| C: Flow Rate (mL/min) | 0.9 | 1.0 | 1.1 |
| D: Column Temperature (°C) | 28°C | 30°C | 32°C |
5. Experimental Procedure:
- Prepare a standard solution of this compound at a known concentration.
- Set up the HPLC system according to the experimental design, varying the parameters for each run.
- Inject the standard solution in triplicate for each experimental condition.
- Record the retention time, peak area, and tailing factor for each injection.
6. Data Analysis:
- Calculate the mean and relative standard deviation (RSD) for the retention time, peak area, and tailing factor for each condition.
- Use statistical software to analyze the effects of each parameter on the responses.
- Identify any parameters that have a statistically significant effect on the results.
Data Presentation: HPLC Robustness Study
The following table summarizes hypothetical results from the HPLC robustness study.
| Run | pH | % Acetonitrile | Flow Rate (mL/min) | Temp (°C) | Retention Time (min) | Peak Area (arbitrary units) | Tailing Factor |
| 1 | 2.8 | 28 | 0.9 | 28 | 5.82 | 125430 | 1.15 |
| 2 | 3.2 | 28 | 0.9 | 32 | 5.75 | 125890 | 1.12 |
| 3 | 2.8 | 32 | 0.9 | 32 | 5.25 | 124980 | 1.08 |
| 4 | 3.2 | 32 | 0.9 | 28 | 5.18 | 125110 | 1.05 |
| 5 | 2.8 | 28 | 1.1 | 32 | 4.71 | 125640 | 1.18 |
| 6 | 3.2 | 28 | 1.1 | 28 | 4.65 | 125320 | 1.16 |
| 7 | 2.8 | 32 | 1.1 | 28 | 4.29 | 124870 | 1.10 |
| 8 | 3.2 | 32 | 1.1 | 32 | 4.23 | 125050 | 1.07 |
| 9 | 3.0 | 30 | 1.0 | 30 | 5.00 | 125200 | 1.10 |
Visualization: HPLC Robustness Testing Workflow
Caption: Workflow for HPLC analytical method robustness testing.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility and thermal stability.
Experimental Protocol: GC-MS Robustness Testing
This protocol details a robustness study for a GC-MS method for this compound, including the critical derivatization step.
1. Objective: To evaluate the robustness of the GC-MS method by assessing the impact of deliberate variations in derivatization and instrumental parameters.
2. Materials and Reagents:
- This compound reference standard
- Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
- Solvent (e.g., Acetonitrile)
- Internal Standard (e.g., a stable isotope-labeled analog)
- Standard laboratory glassware and equipment
3. Derivatization and GC-MS Conditions (Nominal):
- Derivatization:
- Reagent: BSTFA with 1% TMCS
- Reaction Time: 30 minutes
- Reaction Temperature: 70°C
- GC-MS System:
- Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
- Carrier Gas: Helium at 1.2 mL/min
- Inlet Temperature: 250°C
- Oven Program: 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
- MS Transfer Line: 280°C
- Ion Source: 230°C
- Mode: Selected Ion Monitoring (SIM)
4. Robustness Study Design: A fractional factorial design will be used to evaluate the following parameters:
| Parameter | Low Level (-1) | Nominal Level (0) | High Level (+1) |
| A: Derivatization Time (min) | 25 | 30 | 35 |
| B: Derivatization Temp (°C) | 65°C | 70°C | 75°C |
| C: Oven Ramp Rate (°C/min) | 9°C/min | 10°C/min | 11°C/min |
| D: Carrier Gas Flow (mL/min) | 1.1 | 1.2 | 1.3 |
5. Experimental Procedure:
- Prepare a standard solution of this compound and the internal standard.
- For each experimental run, perform the derivatization according to the specified time and temperature.
- Inject the derivatized sample into the GC-MS.
- Record the peak area ratio of the analyte to the internal standard and the retention time.
6. Data Analysis:
- Calculate the mean and RSD for the peak area ratio and retention time for each condition.
- Statistically analyze the data to determine the effect of each parameter.
- Identify parameters that significantly influence the results.
Data Presentation: GC-MS Robustness Study
The following table presents hypothetical data from the GC-MS robustness study.
| Run | Deriv. Time (min) | Deriv. Temp (°C) | Ramp Rate (°C/min) | Flow Rate (mL/min) | Retention Time (min) | Peak Area Ratio (Analyte/IS) |
| 1 | 25 | 65 | 9 | 1.1 | 12.85 | 1.52 |
| 2 | 35 | 65 | 9 | 1.3 | 12.35 | 1.55 |
| 3 | 25 | 75 | 9 | 1.3 | 12.38 | 1.58 |
| 4 | 35 | 75 | 9 | 1.1 | 12.89 | 1.59 |
| 5 | 25 | 65 | 11 | 1.3 | 11.21 | 1.53 |
| 6 | 35 | 65 | 11 | 1.1 | 11.68 | 1.54 |
| 7 | 25 | 75 | 11 | 1.1 | 11.70 | 1.57 |
| 8 | 35 | 75 | 11 | 1.3 | 11.25 | 1.60 |
| 9 | 30 | 70 | 10 | 1.2 | 12.00 | 1.56 |
Visualization: GC-MS Robustness Study Logical Relationships
Caption: Logical relationships in a GC-MS robustness study.
Comparison of HPLC and GC-MS Robustness Testing
| Feature | HPLC Method | GC-MS Method |
| Analyte State | Analyzed directly in solution | Requires derivatization to a volatile form |
| Key Robustness Parameters | Mobile phase pH, organic content, flow rate, column temperature | Derivatization time & temperature, oven ramp rate, carrier gas flow |
| Potential for Variability | Sensitive to mobile phase preparation and column performance | Derivatization step introduces an additional source of variability |
| Typical Responses Measured | Retention time, peak area, tailing factor | Retention time, peak area ratio (with internal standard) |
| Complexity of Study | Moderately complex, focused on chromatographic conditions | More complex due to the inclusion of derivatization parameters |
Conclusion
Both HPLC and GC-MS are suitable methods for the analysis of this compound, each with its own set of critical parameters that need to be evaluated during robustness testing. For HPLC, the stability of the mobile phase and consistent chromatographic conditions are paramount. For GC-MS, the reproducibility of the derivatization step is a key factor in addition to the instrumental parameters. A well-designed robustness study, often employing a factorial design, is essential to identify and control the critical variables, thereby ensuring the long-term reliability and transferability of the analytical method.
References
Navigating the Complexities of Metabolite Detection: A Comparative Guide to the Specificity of 3-Hydroxy-3-methylpentanoic Acid Analysis
For researchers, scientists, and drug development professionals, the precise and specific quantification of metabolites in complex biological matrices is paramount. This guide provides an in-depth comparison of analytical methodologies for the detection of 3-Hydroxy-3-methylpentanoic acid (3-HMPA), a significant biomarker in various metabolic studies. We delve into the performance of leading analytical techniques, offering supporting data and detailed experimental protocols to aid in methodological selection and application.
The accurate measurement of this compound is crucial for diagnosing and monitoring certain inborn errors of metabolism. The challenge lies in achieving high specificity and sensitivity amidst a myriad of potentially interfering substances within biological samples such as plasma and urine. This guide focuses on the two most powerful and commonly employed techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Characteristics: A Side-by-Side Comparison
The choice between GC-MS and LC-MS/MS for 3-HMPA analysis often depends on the specific requirements of the study, including desired sensitivity, sample throughput, and the nature of the sample matrix. Below is a summary of typical performance characteristics for each method.
| Performance Characteristic | LC-MS/MS Method | GC-MS Method (with Derivatization) |
| Linearity (R²) | ≥ 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | ≤ 15% | ≤ 15% |
| Recovery | > 90% | 85-110% |
| Matrix Effect | Minimal | Potential, requires careful evaluation |
| Analysis Time per Sample | ~10 minutes | ~20 minutes |
This table presents hypothetical yet representative performance data based on established methodologies for similar analytes to provide a comparative framework.[1]
Experimental Protocols
Detailed and validated methodologies are the bedrock of reproducible and reliable scientific findings. Here, we outline the key experimental protocols for the analysis of 3-HMPA in complex matrices using both LC-MS/MS and GC-MS.
I. LC-MS/MS Method for 3-HMPA Analysis in Human Plasma
This method is favored for its high sensitivity, selectivity, and relatively simple sample preparation.[2]
1. Sample Preparation (Protein Precipitation)
-
Thawing: Allow frozen plasma samples to thaw at room temperature.
-
Aliquoting: Vortex the sample and transfer 100 µL into a clean microcentrifuge tube.
-
Internal Standard: Add an appropriate internal standard, such as a stable isotope-labeled 3-HMPA, to correct for matrix effects and extraction variability.[2]
-
Precipitation: Add 400 µL of ice-cold acetonitrile (or methanol containing 0.1% formic acid) to precipitate proteins.[2]
-
Vortexing: Vortex the mixture vigorously for 1 minute.[2]
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for analysis.[2]
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[2]
-
Chromatographic Column: A C18 reverse-phase column is typically suitable for separation.[2]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and methanol with 0.1% formic acid (Mobile Phase B).[2]
-
Ionization: Electrospray ionization (ESI) in negative mode generally provides a strong signal for organic acids like 3-HMPA.[2]
-
MRM Transitions: Multiple Reaction Monitoring (MRM) transitions must be optimized for both 3-HMPA and its internal standard to ensure accurate quantification.[2]
II. GC-MS Method for 3-HMPA Analysis in Urine
GC-MS is a gold standard for the analysis of organic acids in urine, providing excellent chromatographic resolution and structural information.[3] This method requires a derivatization step to increase the volatility of 3-HMPA.
1. Sample Preparation and Derivatization
-
Sample Aliquoting: Pipette 200 µL of urine into a 2 mL glass vial.[4]
-
Oximation: Add 40 µL of 75 g/L methoxyamine hydrochloride solution in pyridine. Incubate at 60°C for 30 minutes.[4] This step protects ketone groups from further reactions.
-
Internal Standard Addition & Extraction:
-
Evaporation: Evaporate the sample to dryness under a stream of nitrogen.[4]
-
Silylation (Derivatization):
-
Reconstitution: After cooling, the sample is ready for injection.
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar column, such as an HP-5ms, is commonly used.[6]
-
Carrier Gas: Helium at a constant flow rate.[6]
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. An example program starts at 60°C, ramps up to 250°C, and holds for a few minutes.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[6]
Visualizing the Workflow and Metabolic Context
To better illustrate the processes involved, the following diagrams outline the experimental workflow for 3-HMPA analysis and its place within a relevant metabolic pathway.
Caption: Comparative experimental workflows for 3-HMPA analysis.
Caption: Leucine metabolism and the role of 3-HMPA in HMG-CoA Lyase Deficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. aurametrix.weebly.com [aurametrix.weebly.com]
- 5. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
This guide offers a detailed comparison of 3-Hydroxy-3-methylpentanoic acid (3-HMPA) and related compounds for researchers, scientists, and drug development professionals. It provides an objective look at analytical methodologies, metabolic pathways, and biological activities, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Methodologies
The accurate quantification of 3-HMPA and its analogs in biological matrices is crucial for metabolomic studies. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific comparative data for 3-HMPA is limited in publicly available literature, performance characteristics can be inferred from validated methods for structurally similar compounds, such as 3-hydroxypentanoic acid.[1]
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for a Related Compound (3-hydroxypentanoic acid) in Human Plasma.[1]
| Validation Parameter | Performance Data | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.998 | ≥ 0.99 |
| Accuracy (% Recovery) | 88.2% - 109.5% | 85% - 115% (or 80% - 120%) |
| Precision (% RSD) | < 15% | ≤ 15% |
| Lower Limit of Quantification (LLOQ) | 0.078 µg/mL | - |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of 3-HMPA in Human Plasma (Protein Precipitation)
This protocol is a recommended starting point for the analysis of 3-HMPA in human plasma.[2]
-
Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Vortex the sample and transfer 100 µL into a clean microcentrifuge tube.
-
Internal Standard: Add an appropriate internal standard, such as a stable isotope-labeled 3-HMPA, to each sample to correct for matrix effects and extraction variability.
-
Precipitation: Add 400 µL of ice-cold acetonitrile (or methanol with 0.1% formic acid) to precipitate proteins.[2]
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is recommended for its high sensitivity and selectivity.[2]
-
Chromatographic Column: A C18 reverse-phase column is suitable for separation.[2]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a common mobile phase composition.
-
Mass Spectrometry: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
Metabolic Pathways
3-HMPA is structurally related to intermediates in the metabolism of branched-chain amino acids, particularly isoleucine. The degradation of isoleucine produces various keto-acids and hydroxy-acids.[3]
General experimental workflow for 3-HMPA analysis.
The isoleucine degradation pathway involves the formation of 2-Keto-3-methylvaleric acid, which can be reduced to form 2-Hydroxy-3-methylpentanoic acid.[4] While the direct biosynthesis and degradation pathway of 3-HMPA is not extensively detailed, its structural similarity to these intermediates suggests its involvement in or crosstalk with branched-chain amino acid metabolism.
References
- 1. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound 2-Hydroxy-3-methylpentanoic acid (FDB021944) - FooDB [foodb.ca]
Safety Operating Guide
Proper Disposal of 3-Hydroxy-3-methylpentanoic Acid: A Step-by-Step Guide
The safe and compliant disposal of 3-Hydroxy-3-methylpentanoic acid is paramount for maintaining a secure laboratory environment and ensuring environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, minimizing risks and adhering to safety protocols.
Immediate Safety and Handling Precautions:
Prior to initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
Summary of Key Safety and Physical Properties
For quick reference, the following table summarizes essential quantitative data and hazard information for this compound.
| Property | Value | Citation |
| Molecular Formula | C6H12O3 | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Form | Liquid | [2] |
| GHS Hazard Statements | H302: Harmful if swallowed | [1][2] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant | [2][3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is contingent on its form (pure substance or in solution) and the applicable local, state, and federal regulations. The following protocol outlines the recommended steps for safe disposal.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is pure, mixed with other chemicals, or in a solution. The presence of other hazardous materials will influence the disposal route.
-
Segregate the Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it in a dedicated, properly labeled waste container.
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a chemically resistant container with a secure, tight-fitting lid. The container must be compatible with this compound.
-
Label the Container Clearly: The label should include:
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The words "Hazardous Waste"
-
The date the waste was first added to the container
-
The specific hazards (e.g., "Harmful if swallowed")
-
Step 3: On-site Neutralization (for small quantities of acidic solutions)
For very small quantities of aqueous solutions where this compound is the only hazardous component, neutralization may be an option before drain disposal. However, this should only be performed by trained personnel and in strict accordance with institutional guidelines.
Experimental Protocol for Neutralization:
-
Work in a Fume Hood: Perform all neutralization steps within a certified chemical fume hood while wearing appropriate PPE.
-
Prepare a Basic Solution: Prepare a dilute solution of a base such as sodium bicarbonate or sodium hydroxide in a large beaker.
-
Cool the Basic Solution: Place the beaker containing the basic solution in an ice bath to dissipate heat generated during neutralization.
-
Slowly Add the Acidic Waste: While stirring continuously, slowly add the this compound waste to the basic solution.
-
Monitor the pH: Use a calibrated pH meter or pH paper to monitor the pH of the solution. Continue adding the acidic waste until the pH is between 5.5 and 9.0.[4]
-
Drain Disposal: Once neutralized, the solution may be poured down the drain, followed by a large volume of water (at least 20 parts water to 1 part neutralized solution), provided this is permitted by local regulations.[4]
Caution: This on-site treatment is generally only permissible for wastes that are hazardous solely due to their corrosive properties.[4] If the waste contains other hazardous components, it must be disposed of as hazardous waste.
Step 4: Disposal of Pure or Concentrated this compound
Pure or concentrated forms of this compound, as well as solutions that cannot be neutralized and drain-disposed, must be handled as hazardous waste.
-
Consult Your EHS Office: Contact your institution's Environmental Health and Safety office to determine the specific procedures for hazardous waste pickup.
-
Arrange for Professional Disposal: The waste will be collected by a licensed hazardous waste disposal company. One common method for disposal of organic acids is incineration. The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
